2-Amino-1-(2-fluorophenyl)ethanone hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-1-(2-fluorophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHFMCRPNVXGFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535007 | |
| Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93102-96-6 | |
| Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluorophenacylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride (CAS Number: 93102-96-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride (CAS No. 93102-96-6), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). With a focus on its role in the development of central nervous system (CNS) agents, this document delves into its chemical and physical properties, outlines a detailed synthetic pathway, discusses analytical methodologies for its characterization, and explores its applications in medicinal chemistry. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction: A Versatile Building Block in Medicinal Chemistry
This compound is a fluorinated phenethylamine derivative that has garnered significant interest in the pharmaceutical industry. Its structure, featuring a primary amine and a ketone functional group, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The presence of a fluorine atom on the phenyl ring is particularly noteworthy, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
This compound serves as a crucial starting material for the synthesis of molecules with potential therapeutic applications, particularly in the realm of neurology. It is a building block for compounds designed to exhibit anxiolytic, antidepressant, and anticonvulsant activities.[1][2] Its utility in forming benzodiazepine-like structures and other neurologically active agents underscores its importance in the ongoing quest for novel CNS therapies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The following table summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 93102-96-6 | [3] |
| Molecular Formula | C₈H₉ClFNO | [3] |
| Molecular Weight | 189.62 g/mol | |
| Appearance | White crystalline solid | [4] |
| Purity | Typically ≥97% | [3] |
| Storage | Room temperature, in a dry place | [2] |
| InChI Key | GFHFMCRPNVXGFL-UHFFFAOYSA-N |
Synthesis and Mechanism
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective route involves the bromination of a commercially available precursor followed by amination.
Synthetic Pathway Overview
The synthesis typically starts from 2'-fluoroacetophenone, which is first brominated to form an alpha-bromo ketone intermediate. This intermediate is then subjected to an amination reaction, followed by conversion to its hydrochloride salt.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis, drawing from established methodologies for analogous compounds.[5]
Step 1: Synthesis of 2-Bromo-1-(2-fluorophenyl)ethanone
-
In a well-ventilated fume hood, dissolve 2'-fluoroacetophenone in a suitable solvent such as chloroform or acetic acid.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature while stirring. The addition should be done in a dropwise manner to control the exothermic reaction.
-
Continue stirring at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with a solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-bromo-1-(2-fluorophenyl)ethanone.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound (via Delépine Reaction)
-
Dissolve the purified 2-bromo-1-(2-fluorophenyl)ethanone in a solvent mixture, typically chloroform and ethanol.
-
Add hexamethylenetetramine (hexamine) to the solution and stir the mixture at room temperature.
-
The reaction progress is monitored by TLC. Once the starting material is consumed, the intermediate quaternary ammonium salt is hydrolyzed.
-
The hydrolysis is achieved by adding a solution of hydrochloric acid in ethanol and refluxing the mixture.
-
After cooling, the precipitated this compound is collected by filtration.
-
The product is then washed with a cold solvent, such as diethyl ether, and dried under vacuum to yield the final product.
Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity, purity, and quality of the synthesized this compound. The following are key analytical techniques employed for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of the synthesis. A reversed-phase HPLC method is typically employed.
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[2][6] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
This method allows for the separation of the desired product from starting materials, by-products, and other impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of the molecule. Both ¹H NMR and ¹³C NMR are used to confirm the presence of key functional groups and the overall structure.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
-
Aromatic protons: Signals in the range of 7.0-8.0 ppm, showing splitting patterns consistent with a 1,2-disubstituted benzene ring.
-
Methylene protons (-CH₂-): A singlet or a multiplet around 4.0-5.0 ppm.
-
Amine protons (-NH₃⁺): A broad singlet that can be exchangeable with D₂O.
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
-
Carbonyl carbon (C=O): A signal in the downfield region, typically around 190-200 ppm.
-
Aromatic carbons: Multiple signals in the range of 115-160 ppm, with the carbon attached to fluorine showing a characteristic coupling (¹JC-F).
-
Methylene carbon (-CH₂-): A signal around 45-55 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
Expected Mass Spectrum:
-
Molecular Ion Peak (M+H)⁺: An ion corresponding to the protonated molecule should be observed.
-
Fragmentation Pattern: Characteristic fragmentation may include the loss of the amino group, the carbonyl group, and cleavage of the bond between the carbonyl and the methylene group. The presence of the fluorine atom will also influence the fragmentation pattern.[7]
Applications in Drug Development
The primary application of this compound is as a key intermediate in the synthesis of CNS-active compounds, particularly those targeting the GABA-A receptor.
Precursor for Anxiolytic and Anticonvulsant Agents
This compound is a valuable precursor for the synthesis of novel anxiolytic and anticonvulsant agents.[8][9] Its structure allows for the construction of benzodiazepine and other heterocyclic ring systems that are known to modulate the activity of the GABA-A receptor, a key target for these therapeutic areas.[8]
Caption: Role as a precursor in the synthesis of CNS-active compounds.
Role in the Synthesis of Fluorinated Pharmaceuticals
The incorporation of fluorine into drug molecules is a widely used strategy to improve their pharmacological properties. This compound provides a readily available source of a fluorinated phenyl ring, which can be incorporated into a variety of drug candidates. This can lead to improved metabolic stability, increased potency, and enhanced blood-brain barrier penetration.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed, and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a range of pharmaceutical compounds, particularly those targeting the central nervous system. Its unique structural features, including the presence of a fluorine atom, make it an attractive building block for the development of novel drugs with improved pharmacological profiles. This technical guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, and is intended to be a useful resource for scientists and researchers in the field of drug discovery and development.
References
- 1. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. N/A,2-Amino-1-(2-bromo-6-fluorophenyl)ethanone Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Synthesis of Anxiolytic, Anticonvulsant and Antinociceptive α2/α3-GABA(A)ergic Receptor Subtype Selective Ligands as Promising Agents to Treat Anxiety, Epilepsy, as well as Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, computational and biological evaluation of new anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spectroscopic Landscape of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride: A Technical Guide
Introduction
2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is a substituted cathinone derivative of interest in pharmaceutical and medicinal chemistry research. As with any compound destined for biological application, rigorous structural elucidation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization. This guide provides an in-depth analysis of the expected spectral data for this compound, offering insights into the interpretation of its key features. It is important to note that publicly available experimental spectra for this specific compound are limited; therefore, this guide is based on established spectroscopic principles and data from closely related analogs.
The Molecular Blueprint: Structure and Key Features
A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the amino and carbonyl groups, and the protons of the ammonium group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic Protons | 7.2 - 8.0 | Multiplets | ~2-8 Hz (H-H), ~5-10 Hz (H-F) |
| -CH₂- | 4.5 - 5.0 | Singlet (broad) or Doublet | |
| -NH₃⁺ | 8.5 - 9.5 | Broad Singlet |
Expertise & Experience in Interpretation:
-
Aromatic Region (7.2 - 8.0 ppm): The four protons on the fluorophenyl ring will appear as a complex series of multiplets. The electron-withdrawing nature of both the fluorine atom and the acetyl group will shift these protons downfield. The ortho, meta, and para couplings between the protons, as well as coupling to the fluorine atom, will result in overlapping signals that may be challenging to resolve without advanced 2D NMR techniques.
-
Methylene Protons (-CH₂-) (4.5 - 5.0 ppm): These two protons are situated between the electron-withdrawing carbonyl group and the protonated amino group, leading to a significant downfield shift. In a simple case, this would be a singlet. However, depending on the solvent and temperature, a broad singlet is more likely due to quadrupole broadening from the adjacent nitrogen and potential for restricted rotation. If coupling to the ammonium protons is observed, it would appear as a triplet.
-
Ammonium Protons (-NH₃⁺) (8.5 - 9.5 ppm): The protons of the hydrochloride salt of the amine will be significantly deshielded and will likely appear as a broad singlet. The broadness is due to rapid exchange with any trace water in the solvent and scalar relaxation of the second kind.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| Carbonyl Carbon (C=O) | 190 - 200 | Doublet | ~2-5 Hz |
| Aromatic C-F | 160 - 165 | Doublet | ~240-260 Hz |
| Other Aromatic Carbons | 115 - 140 | Singlets and Doublets | ~2-25 Hz |
| Methylene Carbon (-CH₂-) | 45 - 55 | Singlet |
Expertise & Experience in Interpretation:
-
Carbonyl Carbon (190 - 200 ppm): The carbonyl carbon is highly deshielded and will appear far downfield. A small coupling to the ortho-fluorine atom is expected.
-
Aromatic C-F (160 - 165 ppm): The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF), which is a characteristic feature.
-
Other Aromatic Carbons (115 - 140 ppm): The remaining aromatic carbons will show smaller two- and three-bond couplings to the fluorine atom, which can aid in their assignment.
-
Methylene Carbon (45 - 55 ppm): This carbon is shifted downfield due to the adjacent carbonyl and amino groups.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts and the observation of exchangeable protons.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
NMR Acquisition and Interpretation Workflow
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 2800 - 3200 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ketone) | 1680 - 1700 | Strong |
| C=C Stretch (Aromatic) | 1550 - 1650 | Medium to Strong |
| N-H Bend (Ammonium) | 1500 - 1600 | Medium |
| C-F Stretch | 1200 - 1300 | Strong |
Expertise & Experience in Interpretation:
-
N-H Stretch (2800 - 3200 cm⁻¹): The broad and strong absorption in this region is a hallmark of an ammonium salt.
-
C=O Stretch (1680 - 1700 cm⁻¹): A strong, sharp peak in this region is characteristic of the carbonyl group of the ketone. Conjugation with the aromatic ring will lower the frequency compared to a simple aliphatic ketone.
-
C-F Stretch (1200 - 1300 cm⁻¹): A strong absorption in this region is indicative of the carbon-fluorine bond.
Experimental Protocol for FTIR-ATR Data Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Collect a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the IR spectrum of the sample. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Predicted Mass Spectral Data
For the hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the most appropriate technique. The free base has a molecular weight of 153.15 g/mol .
| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |
| 154.07 | [M+H]⁺ | Protonated molecular ion of the free base |
| 136.06 | [M+H - H₂O]⁺ | Loss of water |
| 121.05 | [M+H - CH₂NH₂]⁺ | Loss of the aminomethyl group |
| 95.04 | [C₆H₄F]⁺ | Fluorophenyl fragment |
Expertise & Experience in Interpretation:
-
Protonated Molecular Ion ([M+H]⁺): The most important peak in the ESI-MS spectrum will be the protonated molecular ion of the free base at an m/z corresponding to the molecular weight of the free base plus the mass of a proton.
-
Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for cathinones include the loss of water and cleavage of the bond between the carbonyl group and the alpha-carbon.
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrument Setup: Use an ESI-MS system.
-
Direct Infusion: Introduce the sample solution directly into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Tandem MS (MS/MS): For further structural confirmation, select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.
Mass Spectrometry Analysis Logic
Caption: A plausible fragmentation pathway in ESI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound, as predicted in this guide, provides a detailed roadmap for its structural confirmation. The interplay of NMR, IR, and MS data offers a self-validating system for identity and purity assessment, which is crucial for researchers in drug discovery and development. While experimental data remains the gold standard, this in-depth predictive guide serves as a valuable resource for scientists working with this and structurally related compounds.
2-Amino-1-(2-fluorophenyl)ethanone hydrochloride mechanism of action
**A Technical Guide to the
Mechanism of Action of Fluorinated Synthetic Cathinones**
A Note on the Subject Compound: Initial inquiries into the specific agent, 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride, reveal it is not a well-characterized pharmacologically active substance but rather a chemical precursor. This guide, therefore, focuses on the mechanism of action of the psychoactive compounds synthesized from this and similar precursors, specifically fluorinated synthetic cathinones like 2-Fluoromethcathinone (2-FMC).
Introduction to Synthetic Cathinones
Synthetic cathinones are a class of psychoactive substances structurally derived from cathinone, the primary active alkaloid in the khat plant (Catha edulis)[1]. These compounds are β-keto analogues of phenethylamines, a structural class that includes well-known stimulants like amphetamine and methamphetamine[1][2][3][4]. The defining feature of a cathinone is a ketone group at the beta (β) carbon of the phenethylamine backbone[2][5][6].
The clandestine synthesis of cathinone derivatives, often to circumvent controlled substance laws, has led to a vast number of structurally diverse compounds[7][8]. These modifications, such as the addition of a fluorine atom to the phenyl ring, significantly alter the pharmacological profile of the resulting molecule[9]. This guide will elucidate the core mechanism by which these agents, particularly fluorinated derivatives, exert their profound effects on the central nervous system.
Primary Pharmacological Target: Monoamine Transporters
The principal physiological targets for synthetic cathinones are the plasma membrane monoamine transporters[2][3][10][11]. These transporters, which belong to the Solute Carrier 6 (SLC6) family of proteins, are responsible for the reuptake of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from the synaptic cleft back into the presynaptic neuron[2][3]. This reuptake process is crucial for terminating neurotransmitter signaling and maintaining homeostatic balance.
The three key transporters involved are:
-
Dopamine Transporter (DAT)
-
Norepinephrine Transporter (NET)
-
Serotonin Transporter (SERT)
By disrupting the normal function of these transporters, synthetic cathinones cause a rapid and sustained increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain[2][3][10]. This surge in synaptic monoamines is the foundational event that leads to the psychostimulant, euphoric, and entactogenic effects reported by users[12][13].
Dual Mechanisms of Action: A Spectrum of Activity
Synthetic cathinones do not all interact with monoamine transporters in the same way. Their actions can be broadly categorized into two primary mechanisms: uptake inhibition (acting as "blockers") and substrate-mediated release (acting as "releasers")[2][3][10].
Transporter Inhibitors ("Blockers")
Similar to cocaine, some synthetic cathinones act as potent inhibitors of monoamine transporters[11][12]. They bind to the transporter protein, physically occluding the channel and preventing the reuptake of neurotransmitters from the synapse. This blockade leads to an accumulation of monoamines in the synaptic cleft, thereby enhancing and prolonging their signaling. Pyrrolidine-containing cathinones, such as 3,4-methylenedioxypyrovalerone (MDPV), are classic examples of potent transporter inhibitors[2][10][13].
Transporter Substrates ("Releasers")
Other synthetic cathinones, particularly ring-substituted derivatives like mephedrone and the fluorinated cathinones, act as transporter substrates, a mechanism more akin to amphetamine[2][10]. This is a more complex, two-fold process:
-
Competitive Uptake: The cathinone molecule is recognized by the transporter and is itself transported into the presynaptic neuron, competing with endogenous monoamines for uptake.
-
Transporter Reversal: Once inside the neuron, the cathinone disrupts the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging neurotransmitters into synaptic vesicles. This disruption leads to an increase in cytosolic monoamine concentrations. The elevated intracellular monoamine levels, combined with the action of the cathinone on the plasma membrane transporter, cause the transporter to reverse its direction of flow, actively pumping dopamine, norepinephrine, and serotonin out of the neuron and into the synapse[2][10][12].
The following diagram illustrates the dual mechanisms of action of synthetic cathinones at a monoaminergic synapse.
Caption: Dual mechanisms of synthetic cathinones at the monoamine transporter.
The Influence of Fluorination: A Case Study of 2-FMC
The addition of a fluorine atom to the phenyl ring, as seen in 2-Fluoromethcathinone (2-FMC), modifies its interaction with monoamine transporters. 2-FMC acts as a norepinephrine-dopamine releasing agent (NDRA)[14][15].
Pharmacological data indicates that 2-FMC is a potent releaser of dopamine and norepinephrine[14][15]. Studies have shown its half-maximal effective concentration (EC50) for dopamine release to be approximately 48.7 nM[14][15]. This potency is comparable to that of methcathinone. However, 2-FMC appears to be more selective or efficacious in inducing dopamine release over norepinephrine release when compared to its non-fluorinated counterpart[14][15]. This preference for dopamine systems likely contributes to its potent psychostimulant and rewarding properties.
The position of the fluorine atom on the phenyl ring is critical. For instance, 3-Fluoromethcathinone (3-FMC) has been shown to elevate extracellular levels of both dopamine and serotonin, suggesting a broader mechanism of action than the 2-fluoro isomer[16][17]. This highlights how subtle structural changes can significantly alter the selectivity and effects of these compounds.
Downstream Cellular Effects and Neurotoxicity
The massive, non-physiological increase in synaptic monoamines induced by synthetic cathinones can lead to significant downstream effects, including neurotoxicity. Research on compounds like 3-FMC has demonstrated that exposure can induce:
-
Oxidative Stress: A concentration-dependent increase in the production of reactive oxygen species (ROS) within neuronal cells[18].
-
Mitochondrial Dysfunction: Impairment of mitochondrial function, a key factor in cellular energy production and survival[16].
-
Activation of Autophagy and Apoptosis: At higher concentrations, these compounds can trigger programmed cell death pathways, suggesting a direct neurotoxic potential[18].
These cellular stress pathways likely contribute to the long-term adverse neurological consequences associated with the abuse of synthetic cathinones.
Experimental Protocols for Mechanistic Elucidation
The mechanisms of action for synthetic cathinones are determined through a series of established in vitro assays. These protocols are essential for quantifying the potency and efficacy of new analogues at each monoamine transporter.
Neurotransmitter Uptake Inhibition Assay
This assay measures a compound's ability to block the normal function of the transporter, yielding an IC50 value (the concentration at which 50% of transporter activity is inhibited).
Step-by-Step Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK 293) cells, stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter, are cultured in multi-well plates[19].
-
Pre-incubation: Cultured cells are washed and then pre-incubated with varying concentrations of the test compound (e.g., 2-FMC).
-
Uptake Initiation: A radiolabeled monoamine substrate, such as [³H]dopamine, is added to the wells to initiate the uptake process[19].
-
Uptake Termination: After a short incubation period, the uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter[19].
-
Data Analysis: The concentration of the test compound that reduces the specific uptake of the radiolabeled neurotransmitter by 50% (IC50) is calculated by fitting the data to a dose-response curve.
Neurotransmitter Release Assay
This assay determines if a compound acts as a substrate ("releaser") by measuring its ability to evoke the release of pre-loaded neurotransmitters.
Step-by-Step Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific rat brain regions (e.g., striatum for dopamine).
-
Pre-loading: The synaptosomes are pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine) by incubating them in its presence.
-
Washing: The synaptosomes are washed to remove any external radiolabeled monoamine.
-
Initiation of Release: The pre-loaded synaptosomes are exposed to various concentrations of the test compound.
-
Quantification: The amount of radioactivity released from the synaptosomes into the surrounding buffer is measured via scintillation counting.
-
Data Analysis: The data is analyzed to determine the EC50 value, which is the concentration of the test compound that elicits 50% of the maximum possible release.
The workflow for these crucial in vitro assays is depicted below.
Caption: Workflow for key in vitro transporter function assays.
Quantitative Comparison of Cathinone Derivatives
The following table summarizes representative inhibitory (IC50) and release (EC50) data for several synthetic cathinones, illustrating the impact of structural modifications on their interaction with monoamine transporters. Values are in nM.
| Compound | DAT IC50 | NET IC50 | SERT IC50 | DA EC50 | 5-HT EC50 | Primary Mechanism |
| Cocaine | 280 | 310 | 330 | >10,000 | >10,000 | Inhibitor |
| Amphetamine | 650 | 110 | 3800 | 24 | >10,000 | Releaser |
| Methcathinone | 78 | 113 | 1238 | 50 | 733 | Releaser |
| Mephedrone (4-MMC) | 127 | 99 | 508 | 98 | 112 | Releaser |
| 2-FMC | ~1000 | ~1000 | >10,000 | 48.7 | >10,000 | Releaser |
| MDPV | 2.4 | 4.7 | 258 | >10,000 | >10,000 | Inhibitor |
Data compiled from multiple sources for comparative purposes. Absolute values may vary between studies.
This data illustrates that while both 2-FMC and MDPV are potent psychoactive compounds, their mechanisms are fundamentally different. 2-FMC is a potent dopamine releaser with weak inhibitory action, whereas MDPV is an exceptionally potent DAT/NET inhibitor with no releasing activity.
Conclusion
The mechanism of action of this compound is best understood through the pharmacology of its derivatives, such as 2-FMC. These fluorinated synthetic cathinones are potent psychostimulants that primarily target monoamine transporters. They function predominantly as transporter substrates, inducing the release of dopamine and norepinephrine, which leads to a rapid and substantial increase in the synaptic concentration of these neurotransmitters. The specific position of the fluorine atom significantly influences the compound's selectivity and potency. While these actions produce powerful stimulant effects, they are also associated with significant cellular stress and potential neurotoxicity. The continued study of these compounds using validated in vitro assays is critical for understanding their pharmacology and public health risks.
References
- 1. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted cathinone - Wikipedia [en.wikipedia.org]
- 7. Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dea.gov [dea.gov]
- 10. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel Psychoactive Substances: Synthetic Cathinones and Cannabinoid Receptor Agonists | Anesthesia Key [aneskey.com]
- 14. 2-Fluoromethcathinone - Wikipedia [en.wikipedia.org]
- 15. Chemistry:2-Fluoromethcathinone - HandWiki [handwiki.org]
- 16. grokipedia.com [grokipedia.com]
- 17. Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Designer Drug 3-Fluoromethcathinone Induces Oxidative Stress and Activates Autophagy in HT22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Strategic Selection of Starting Materials for the Synthesis of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride
An In-depth Technical Guide:
Abstract
2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is a pivotal intermediate in the synthesis of various neurologically active pharmaceutical agents.[1] Its molecular architecture, featuring a primary amine alpha to a ketone, makes it a versatile synthon. This guide provides a comprehensive analysis of the primary and most field-proven synthetic routes, focusing on the strategic selection of starting materials and the underlying chemical principles that govern reaction pathways. We will dissect the synthesis into two core stages: the formation of a key α-haloketone intermediate and the subsequent introduction of the amino moiety. Methodologies such as the Gabriel synthesis and the Delepine reaction are critically evaluated, offering researchers a robust framework for process development, optimization, and scale-up.
Introduction: The Strategic Importance of α-Amino Ketones
The α-amino ketone motif is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[2][3][4] The target molecule, 2-Amino-1-(2-fluorophenyl)ethanone[5], and its hydrochloride salt[6], are of particular interest. The presence of a fluorine atom on the phenyl ring can significantly enhance metabolic stability and binding affinity of the final drug product.[7]
This guide moves beyond a simple recitation of protocols. It aims to provide a causal understanding of why certain starting materials and reaction sequences are preferred, empowering scientists to troubleshoot and adapt these methods for their specific research and development objectives. The most reliable and industrially scalable syntheses hinge on a common strategy: the preparation of an α-haloketone followed by nucleophilic substitution to introduce the amine.
The Cornerstone Intermediate: 2-Bromo-1-(2-fluorophenyl)ethanone
The most direct pathway to the target compound begins with the synthesis of an α-haloketone, typically 2-bromo-1-(2-fluorophenyl)ethanone.[8] This intermediate is highly reactive and serves as an excellent electrophile for the subsequent amination step.
Starting Material: 2'-Fluoroacetophenone
The logical precursor to the α-bromoketone is 2'-fluoroacetophenone. This starting material can be synthesized via a classic Friedel-Crafts acylation of fluorobenzene with acetyl chloride, typically using a Lewis acid catalyst like aluminum chloride.[9]
Synthesis Protocol: α-Bromination of 2'-Fluoroacetophenone
The conversion of 2'-fluoroacetophenone to 2-bromo-1-(2-fluorophenyl)ethanone is achieved via electrophilic α-halogenation. While elemental bromine can be used, reagents like N-Bromosuccinimide (NBS) or copper(II) bromide often provide better control and selectivity, especially on a larger scale.[10][11]
Experimental Protocol: Bromination using Copper(II) Bromide
-
Setup: A round-bottom flask is charged with 1-(2-fluorophenyl)ethanone and ethyl acetate as the solvent.
-
Reagent Addition: Copper(II) bromide (approx. 2.1 equivalents) is added to the mixture.
-
Reaction: The mixture is heated to reflux (around 60-80°C) and stirred for several hours (e.g., 12 hours).[11] Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled and filtered to remove the copper(I) bromide byproduct.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield pure 2-bromo-1-(2-fluorophenyl)ethanone.[11][12]
Causality and Optimization:
-
Why Copper(II) Bromide? CuBr₂ acts as both a source of bromine and a Lewis acid catalyst, promoting the formation of the enol or enolate intermediate required for bromination. This method can be milder and more selective than using liquid Br₂, reducing the formation of poly-brominated side products.
-
Solvent Choice: Ethyl acetate is a common choice due to its suitable boiling point and ability to dissolve the starting material. Chloroform is another alternative.
Workflow Visualization
Caption: Synthesis of the key α-bromoketone intermediate.
Introducing the Amino Group: A Comparative Analysis
With the key electrophile, 2-bromo-1-(2-fluorophenyl)ethanone, in hand, the next critical step is the nucleophilic substitution to install the primary amine. Direct amination with ammonia is often problematic, leading to a mixture of primary, secondary, and tertiary amines due to over-alkylation.[13][14] Therefore, more controlled methods are required.
Method A: The Gabriel Synthesis
The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from alkyl halides, effectively preventing over-alkylation.[13][15][16] It utilizes potassium phthalimide as a protected form of ammonia.
3.1.1 Mechanistic Rationale The nitrogen atom in phthalimide is flanked by two electron-withdrawing carbonyl groups, rendering it non-nucleophilic. However, upon deprotonation with a base, the resulting phthalimide anion is an excellent nucleophile.[13] It reacts with the α-bromoketone in a clean Sₙ2 reaction. The bulky phthalimide group sterically hinders any further alkylation on the nitrogen atom.[14][15] The primary amine is then liberated in a subsequent step.
3.1.2 Experimental Protocol
-
N-Alkylation: 2-bromo-1-(2-fluorophenyl)ethanone is reacted with potassium phthalimide in a polar aprotic solvent like Dimethylformamide (DMF) with heating.
-
Amine Liberation (Ing-Manske Procedure): The resulting N-alkylated phthalimide intermediate is cleaved using hydrazine hydrate (N₂H₄·H₂O) in a solvent such as ethanol under reflux.[16][17] This step is often preferred over harsh acidic or basic hydrolysis.
-
Workup: The reaction forms a stable phthalhydrazide precipitate, which can be filtered off. The desired primary amine remains in the filtrate.
-
Salt Formation: The filtrate containing 2-Amino-1-(2-fluorophenyl)ethanone is treated with a solution of hydrogen chloride (e.g., HCl in ethanol or ether) to precipitate the hydrochloride salt, which is then isolated by filtration and dried.
Method B: The Delepine Reaction
An alternative to the Gabriel synthesis is the Delepine reaction, which uses hexamethylenetetramine (HMTA or hexamine) as the amine source.[18]
3.2.1 Mechanistic Rationale HMTA reacts with the α-bromoketone to form a quaternary ammonium salt. This salt is stable and can be isolated. Subsequent hydrolysis of this salt in acidic conditions (typically with ethanolic HCl) breaks down the HMTA cage, liberating the primary amine as its hydrochloride salt.[18]
3.2.2 Experimental Protocol
-
Quaternization: 2-bromo-1-(2-fluorophenyl)ethanone is dissolved in a solvent system (e.g., tetrahydrofuran/water or chloroform) and treated with one equivalent of HMTA.[18] The quaternary salt usually precipitates and is stirred for several hours at room temperature.
-
Hydrolysis: The isolated salt is then refluxed in a mixture of ethanol and concentrated hydrochloric acid.
-
Isolation: The reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed with a cold solvent like ethanol, and dried.
Visualization of Amination Pathways
Caption: Comparative workflows for the amination step.
Method Comparison
| Parameter | Gabriel Synthesis | Delepine Reaction |
| Starting Materials | Potassium Phthalimide, Hydrazine Hydrate | Hexamethylenetetramine (HMTA) |
| Yield | Generally good to excellent | Good to excellent |
| Purity | High; phthalhydrazide byproduct is easily filtered. | High; product precipitates directly as the salt. |
| Scalability | Well-established for industrial scale. | Also suitable for large-scale synthesis. |
| Safety/Handling | Hydrazine is toxic and requires careful handling. | HMTA is relatively safe; uses conc. HCl. |
| Key Advantage | Extremely reliable for clean primary amine synthesis. | Often a one-pot or two-step process yielding the final salt directly. |
Conclusion
The synthesis of this compound is most reliably achieved through a multi-step process commencing with readily available starting materials. The optimal and most validated pathway involves the α-bromination of 2'-fluoroacetophenone to form the key intermediate, 2-bromo-1-(2-fluorophenyl)ethanone . Subsequently, the introduction of the primary amino group is best accomplished using controlled methods that prevent over-alkylation. Both the Gabriel synthesis , using potassium phthalimide and hydrazine, and the Delepine reaction , using hexamethylenetetramine, represent robust, high-yielding, and scalable choices. The selection between these two methods may depend on specific laboratory constraints, including the handling of hydrazine, and desired process flow, as the Delepine reaction can directly yield the final hydrochloride salt. This strategic approach provides a dependable foundation for the consistent and high-purity production of this valuable pharmaceutical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-1-(2-fluorophenyl)ethanone | C8H8FNO | CID 13290662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Buy 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4 [smolecule.com]
- 8. 2-Bromo-1-(2-fluorophenyl)ethanone [oakwoodchemical.com]
- 9. DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google Patents [patents.google.com]
- 10. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 11. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 12. 2-Bromo-1-(3-fluorophenyl)ethan-1-one synthesis - chemicalbook [chemicalbook.com]
- 13. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 17. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Solubility of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride
This guide provides a comprehensive technical overview of the solubility of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is fundamental for successful formulation, process development, and ensuring reliable outcomes in preclinical and clinical studies. This document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and discusses the critical factors that influence this property.
Introduction to this compound
This compound is a chemical intermediate with a molecular formula of C₈H₉ClFNO and a molecular weight of 189.61 g/mol .[1] Its structure, featuring a fluorinated phenyl ring, a ketone, and an amine hydrochloride salt, dictates its physicochemical properties, including its solubility. The presence of the hydrochloride salt significantly increases the polarity of the molecule, suggesting a higher affinity for polar solvents compared to its free base form.[2] The oral bioavailability and overall efficacy of a drug candidate are often linked to its aqueous solubility.[3] Poor solubility can lead to challenges in formulation and may result in low and variable absorption in the body.[4][5]
Physicochemical Properties Overview:
| Property | Value/Information | Source |
| Molecular Formula | C₈H₉ClFNO | [1] |
| Molecular Weight | 189.61 g/mol | [1] |
| Appearance | White to off-white crystalline solid (typical for similar amine hydrochlorides) | [6] |
| LogP (Computed) | 1.3889 | [1] |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | [1] |
Theoretical Framework of Solubility
The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution.[3] The principle of "like dissolves like" is a guiding concept; polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.[2] For this compound, its ionic nature due to the hydrochloride salt makes it predisposed to solubility in polar solvents, especially water.[6]
Several factors critically influence the solubility of this compound:
-
pH: As an amine hydrochloride, the solubility of this compound is expected to be pH-dependent. In acidic to neutral aqueous solutions, the amine group will be protonated, enhancing its solubility.[7][8] The World Health Organization (WHO) recommends determining the pH-solubility profile over a pH range of 1.2 to 6.8 for biopharmaceutics classification.[9]
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5]
-
Solvent Polarity: The polarity of the solvent plays a crucial role. Polar protic solvents (e.g., water, methanol, ethanol) are expected to be effective solvents due to their ability to form hydrogen bonds and solvate the ions.
-
Common Ion Effect: The presence of a common ion (chloride ions) in the solution can decrease the solubility of the hydrochloride salt.[10]
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium solubility, which is the concentration of a compound in a saturated solution in equilibrium with the solid phase, is a key thermodynamic parameter.[11] The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and accuracy.[11][12][13]
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.
Experimental Workflow
The following diagram illustrates the workflow for the shake-flask method:
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Detailed Protocol
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, tetrahydrofuran)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.[11]
-
Add a precise volume of each test solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).[14]
-
Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant concentration over time.[11]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.
-
Alternatively, centrifuge the vials to pellet the undissolved solid.[13]
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[4][15]
-
-
Quantification:
-
Prepare a stock solution of the compound in a suitable solvent (where it is freely soluble) and create a series of calibration standards.
-
Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[15][16]
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the dissolved compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility.
-
Expected Solubility Profile
Table 2: Predicted Solubility of this compound
| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |
| Water | H₂O | High (Polar Protic) | Highly Soluble | The ionic hydrochloride salt will readily dissociate and be solvated by polar water molecules.[6] |
| Methanol | CH₃OH | High (Polar Protic) | Soluble | The hydroxyl group can hydrogen bond with the solute, and its polarity is sufficient to dissolve the salt. |
| Ethanol | C₂H₅OH | Medium-High (Polar Protic) | Soluble to Moderately Soluble | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |
| Isopropanol | C₃H₇OH | Medium (Polar Protic) | Slightly Soluble | The increasing non-polar character of the alkyl chain will reduce its ability to solvate the ionic compound. |
| Acetonitrile | CH₃CN | Medium (Polar Aprotic) | Slightly to Sparingly Soluble | While polar, it is aprotic and less effective at solvating ions compared to protic solvents. |
| Acetone | (CH₃)₂CO | Medium (Polar Aprotic) | Slightly to Sparingly Soluble | Similar to acetonitrile in its solvating ability for ionic compounds. |
| Ethyl Acetate | C₄H₈O₂ | Low | Sparingly Soluble to Insoluble | The low polarity makes it a poor solvent for ionic salts. |
| Tetrahydrofuran (THF) | C₄H₈O | Low-Medium | Sparingly Soluble | Although an ether, its cyclic structure provides some polarity, but it is generally a poor solvent for salts. |
| Dichloromethane (DCM) | CH₂Cl₂ | Low | Insoluble | A non-polar aprotic solvent that will not effectively solvate the ionic compound. |
| Hexane | C₆H₁₄ | Very Low (Non-polar) | Insoluble | A non-polar hydrocarbon that is a very poor solvent for polar and ionic compounds. |
Factors Influencing Experimental Outcomes
Several experimental parameters can influence the accuracy and reproducibility of solubility measurements:
-
Purity of the Compound: Impurities can affect the measured solubility.
-
Solid-State Properties: The crystalline form (polymorphism) of the compound can have different solubility. It is important to characterize the solid form used in the experiment.[9]
-
pH of the Medium: For ionizable compounds, the pH of the aqueous medium must be accurately controlled and measured before and after the experiment.[11]
-
Temperature Control: Maintaining a constant and uniform temperature throughout the equilibration period is crucial.[17]
-
Agitation Rate: The rate of shaking should be sufficient to keep the solid suspended but not so vigorous as to cause particle size reduction.
-
Filtration: Adsorption of the compound onto the filter membrane can lead to erroneously low solubility values. It is important to select an appropriate filter material and potentially discard the initial portion of the filtrate.
Conclusion
The solubility of this compound is a critical parameter that dictates its handling, formulation, and ultimately its utility in research and development. As an amine hydrochloride salt, it is predicted to be highly soluble in polar protic solvents, with its aqueous solubility being pH-dependent. The shake-flask method remains the most reliable approach for obtaining accurate equilibrium solubility data. By carefully controlling experimental variables and employing a validated analytical method for quantification, researchers can obtain high-quality data to guide their scientific endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. quora.com [quora.com]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 9. who.int [who.int]
- 10. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. biorelevant.com [biorelevant.com]
- 15. enamine.net [enamine.net]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
A Technical Guide to the Research Applications of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride
Abstract: 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is a synthetically versatile aminoketone that serves as a crucial building block in medicinal chemistry and neuropharmacology. Its structure, featuring a primary amine, a reactive ketone, and an ortho-fluorinated phenyl ring, provides a unique scaffold for the development of novel chemical entities. This guide explores the compound's physicochemical properties, synthesis, and reactivity, focusing on its principal applications as a precursor for central nervous system (CNS) active agents and as a reference standard in forensic analysis. Detailed experimental protocols for synthetic modification and analytical characterization are provided to empower researchers in drug discovery and related scientific fields.
Compound Profile and Physicochemical Properties
This compound is primarily utilized as a key intermediate in organic synthesis.[1] Its bifunctional nature—possessing both a primary amine and a ketone—allows for a wide array of chemical transformations, making it a valuable starting material for constructing more complex molecules.[1] The presence of a fluorine atom at the ortho position of the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives, a common strategy in modern drug design to enhance metabolic stability or binding affinity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 93102-96-6 | [2][3] |
| Molecular Formula | C₈H₉ClFNO | [2][3] |
| Molecular Weight | 189.62 g/mol | [2] |
| Purity | Typically ≥97% | [2][3] |
| Appearance | Solid (form may vary) | |
| Storage | Room temperature, dry conditions | [1][2] |
| SMILES | FC1=CC=CC=C1C(CN)=O.[H]Cl | [3] |
| InChI Key | GFHFMCRPNVXGFL-UHFFFAOYSA-N | [2] |
Synthesis and Chemical Reactivity
The synthesis of 2-Amino-1-(2-fluorophenyl)ethanone typically originates from its corresponding acetophenone precursor, 2'-fluoroacetophenone. A common synthetic route involves the bromination of the α-carbon followed by an amination reaction.
A plausible synthetic pathway is outlined below. This process begins with the α-bromination of 2'-fluoroacetophenone to yield an intermediate α-bromo-ketone. This intermediate is then reacted with an amine source, such as hexamine, followed by hydrolysis (a method analogous to the Delepine reaction) to yield the primary amine.[4]
Caption: General workflow for the synthesis of 2-Amino-1-(2-fluorophenyl)ethanone HCl.
The reactivity of this compound is governed by its two primary functional groups:
-
Ketone Reduction: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This transformation is fundamental for creating phenylethanolamine derivatives.
-
Amine Alkylation/Acylation: The primary amine is nucleophilic and can undergo reactions such as N-alkylation, N-acylation, or reductive amination to introduce various substituents, thereby enabling the creation of a large library of derivatives.
-
Cyclization Reactions: The bifunctional nature of the molecule allows for its use in synthesizing heterocyclic systems, such as indazoles or other fused ring structures, which are common motifs in pharmacologically active compounds.[5]
Potential Research Applications
The primary value of this compound in a research context lies in its role as a scaffold for chemical synthesis.
Medicinal Chemistry and Drug Discovery
This compound is a key starting material for the synthesis of fluorinated phenethylamine and cathinone derivatives.[1] These classes of compounds are of significant interest in neuroscience research due to their interaction with monoamine neurotransmitter systems.[6]
-
CNS Drug Development: It is used to synthesize molecules with potential sedative, hypnotic, or anxiolytic properties.[1] The ortho-fluoro substitution is a deliberate design choice to modulate the pharmacological profile of the target molecules.
-
Probing Neurotransmitter Transporters: Derivatives of this compound can be designed as ligands for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Structurally similar molecules, such as 2-fluorophenethylamine, are known to interact with these systems.[7] By modifying the structure—for example, by reducing the ketone and alkylating the amine—researchers can systematically investigate structure-activity relationships (SAR) at these key neurological targets.
Forensic Science and Analytical Chemistry
The rise of new psychoactive substances (NPS) necessitates the availability of pure analytical reference standards for their unambiguous identification in seized materials or toxicological samples. This compound can be considered a potential precursor for designer cathinone drugs.
-
Reference Standard: Forensic laboratories require well-characterized samples of precursors like this compound to develop and validate analytical methods (e.g., GC-MS, LC-MS/MS) for detecting illicitly synthesized substances.[8]
-
Metabolite Synthesis: This compound can be used to synthesize putative metabolites of more complex cathinone derivatives for toxicological studies, helping to understand their metabolic fate in the body.
Experimental Protocols
The following protocols are provided as illustrative examples for researchers. Standard laboratory safety procedures must be followed at all times.
Protocol: Synthesis of 2-(Methylamino)-1-(2-fluorophenyl)ethan-1-ol
This two-step protocol demonstrates the reduction of the ketone followed by reductive amination to create a secondary amine, a common step in drug development.
Step 1: Reduction of the Ketone
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g of this compound in 20 mL of methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add 0.25 g of sodium borohydride (NaBH₄) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding 5 mL of acetone to consume excess NaBH₄.
-
Workup: Remove the solvent under reduced pressure. Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude amino alcohol intermediate.
Step 2: Reductive Amination
-
Reaction Mixture: To the crude amino alcohol from Step 1, add 25 mL of methanol, followed by 0.5 mL of a 37% aqueous formaldehyde solution.
-
pH Adjustment: Adjust the pH to ~6 using glacial acetic acid.
-
Reducing Agent: Add 0.4 g of sodium cyanoborohydride (NaBH₃CN) in one portion. Causality: NaBH₃CN is a milder reducing agent than NaBH₄ and is selective for the iminium ion formed in situ, preventing reduction of the aldehyde.
-
Reaction: Stir the mixture at room temperature overnight.
-
Workup: Quench the reaction by adding 10 mL of 1M HCl. Basify the solution to pH >10 with 2M NaOH.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 25 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel) to obtain the final product.
Protocol: Analytical Characterization Workflow
This workflow outlines the steps for the definitive identification and purity assessment of the synthesized compound from Protocol 4.1, based on standard forensic and chemical analysis practices.[8]
Caption: A comprehensive workflow for the analytical characterization of synthetic products.
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine the molecular weight and fragmentation pattern of the derivatized (e.g., silylated) analyte.
-
Method: Inject 1 µL of the sample onto a standard nonpolar GC column (e.g., DB-5ms). Use a temperature gradient from 100 °C to 280 °C. The mass spectrometer should scan from 40 to 550 m/z.
-
Validation: The resulting mass spectrum provides the molecular ion peak and characteristic fragments, confirming the identity. The retention time serves as a reproducible identifier.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Method: Inject 10 µL of the sample onto a C18 reverse-phase column. Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid). Monitor the eluent with a UV detector at a relevant wavelength (e.g., 254 nm).
-
Validation: Purity is calculated from the peak area of the main product relative to the total area of all peaks.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To provide definitive structural confirmation.
-
Method: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Validation: The chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C spectra must be consistent with the proposed structure. The ¹⁹F spectrum will confirm the presence and chemical environment of the fluorine atom.
-
Future Directions
The utility of this compound as a research tool is directly linked to the ingenuity of the chemists employing it. Future research will likely focus on its use in constructing novel, conformationally constrained analogs for enhanced receptor selectivity. Its application in developing PET (Positron Emission Tomography) ligands, by incorporating a radioactive fluorine isotope (¹⁸F), represents another promising avenue for advancing neurological imaging and research. As a readily available and reactive building block, its potential is limited only by the synthetic challenges of the next generation of neurological drug candidates.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 93102-96-6 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Buy 2-Amino-1-(4-fluorophenyl)ethanone | 369-43-7 [smolecule.com]
- 7. Buy 2-Fluorophenethylamine (EVT-314771) | 52721-69-4 [evitachem.com]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride: From Discovery to Contemporary Applications
Abstract
This technical guide provides a comprehensive overview of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride (CAS No. 93102-96-6), a pivotal intermediate in modern pharmaceutical synthesis. The document delves into the historical context of its emergence, details its physicochemical properties, and presents a thorough analysis of both classical and contemporary synthetic methodologies. Emphasis is placed on the causality behind experimental choices in its synthesis, ensuring a deep understanding for researchers and drug development professionals. The guide further explores its critical role in the development of central nervous system (CNS) agents, with a specific focus on its application as a key building block for the potassium-competitive acid blocker, Vonoprazan. This whitepaper serves as an essential resource for scientists engaged in medicinal chemistry and process development, offering field-proven insights and detailed protocols.
Introduction: A Versatile Fluorinated Building Block
This compound is a fluorinated aromatic aminoketone that has garnered significant attention in the pharmaceutical industry. Its structure, featuring a primary amine at the alpha position to a ketone and a fluorine atom on the phenyl ring, imparts unique reactivity and pharmacological properties to the molecules synthesized from it. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API)[1][2]. This guide aims to provide a holistic view of this compound, from its likely origins to its current applications in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in process chemistry. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 93102-96-6 | [3] |
| Molecular Formula | C₈H₉ClFNO | [3] |
| Molecular Weight | 189.62 g/mol | [4] |
| Appearance | White to off-white crystalline powder | General supplier data |
| Purity | Typically ≥97% | [4] |
| Storage Conditions | Room temperature, in a dry, well-sealed container | [5] |
| InChI Key | GFHFMCRPNVXGFL-UHFFFAOYSA-N | [4] |
Historical Context and Discovery
Pinpointing the exact moment of discovery for this compound is challenging, as is common for many specialized chemical intermediates. Its emergence is intrinsically linked to the broader history of the synthesis of α-amino ketones, a class of compounds recognized for their biological importance and synthetic versatility[6][7][8].
Early methods for the synthesis of α-amino ketones, dating back to the early 20th century, often involved multi-step, harsh reaction conditions[9]. The development of more efficient and milder synthetic routes throughout the mid to late 20th century, such as the Delalande reaction involving the hydrolysis of hexamethylenetetraminium salts of α-haloacetophenones, likely paved the way for the synthesis of a wider array of substituted aminoketones, including fluorinated analogs[10].
The specific synthesis of this compound was likely driven by the growing interest in fluorinated pharmaceuticals from the 1970s onwards, as medicinal chemists began to appreciate the unique properties imparted by fluorine atoms in drug candidates[1]. While a seminal publication for this specific compound is not readily identifiable, its CAS number, 93102-96-6, suggests its formal registration in the chemical literature occurred in the latter half of the 20th century.
Synthesis Methodologies: A Tale of Two Pathways
The synthesis of this compound is primarily achieved through a two-step process starting from the commercially available 2'-fluoroacetophenone. The general synthetic workflow is outlined below.
Caption: General Synthetic Workflow for this compound.
Step 1: α-Bromination of 2'-Fluoroacetophenone
The first step involves the selective bromination of the α-carbon of 2'-fluoroacetophenone. This is a critical step where regioselectivity is key to avoiding bromination of the aromatic ring.
Protocol:
-
Reaction Setup: To a solution of 2'-fluoroacetophenone in a suitable solvent such as ether or chloroform, bromine is added dropwise at a controlled temperature.
-
Rationale: The electron-withdrawing effect of the carbonyl group makes the α-protons acidic and susceptible to enolization, which then attacks the bromine. The use of a non-polar solvent helps to control the reactivity of the bromine.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure to yield the crude α-bromo-2-fluoroacetophenone.
This intermediate is often used directly in the next step without extensive purification due to its lachrymatory nature.
Step 2: Amination of α-Bromo-2-fluoroacetophenone
The second step is the nucleophilic substitution of the bromine atom with an amino group. There are two primary approaches to this transformation: direct amination and the Gabriel synthesis.
This method involves the direct reaction of the α-bromo ketone with ammonia or a protected amine source.
Protocol:
-
Reaction: The crude 2-Bromo-1-(2-fluorophenyl)ethanone is dissolved in a suitable solvent and treated with a source of ammonia, such as ammonium hydroxide or a protected amine followed by deprotection.
-
Causality: The primary amine is a good nucleophile and readily displaces the bromide. The reaction is typically carried out at low temperatures to minimize side reactions.
-
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
A more controlled method for introducing the primary amine is the Gabriel synthesis, which avoids the potential for over-alkylation.
Protocol:
-
Phthalimide Salt Formation: Potassium phthalimide is reacted with 2-Bromo-1-(2-fluorophenyl)ethanone.
-
Rationale: The phthalimide anion is a soft nucleophile that cleanly displaces the bromide, forming an N-substituted phthalimide.
-
Hydrolysis: The resulting phthalimide is then cleaved, typically using hydrazine hydrate or acidic hydrolysis, to release the primary amine.
-
Advantage: This method provides a cleaner reaction with higher yields of the desired primary amine compared to direct amination.
Final Step: Hydrochloride Salt Formation
The free base of 2-Amino-1-(2-fluorophenyl)ethanone is often converted to its hydrochloride salt to improve its stability and handling characteristics.
Protocol:
-
Acidification: The crude amine is dissolved in a suitable solvent, such as diethyl ether or isopropanol.
-
Precipitation: A solution of hydrochloric acid in a non-polar solvent is added, causing the hydrochloride salt to precipitate out of the solution.
-
Isolation: The solid is then collected by filtration, washed with a non-polar solvent, and dried.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a variety of CNS-active compounds, including anxiolytics, antidepressants, and anticonvulsants[5]. The presence of the 2-fluorophenyl moiety is a common feature in many neurologically active drugs.
Key Intermediate in the Synthesis of Vonoprazan
One of the most significant applications of this compound is as a key starting material in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.
The synthesis of Vonoprazan involves the construction of a substituted pyrrole ring, where the 2-fluorophenyl group is introduced via a precursor derived from 2-Amino-1-(2-fluorophenyl)ethanone.
Caption: Role of the title compound in the synthesis of Vonoprazan.
Conclusion
This compound has established itself as a cornerstone intermediate in the synthesis of complex pharmaceutical agents. Its strategic importance is underscored by its role in the production of Vonoprazan, a testament to the value of fluorinated building blocks in modern drug design. A thorough understanding of its synthesis, reactivity, and applications is essential for chemists aiming to develop the next generation of therapeutics. This guide has provided a detailed, technically grounded overview to aid in this endeavor, bridging the gap between historical synthetic methodologies and contemporary drug development.
References
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 93102-96-6 [sigmaaldrich.com]
- 5. This compound [myskinrecipes.com]
- 6. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]
- 10. US2753376A - Preparation of aminoacetophenones - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride and its Structural Analogs for the Modern Researcher
This guide provides a comprehensive technical overview of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships, and analytical methodologies pertinent to this class of compounds. Our focus is on providing a deep, causal understanding of the scientific principles and experimental choices that underpin research in this area.
Introduction: The Significance of Fluorinated Cathinones
This compound belongs to the broader class of synthetic cathinones, which are β-keto analogues of phenethylamines. The introduction of a fluorine atom onto the phenyl ring significantly modulates the compound's electronic properties, lipophilicity, and metabolic stability. These alterations can have profound effects on the compound's pharmacokinetic and pharmacodynamic profile, making fluorinated analogs a subject of intense interest in medicinal chemistry and pharmacology. Understanding the nuances of how the position of the fluorine substituent and other structural modifications influence biological activity is critical for the rational design of novel compounds and for the development of robust analytical methods for their detection.
Core Synthesis Strategies: A Modular Approach
The synthesis of 2-Amino-1-(fluorophenyl)ethanone hydrochloride and its analogs typically follows a modular, multi-step pathway. This approach allows for the systematic variation of substituents on the phenyl ring and the amino group. The general synthetic workflow can be conceptualized as follows:
Methodological & Application
The Strategic Utility of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride in Pharmaceutical Synthesis: Advanced Application Notes and Protocols
Abstract
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the effective utilization of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride (CAS No. 93102-96-6) as a pivotal chemical intermediate. This document moves beyond basic specifications to provide in-depth, field-proven insights into its application in constructing complex molecular architectures, particularly those targeting the central nervous system (CNS). We will explore the causality behind key experimental choices, present detailed, self-validating protocols for core transformations, and ground all claims in authoritative scientific literature.
Introduction: A Versatile Scaffold for CNS-Active Agents
This compound is a bifunctional building block featuring a primary amine and a ketone, anchored to a fluorinated phenyl ring. This unique combination of functional groups makes it an exceptionally valuable precursor in medicinal chemistry. The primary amine serves as a handle for a variety of coupling reactions, while the adjacent ketone provides a reactive site for nucleophilic additions and reductions.
The presence of a fluorine atom at the ortho position of the phenyl ring is a critical feature. Fluorine's high electronegativity can significantly modulate the physicochemical properties of the final molecule, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[1]
-
Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[1]
-
Lipophilicity and Bioavailability: Strategic fluorination can alter a molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.
This intermediate is particularly prominent in the synthesis of fluorinated phenethylamine derivatives and synthetic cathinones, classes of compounds extensively investigated for their neuropharmacological effects.[2][3] Its structure is a gateway to producing molecules with sedative, hypnotic, or anxiolytic properties.[4]
Physicochemical Properties and Handling
A thorough understanding of the material's properties is fundamental to its successful application and ensures the safety and reproducibility of experiments.
| Property | Value | Source(s) |
| CAS Number | 93102-96-6 | [5] |
| Molecular Formula | C₈H₉ClFNO | [5] |
| Molecular Weight | 189.61 g/mol | [5] |
| Appearance | Typically a solid | [1] |
| Purity | ≥97% (typical) | [5] |
| Storage | Store at -20°C, sealed, away from moisture. | [5] |
| Solubility | Soluble in polar solvents like methanol and ethanol. | [1] |
Safety and Handling: this compound is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before use. Key hazard statements include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Mandatory Precautions:
-
Always handle in a well-ventilated fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Avoid inhalation of dust and contact with skin and eyes.[6]
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS immediately.[6]
Core Synthetic Transformations and Protocols
This intermediate's utility is primarily realized through two key reaction classes: transformations at the primary amine (e.g., N-acylation and reductive amination) and modifications involving the ketone (e.g., reduction).
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a fundamental transformation for introducing a wide array of functional groups, often serving as a key step in building larger, more complex molecules. The reaction of the primary amine with an acylating agent, such as acetyl chloride, proceeds via a nucleophilic acyl substitution mechanism.
References
- 1. Buy 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4 [smolecule.com]
- 2. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bi(I)-Catalyzed Transfer-Hydrogenation with Ammonia-Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride in Medicinal Chemistry
Introduction: The Strategic Role of a Fluorinated Building Block
2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is an α-aminoketone that has emerged as a pivotal starting material in modern medicinal chemistry. Its structure, featuring a reactive aminoketone backbone and a strategically placed fluorine atom on the phenyl ring, makes it a highly valuable precursor for a range of neuropharmacological agents and other biologically active molecules.[1] The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[2]
This guide provides an in-depth look at the physicochemical properties, safety considerations, and synthetic applications of this compound. It includes a detailed, field-tested protocol for its use in the synthesis of a model compound, offering insights into the causality behind experimental choices, and outlines methods for robust characterization. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and exploration of novel chemical entities.
Compound Profile and Physicochemical Properties
The utility of any chemical building block begins with a thorough understanding of its fundamental properties. This compound is a stable, crystalline solid at room temperature, making it convenient to handle and store.[3][4]
| Property | Value | Source |
| CAS Number | 93102-96-6 | [5] |
| Molecular Formula | C₈H₉ClFNO | [5] |
| Molecular Weight | 189.61 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | [7] |
| Purity | Typically ≥97% | [5] |
| Storage | Room temperature, in a dry, well-sealed container | [1][5][8] |
| Solubility | Soluble in water, methanol, and DMSO | N/A |
| Synonyms | 2'-Fluoro-2-aminoacetophenone hydrochloride | [6] |
The key structural features—a primary amine and a ketone—are versatile functional handles. The amine can be readily alkylated, acylated, or used in reductive amination, while the ketone can undergo reduction or participate in condensation reactions. The ortho-fluorine substituent provides unique electronic properties and can serve as a metabolic blocker or influence the conformation of the final molecule.
Safety and Handling Protocols
As with any active chemical reagent, adherence to strict safety protocols is paramount. This compound is classified as a hazardous substance.
GHS Hazard Statements: [6]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Mandatory Handling Procedures:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[4] Ensure eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles as described by OSHA regulations.[3][9]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[4][9]
-
Spill Management: In case of a spill, avoid generating dust.[3] Use a dry clean-up procedure and collect the material in a sealed, labeled container for proper disposal.[3] Do not allow the chemical to enter drains or waterways.[9]
Synthetic Applications: A Gateway to CNS-Active Compounds
The primary application of this compound is as a key intermediate in the synthesis of fluorinated phenethylamine and cathinone derivatives.[1] Synthetic cathinones, also known as β-keto-amphetamines, are a class of compounds with stimulant effects on the central nervous system.[10] This precursor allows for systematic structural modifications to explore structure-activity relationships (SAR) in drug discovery programs.
The diagram below illustrates the synthetic versatility of this building block.
References
- 1. This compound [myskinrecipes.com]
- 2. Buy 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4 [smolecule.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride | C8H9ClFNO | CID 13290665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. chiralen.com [chiralen.com]
- 9. fishersci.com [fishersci.com]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride in Modern Drug Discovery
Abstract: This document provides a comprehensive guide to the application of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride, a pivotal building block in contemporary medicinal chemistry. We will explore its strategic importance, detailing its physicochemical properties, safety and handling protocols, and its role in the synthesis of high-value pharmaceutical targets, particularly those aimed at the central nervous system (CNS). The protocols herein are designed to be robust and reproducible, offering researchers the technical insights required for successful implementation in a drug discovery setting.
Introduction: A Versatile Fluorinated Building Block
This compound is an α-amino ketone that has gained prominence as a key intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a primary amine and a ketone, offers dual functional handles for a wide array of chemical transformations. The presence of a fluorine atom on the phenyl ring is of particular significance; fluorine substitution is a well-established strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.
This guide focuses on leveraging the unique chemical reactivity of this intermediate for the efficient construction of drug scaffolds, with a particular emphasis on its application in developing agents with neuropharmacological effects.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 93102-96-6 | |
| Molecular Formula | C₈H₉ClFNO | |
| Molecular Weight | 189.62 g/mol | |
| Purity | ≥97% | |
| Appearance | Crystalline Solid (Varies) | |
| Storage | Room temperature, dry, away from moisture |
| InChI Key | GFHFMCRPNVXGFL-UHFFFAOYSA-N | |
Caption: Chemical structure of the title compound.
Core Application: Synthesis of CNS-Active Scaffolds
The primary utility of this compound lies in its role as a precursor to fluorinated phenethylamine derivatives and heterocyclic systems. These structural motifs are prevalent in drugs targeting the central nervous system. The α-amino ketone functionality is particularly amenable to cyclization reactions to form nitrogen-containing heterocycles like imidazoles, thiazoles, or pyrimidines, which are core structures in many CNS drugs.
A key synthetic strategy involves the reaction of the primary amine with various electrophiles, followed by manipulation of the ketone group. Alternatively, the ketone can be targeted first, for instance, through reductive amination, to build out the ethylamine side chain.
Caption: General drug discovery workflow utilizing the title compound.
Protocols: From Bench to Discovery
Protocol 1: Essential Safety and Handling
Trustworthiness in experimental science begins with safety. This compound is a chemical reagent that requires careful handling.
Table 2: Hazard Identification and PPE Requirements
| Hazard Statement | Description | Precautionary Action |
|---|---|---|
| H302, H315, H319, H335 | Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. |
| Storage | Store tightly closed in a dry, cool, well-ventilated place. | Keep container away from incompatible materials like strong oxidizing agents and acids. |
| Spill | Avoid dust formation. Use dry clean-up procedures. | P304+P340: IF INHALED: Remove person to fresh air. P305+P351+P338: IF IN EYES: Rinse cautiously with water. |
| Fire | Non-combustible. Use extinguishing media suitable for the surrounding fire. | Wear self-contained breathing apparatus if necessary. |
Causality Behind Precautions: The hydrochloride salt form can be corrosive and irritating. The fine particulate nature of the solid necessitates controls to prevent inhalation, which can irritate the respiratory tract. Standard laboratory PPE (lab coat, nitrile gloves, and safety glasses) is mandatory. Work should be conducted in a certified chemical fume hood.
Protocol 2: Synthesis of a 2-Aminothiophene Derivative via Gewald Reaction
This protocol details a representative multicomponent reaction to synthesize a substituted 2-aminothiophene, a privileged scaffold in medicinal chemistry. The reaction leverages the reactivity of the α-amino ketone's methylene group (once liberated from its salt form) in a one-pot synthesis.
Rationale: The Gewald reaction is a powerful tool for rapidly generating molecular diversity. It combines an α-methylene ketone, a cyano-active compound, and elemental sulfur to produce a polysubstituted 2-aminothiophene. This approach is highly efficient for building libraries of compounds for screening.
Caption: Representative synthesis of a 2-aminothiophene scaffold.
Materials and Reagents:
-
This compound
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Triethylamine (TEA) or Piperidine (Base)
-
Ethanol (Solvent)
-
Ethyl Acetate (Extraction)
-
Hexanes (Recrystallization)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.89 g, 10 mmol).
-
Rationale: The reaction is set up under an inert atmosphere (optional, but good practice) to prevent side reactions.
-
-
Solvent Addition: Add ethanol (30 mL) to the flask. Stir to suspend the solid.
-
Base Addition: Add triethylamine (1.53 mL, 11 mmol, 1.1 eq) dropwise to the suspension. Stir for 10 minutes at room temperature.
-
Rationale: The base is crucial to neutralize the hydrochloride salt, liberating the free amine and the reactive α-methylene protons required for the subsequent condensation.
-
-
Reagent Addition: To the resulting solution, add malononitrile (0.66 g, 10 mmol, 1.0 eq) and elemental sulfur (0.32 g, 10 mmol, 1.0 eq).
-
Rationale: These are the core components for the Gewald cyclization. Malononitrile provides the cyano and amino functionalities of the final product.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
Rationale: Heating provides the activation energy for the multi-step reaction cascade, which involves condensation, addition of sulfur, and intramolecular cyclization.
-
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Rationale: The aqueous wash removes any remaining base, salts, and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a hot ethanol/water mixture or by flash column chromatography on silica gel.
Self-Validation and Expected Results:
-
Yield: Typically 60-85%.
-
Appearance: A pale yellow to off-white solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The presence of a new amino group signal (broad singlet) and aromatic/thiophene protons in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, validates the success of the synthesis.
Table 3: Representative Reaction Data
| Parameter | Expected Value | Notes |
|---|---|---|
| Reaction Time | 2 - 4 hours | Monitor by TLC to avoid byproduct formation. |
| Typical Yield | 60 - 85% | Dependent on purification method. |
| Purity (Post-Purification) | >98% (by HPLC) | Essential for use in subsequent synthetic steps. |
Conclusion
This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its inherent functionality, combined with the beneficial properties imparted by the fluorine atom, makes it an invaluable starting point for the synthesis of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to confidently and safely utilize this versatile building block, accelerating the journey from a synthetic concept to a potential drug candidate.
Application Note: High-Fidelity Reduction of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride to 2-Amino-1-(2-fluorophenyl)ethanol
Abstract: This document provides a comprehensive guide for the chemoselective reduction of the ketone moiety in 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride to yield the corresponding amino alcohol, 2-Amino-1-(2-fluorophenyl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols detailed herein focus on the use of sodium borohydride (NaBH₄) as a mild and selective reducing agent, offering a robust and scalable method for researchers in medicinal chemistry and drug development.
Introduction: The Significance of α-Amino Alcohols
The 1,2-amino alcohol motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The target molecule, 2-Amino-1-(2-fluorophenyl)ethanol, serves as a key building block for various therapeutic agents. The presence of the fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity, making this a desirable intermediate in drug discovery programs.
The primary challenge in the synthesis of this target is the selective reduction of the ketone in the presence of an amine hydrochloride. A judicious choice of reducing agent and reaction conditions is paramount to prevent side reactions and ensure a high yield of the desired product.
Mechanistic Rationale: The Role of Sodium Borohydride
Sodium borohydride (NaBH₄) is a versatile and widely used reducing agent in organic synthesis.[1][2] It is classified as a hydride donor, providing a source of hydride ions (H⁻) for the reduction of aldehydes and ketones to their corresponding alcohols.[1][3][4]
The key to the success of this protocol lies in the chemoselectivity of NaBH₄. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce both the ketone and potentially other functional groups, NaBH₄ is significantly milder. Under controlled conditions, it selectively reduces the carbonyl group of the ketone without affecting the protonated amine.
The reduction mechanism proceeds in two main steps:
-
Nucleophilic Attack: The hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon of the 2-Amino-1-(2-fluorophenyl)ethanone. This results in the formation of an alkoxide intermediate.[3][4]
-
Protonation: The resulting alkoxide is then protonated during the workup step, typically with the addition of a mild acid or water, to yield the final alcohol product.[3][4]
Experimental Workflow and Protocol
The following protocol has been optimized for the efficient and high-yield synthesis of 2-Amino-1-(2-fluorophenyl)ethanol.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier Recommendation |
| This compound | N/A | C₈H₉ClFNO | 190.62 | ≥98% | Major chemical suppliers |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | BH₄Na | 37.83 | ≥98% | Major chemical suppliers |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | Anhydrous | Major chemical suppliers |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | N/A | In-house purification |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 1 M aq. | Major chemical suppliers |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | 1 M aq. | Major chemical suppliers |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | Major chemical suppliers |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | N/A | Major chemical suppliers |
Step-by-Step Experimental Protocol
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Sodium borohydride is flammable and reacts with water to produce hydrogen gas; handle with care.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add methanol (approximately 10 mL per gram of starting material) to dissolve the starting material. Stir the solution at room temperature until all solids are dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Reduction:
-
While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1 eq) to the reaction mixture in small portions over 15-20 minutes. Caution: Addition may cause gas evolution.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Extraction:
-
Slowly quench the reaction by the dropwise addition of 1 M HCl at 0 °C until the pH of the solution is ~2. This will neutralize any unreacted NaBH₄.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add deionized water and adjust the pH to ~10 with 1 M NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude 2-Amino-1-(2-fluorophenyl)ethanol can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.[5]
-
Visual Representation of the Experimental Workflow
Caption: Experimental workflow for the reduction of 2-Amino-1-(2-fluorophenyl)ethanone.
Alternative and Advanced Methodologies
While the sodium borohydride reduction is a robust and reliable method, other approaches can be considered, particularly when stereoselectivity is desired.
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Palladium, Platinum, or Rhodium) and a hydrogen source.[6][7] It can be a highly effective method for the reduction of ketones. Asymmetric hydrogenation, employing chiral ligands, can provide access to enantiomerically enriched amino alcohols, which is often a requirement in pharmaceutical synthesis.[7][8][9][10]
-
Biocatalysis: The use of enzymes, such as ketoreductases, offers a green and highly selective alternative for the reduction of ketones.[11][12] These biocatalytic methods can provide excellent enantioselectivity under mild reaction conditions.
-
Chiral Borane Reagents: Reagents derived from borane and chiral amino alcohols can be employed for the asymmetric reduction of ketones, yielding optically active products.[13][14]
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 2-Amino-1-(2-fluorophenyl)ethanol. The use of sodium borohydride offers excellent chemoselectivity for the reduction of the ketone in the presence of an amine hydrochloride. For applications requiring high enantiopurity, the exploration of asymmetric hydrogenation or biocatalytic methods is recommended. This guide serves as a valuable resource for researchers engaged in the synthesis of pharmaceutical intermediates and other fine chemicals.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. ethz.ch [ethz.ch]
- 9. scihorizon.com [scihorizon.com]
- 10. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]
- 14. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
2-Amino-1-(2-fluorophenyl)ethanone hydrochloride as a building block for heterocyclic compounds
An In-Depth Guide to the Application of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride in Heterocyclic Synthesis
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation.[1][2] Heterocycles form the core scaffolds of a vast majority of pharmaceuticals, owing to their ability to present functional groups in precise three-dimensional arrangements, thereby facilitating specific interactions with biological targets.[3] this compound (CAS No. 93102-96-6) has emerged as a particularly valuable starting material in this field.[4] Its structure, an α-amino ketone, contains two key reactive centers—the primary amine and the carbonyl group—poised for cyclization reactions.
The presence of a fluorine atom on the phenyl ring is a critical feature. Fluorine's high electronegativity and small size can significantly modulate the physicochemical properties of a molecule, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and increasing the drug's half-life.
-
Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen-bonding interactions with enzyme active sites.
-
Lipophilicity & Permeability: Strategic fluorination can enhance a molecule's ability to cross cellular membranes.
This guide provides a comprehensive overview of the synthetic utility of this compound, detailing field-proven protocols for its conversion into medicinally relevant heterocyclic systems, with a focus on benzodiazepines and quinoxalines.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 93102-96-6 | [4] |
| Molecular Formula | C₈H₉ClFNO | [4] |
| Molecular Weight | 189.61 g/mol | [4] |
| Appearance | Solid | N/A |
| Purity | ≥97% | [4] |
| Storage | Store at -20°C, sealed, away from moisture | [4] |
Core Synthetic Applications: A Workflow Overview
The dual functionality of 2-amino-1-(2-fluorophenyl)ethanone allows it to serve as a versatile precursor for various condensation and cyclization reactions. The general workflow involves reacting the α-amino ketone with a suitable bifunctional partner to construct the desired heterocyclic core.
Caption: General synthetic workflows from the title compound.
Application I: Synthesis of 1,4-Benzodiazepine Scaffolds
1,4-benzodiazepines are a privileged class of compounds in medicinal chemistry, famously acting as modulators of the GABA-A receptor.[5] The synthesis of these seven-membered rings from aminobenzophenone precursors is a well-established strategy.[6] The following protocol adapts this logic for a direct, one-pot synthesis from 2-amino-1-(2-fluorophenyl)ethanone.
Causality and Mechanistic Insight
This protocol utilizes a condensation reaction with glycine ethyl ester hydrochloride.[7] The reaction proceeds through several key steps:
-
Neutralization: The initial hydrochloride salt of the starting material and the glycine ester are neutralized by a base, typically pyridine, which also serves as the solvent.
-
Imine Formation: The free primary amine of the glycine ester attacks the carbonyl carbon of the 2-amino-1-(2-fluorophenyl)ethanone, forming a Schiff base (imine) intermediate after dehydration.
-
Intramolecular Cyclization: The pendant amino group (from the original aminoketone) then performs an intramolecular nucleophilic attack on the ester carbonyl of the glycine moiety.
-
Ring Closure & Tautomerization: This attack leads to the formation of the seven-membered diazepine ring, which, after tautomerization, yields the final benzodiazepine-2-one product. The 2-fluoro-phenyl group remains at the 5-position of the final ring system.
Caption: Workflow for 1,4-Benzodiazepine synthesis.
Detailed Experimental Protocol: One-Pot Benzodiazepine Synthesis
Objective: To synthesize 5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Materials & Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles |
| 2-Amino-1-(2-fluorophenyl)ethanone HCl | 93102-96-6 | 189.61 | 1.89 g | 10 mmol |
| Glycine ethyl ester HCl | 623-33-6 | 139.58 | 1.54 g | 11 mmol |
| Pyridine | 110-86-1 | 79.10 | 50 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 100 mL | - |
| 1M Hydrochloric Acid | 7647-01-0 | 36.46 | 50 mL | - |
| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | 50 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ~5 g | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.89 g, 10 mmol), glycine ethyl ester hydrochloride (1.54 g, 11 mmol), and pyridine (50 mL).
-
Reaction Execution: Heat the mixture to reflux (approx. 115°C) and maintain for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Solvent Removal: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Treat the resulting residue with ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer successively with 1M HCl (2 x 25 mL) to remove any residual pyridine, followed by saturated aqueous NaCl (brine, 1 x 50 mL).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be recorded and compared to literature values if available.
Application II: Synthesis of Quinoxaline Derivatives
Quinoxalines, or benzopyrazines, are another class of N-heterocycles with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[8][9] A classical and highly effective method for their synthesis is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[10] In this application, this compound serves as a precursor to an α-ketoimine, which then reacts with a 1,2-phenylenediamine.
Causality and Mechanistic Insight
The synthesis of 2-phenyl-type quinoxalines from α-haloketones (phenacyl halides) and 1,2-diamines is well-documented.[9][10] This protocol leverages the α-aminoketone functionality, which undergoes a condensation-oxidation process.
-
Condensation: The reaction is initiated by the nucleophilic attack of one amino group from the 1,2-phenylenediamine onto the carbonyl carbon of the 2-amino-1-(2-fluorophenyl)ethanone. This forms a carbinolamine intermediate which dehydrates to an imine.
-
Intramolecular Cyclization: The second amino group of the diamine then attacks the imine carbon in an intramolecular fashion, forming a six-membered dihydroquinoxaline ring.
-
Oxidation: The dihydroquinoxaline intermediate is unstable and readily undergoes oxidation to the thermodynamically stable aromatic quinoxaline ring. This oxidation can occur via air (O₂) or can be promoted by the reaction conditions, especially at elevated temperatures.
Caption: Reaction pathway for Quinoxaline synthesis.
Detailed Experimental Protocol: Quinoxaline Synthesis
Objective: To synthesize 2-(2-fluorophenyl)quinoxaline from this compound and 1,2-phenylenediamine.
Materials & Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles |
| 2-Amino-1-(2-fluorophenyl)ethanone HCl | 93102-96-6 | 189.61 | 1.89 g | 10 mmol |
| 1,2-Phenylenediamine | 95-54-5 | 108.14 | 1.08 g | 10 mmol |
| Ethanol (95%) | 64-17-5 | 46.07 | 40 mL | - |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.4 mL | 10 mmol |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.89 g, 10 mmol) and 1,2-phenylenediamine (1.08 g, 10 mmol) in ethanol (40 mL).
-
Base Addition: Add triethylamine (1.4 mL, 10 mmol) dropwise to the stirred suspension to neutralize the hydrochloride salt.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction by TLC (eluent: 3:1 hexanes/ethyl acetate).
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes. The product will often precipitate from the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the product in a vacuum oven to obtain the pure 2-(2-fluorophenyl)quinoxaline. Further purification can be achieved by recrystallization if necessary.
Self-Validation: Characterize the final product using ¹H NMR, Mass Spectrometry, and melting point determination to confirm its structure and purity. The resulting spectroscopic data should be consistent with the formation of the aromatic quinoxaline ring.
Conclusion
This compound is a potent and versatile building block for constructing heterocyclic libraries. Its inherent reactivity, combined with the strategic placement of a fluorine atom, makes it an ideal starting point for synthesizing compounds with potentially enhanced pharmacological profiles. The protocols detailed herein for the synthesis of benzodiazepines and quinoxalines are robust, scalable, and founded on well-understood chemical principles, providing researchers with reliable methods to access these important molecular scaffolds.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. Heterocycles in Medicinal Chemistry II [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
Analytical techniques for characterizing 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride
An In-Depth Guide to the Analytical Characterization of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride
Introduction
This compound is a key chemical intermediate frequently utilized in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its structure, featuring a fluorinated aromatic ring, a ketone, and a primary amine salt, presents a unique analytical challenge. A comprehensive and multi-faceted analytical approach is therefore not merely procedural but essential for ensuring batch-to-batch consistency, verifying structural integrity, quantifying purity, and identifying potential process-related impurities.
This guide provides a suite of detailed application notes and robust protocols designed for researchers, quality control analysts, and drug development professionals. We move beyond simple procedural lists to explain the causality behind methodological choices, empowering the user to adapt and troubleshoot effectively. The protocols herein are designed as self-validating systems, integrating chromatographic, spectroscopic, and spectrometric techniques to build a complete analytical profile of the target compound.
Physicochemical Profile
A foundational understanding of the compound's basic properties is critical before commencing any analytical work. These details inform solvent selection, sample preparation, and the choice of analytical techniques.
| Property | Value | Source |
| CAS Number | 93102-96-6 | [3] |
| Molecular Formula | C₈H₉ClFNO | [3] |
| Molecular Weight | 189.61 g/mol | [3] |
| Appearance | Typically a white to off-white solid | |
| SMILES | FC1=CC=CC=C1C(CN)=O.[H]Cl | [3] |
| Purity (Typical) | ≥97% | [3] |
| Storage | Room temperature, sealed, away from moisture | [3] |
High-Performance Liquid Chromatography (HPLC): Purity and Assay Determination
Principle of Analysis
Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for assessing the purity and performing quantitative assays of this compound. The method separates the analyte from its impurities based on differential partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.[4] The presence of the aromatic ketone provides a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry.[4][5] The hydrochloride salt form ensures good solubility in aqueous mobile phases.
Experimental Protocol
Instrumentation and Conditions: The following table outlines a robust starting point for method development. Parameters should be optimized and validated for specific instrumentation and impurity profiles.
| Parameter | Recommended Condition | Justification |
| HPLC System | Quaternary or Binary pump, Autosampler, Column Oven, UV/PDA Detector | Standard for pharmaceutical analysis. A PDA detector is preferred for peak purity analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures the amine remains protonated, leading to sharp, symmetrical peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume; can be adjusted based on concentration and detector sensitivity. |
| Detection λ | 245 nm | This wavelength is chosen to be near the λmax of the fluorinated acetophenone chromophore for optimal sensitivity. |
| Run Time | 25 minutes | Sufficient time to elute the main peak and any later-eluting impurities. |
| Gradient | 0-2 min (5% B), 2-15 min (5% to 95% B), 15-20 min (95% B), 20.1-25 min (5% B) | A gradient elution is crucial for separating impurities with a wide range of polarities. |
Reagent and Sample Preparation:
-
Diluent: Prepare a mixture of Water:Acetonitrile (80:20, v/v).
-
Standard Stock Solution (500 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (500 µg/mL): Prepare the sample in the same manner as the standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.
Data Interpretation
-
Identification: The primary peak in the sample chromatogram should have a retention time that matches the reference standard.
-
Purity Assessment: The purity is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Assay (Quantification): A calibration curve should be constructed using a series of standards of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve.
HPLC Analysis Workflow Diagram
Caption: Workflow for HPLC purity and assay analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Volatile Impurity Profiling
Principle of Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic impurities. Due to the non-volatile nature of the hydrochloride salt, direct injection is not feasible.[6][7] The protocol requires a neutralization step to convert the salt to its free amine form, which is more amenable to GC analysis.[6][7] Electron Ionization (EI) mass spectrometry provides fragmentation patterns that serve as a "fingerprint" for compound identification via spectral library searching.
Experimental Protocol
Sample Preparation (Free Amine Generation):
-
Dissolution: Dissolve ~20 mg of the hydrochloride salt in 2 mL of deionized water in a 10 mL vial.
-
Neutralization: Add 2 mL of ethyl acetate. While vortexing, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until effervescence ceases. This neutralizes the HCl and deprotonates the amine.
-
Extraction: Cap the vial and vortex vigorously for 1 minute. Allow the layers to separate.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) containing the free amine to a clean vial using a pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the ethyl acetate extract to remove any residual water.
-
Transfer: Transfer the dried extract to a GC vial for analysis.
Instrumentation and Conditions:
| Parameter | Recommended Condition | Justification |
| GC-MS System | GC with Autosampler, coupled to a Mass Spectrometer (e.g., Quadrupole) | Standard for impurity identification. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A low-bleed, mid-polarity column is versatile for separating a wide range of aromatic impurities.[8][9] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas of choice for MS compatibility. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A robust general-purpose program to separate compounds with varying boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard energy for generating reproducible fragmentation patterns for library matching. |
| Mass Range | 40 - 450 amu | Covers the expected mass of the parent ion and its key fragments. |
Data Interpretation
-
The primary peak should correspond to the free amine form of the target compound (2-Amino-1-(2-fluorophenyl)ethanone, MW 153.15).
-
Identify impurity peaks by comparing their mass spectra against commercial libraries (e.g., NIST, Wiley).
-
Potential impurities to look for include starting materials like 1-(2-fluorophenyl)ethanone or by-products from the synthesis.
GC-MS Sample Preparation and Analysis Workflow
Caption: Workflow for GC-MS analysis of volatile impurities.
Spectroscopic Characterization: Structural Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
Principle: NMR spectroscopy provides unambiguous information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the different types of protons and their connectivity, while ¹³C NMR identifies the different carbon environments.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it dissolves the hydrochloride salt and does not exchange with the amine protons, allowing them to be observed.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
Expected Results & Interpretation:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Interpretation |
| ¹H NMR | ~8.4 (broad) | s (broad) | 3H, Protons of the ammonium group (-NH₃⁺) |
| 7.6 - 8.0 | m | 4H, Aromatic protons (Ar-H) | |
| ~4.6 | s | 2H, Methylene protons adjacent to carbonyl and amine (-C(=O)-CH₂-NH₃⁺) | |
| ¹³C NMR | ~195 | s | Carbonyl carbon (C=O) |
| 160-163 | d, ¹JCF ≈ 250 Hz | Aromatic carbon directly bonded to fluorine (C-F) | |
| 115-140 | m | 5 other aromatic carbons (Ar-C) | |
| ~45 | s | Methylene carbon (-CH₂) |
Note: The fluorine atom will induce splitting (coupling) in both the ¹H and ¹³C spectra for nearby nuclei, providing further structural confirmation.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
Principle: FTIR identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.
Protocol:
-
Sample Preparation: No preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.
-
Instrumentation: An FTIR spectrometer with a DTGS or MCT detector.
-
Analysis: Collect the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2800 (broad) | N-H Stretch | Ammonium Salt (R-NH₃⁺)[11] |
| ~3050 | C-H Stretch | Aromatic C-H |
| ~1690 | C=O Stretch | Aryl Ketone (C=O) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| 1300 - 1100 | C-F Stretch | Aryl-Fluoride |
The broad, strong absorption in the 3200-2800 cm⁻¹ region is highly characteristic of an amine salt and is a key feature to confirm the hydrochloride form.[11]
UV-Visible Spectroscopy: Electronic Transitions
Principle: This technique measures the absorption of UV light by the molecule's chromophores—in this case, the fluorophenyl ketone system. It is primarily used to determine the wavelength of maximum absorbance (λmax), which is essential for setting the detection wavelength in HPLC for maximum sensitivity.
Protocol:
-
Solvent: Use a UV-grade solvent such as methanol or ethanol.
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL).
-
Analysis: Scan the spectrum from 400 nm down to 200 nm.
Expected Results:
-
A strong absorbance maximum (λmax) is expected in the range of 240-255 nm , characteristic of the π → π* transitions of the substituted acetophenone chromophore.
Summary of Analytical Techniques
The following diagram illustrates the relationship between the different analytical techniques and the information they provide for a comprehensive characterization.
Caption: Integrated analytical approach for characterization.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy 2-Amino-1-(4-fluorophenyl)ethanone | 369-43-7 [smolecule.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. air.unimi.it [air.unimi.it]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Application Note: Analysis of 2-Amino-1-(2-fluorophenyl)ethanone via Acylation Derivatization for Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed methodology for the chemical derivatization of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride, a primary amine and synthetic cathinone analogue. Direct analysis of this compound by gas chromatography (GC) is hindered by its low volatility and potential for thermal degradation within the GC inlet.[1] To overcome these challenges, a robust acylation protocol using trifluoroacetic anhydride (TFAA) is described. This procedure converts the polar primary amine into a stable, volatile N-trifluoroacetyl derivative, enabling sensitive and reproducible analysis by gas chromatography-mass spectrometry (GC-MS). We provide a step-by-step protocol, the underlying chemical principles, and expected analytical outcomes to guide researchers in the accurate identification and quantification of this compound.
Introduction and Scientific Principle
2-Amino-1-(2-fluorophenyl)ethanone is a chemical intermediate and a structural analogue of synthetic cathinones, a class of compounds of significant interest in forensic and pharmaceutical research. The analysis of such polar compounds by GC-MS presents a classic analytical challenge. The presence of a primary amine functional group leads to poor chromatographic performance, characterized by broad, tailing peaks and low response, due to undesirable interactions with the stationary phase and potential thermal breakdown.[1][2]
Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[3][4] For primary amines like 2-Amino-1-(2-fluorophenyl)ethanone, acylation with trifluoroacetic anhydride (TFAA) is a highly effective strategy.[5]
The Rationale for TFAA Acylation:
-
Increased Volatility: The reaction replaces the active, polar hydrogen on the amine with a nonpolar trifluoroacetyl group, significantly increasing the molecule's volatility and making it suitable for GC analysis.[6]
-
Improved Thermal Stability: The resulting N-acyl bond is more stable than the free amine, minimizing on-column or in-inlet degradation.[5]
-
Enhanced Chromatographic Resolution: Derivatization reduces the compound's polarity, leading to sharper, more symmetrical chromatographic peaks and better separation from matrix components.[3]
-
Characteristic Mass Spectrum: The trifluoroacetyl group imparts a distinct mass and fragmentation pattern, aiding in confident mass spectral identification.
The derivatization proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the primary amine nitrogen attacks one of the electrophilic carbonyl carbons of the TFAA molecule. This is followed by the departure of a trifluoroacetate leaving group, resulting in the formation of the stable N-trifluoroacetyl derivative and a molecule of trifluoroacetic acid as a byproduct.[3]
Caption: Logical flow of the derivatization reaction.
Materials and Methods
Reagents and Materials
-
This compound (≥97% purity)[7]
-
Trifluoroacetic anhydride (TFAA), derivatization grade (≥99%)[8]
-
Ethyl Acetate, anhydrous (≥99.8%)
-
Pyridine, anhydrous (≥99.8%) (Optional catalyst/acid scavenger)
-
Nitrogen gas, high purity
-
2 mL reaction vials with PTFE-lined screw caps
-
Micropipettes and sterile tips
-
Heating block or laboratory oven
-
Vortex mixer
Safety Precautions
-
Trifluoroacetic anhydride (TFAA) is highly corrosive, volatile, and moisture-sensitive. [6] Always handle TFAA in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Work with anhydrous solvents to prevent hydrolysis of the TFAA reagent, which would reduce its derivatizing efficiency.[4]
Detailed Experimental Protocol
This protocol is designed for a typical sample concentration of 1 mg/mL. Adjustments may be necessary based on sample concentration and analytical instrumentation sensitivity.
Step 1: Sample Preparation
-
Accurately weigh 1 mg of this compound and place it into a 2 mL reaction vial.
-
If the sample is in solution, transfer an aliquot containing approximately 1 mg of the analyte into the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.
Step 2: Reagent Addition
-
To the dry sample residue, add 200 µL of anhydrous ethyl acetate. Vortex briefly to dissolve the analyte.
-
Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.[5] For some applications, 10-20 µL of pyridine can be added as a catalyst and acid scavenger to drive the reaction to completion, although TFAA is reactive enough on its own.[9]
Step 3: Derivatization Reaction
-
Immediately cap the vial tightly with the PTFE-lined cap to prevent the ingress of moisture and loss of the volatile reagent.
-
Vortex the mixture for 30 seconds.
-
Place the vial in a heating block or oven set to 70°C for 20 minutes .[5] This ensures a complete and efficient reaction.
Step 4: Sample Work-up
-
After heating, remove the vial and allow it to cool to room temperature.
-
Gently evaporate the excess TFAA and solvent under a stream of nitrogen. Do not over-dry, as the derivative itself is volatile.
-
Reconstitute the dry derivative residue in 1 mL of anhydrous ethyl acetate suitable for GC injection. Vortex to ensure complete dissolution.
-
The sample is now ready for GC-MS analysis. Transfer to an autosampler vial if necessary.
Caption: Step-by-step workflow for TFAA derivatization.
Analytical Method: GC-MS Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard high-performance gas chromatograph. |
| MS System | Agilent 5977B or equivalent | Standard single quadrupole mass spectrometer. |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A general-purpose, low-polarity column ideal for separating a wide range of derivatized compounds. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. Adjust ratio based on sample concentration. |
| Inlet Temp | 250 °C | Ensures rapid volatilization of the derivative without causing thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 100 °C, hold 1 minRamp: 15 °C/min to 280 °CHold: 5 min | An effective general-purpose ramp for eluting the derivatized analyte in a reasonable time with good peak shape. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it reaches the ion source. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Scan Range | 40 - 450 m/z | Covers the expected mass of the derivative and its key fragments. |
Expected Results and Discussion
The successful derivatization of 2-Amino-1-(2-fluorophenyl)ethanone with TFAA yields N-(1-(2-fluorophenyl)-2-oxoethyl)-2,2,2-trifluoroacetamide.
| Compound | Molecular Weight ( g/mol ) | Key Properties | Expected GC Behavior |
| 2-Amino-1-(2-fluorophenyl)ethanone | 153.15 | Polar, low volatility, prone to peak tailing | Poor chromatography or no elution under typical conditions. |
| N-trifluoroacetyl Derivative | 249.16 | Nonpolar, volatile, thermally stable | Sharp, symmetrical peak with good response. |
The derivatized compound will have a significantly higher molecular weight and will elute with a well-defined, symmetrical peak shape. The mass spectrum will be characterized by the molecular ion (m/z 249) and prominent fragment ions corresponding to the loss of the trifluoroacetyl group and other characteristic cleavages of the parent structure.
Troubleshooting
-
No or Low Derivative Peak: This may indicate incomplete reaction. Ensure the sample was completely dry before adding reagents and that vials were tightly sealed during heating. Verify the freshness of the TFAA, as it can degrade with exposure to moisture.[4]
-
Broad or Tailing Peaks: May indicate an active site in the GC inlet liner or column. Use a deactivated liner and ensure the column is in good condition. It could also suggest incomplete derivatization, leaving some of the polar parent compound.
-
Extraneous Peaks: These are often due to excess derivatizing reagent or side products. A reagent blank (performing the protocol without the analyte) should always be run to identify these artifacts.
Conclusion
The protocol detailed in this application note provides a reliable and robust method for the derivatization of this compound for GC-MS analysis. Acylation with TFAA effectively mitigates the challenges of low volatility and thermal instability associated with the parent compound. This derivatization strategy results in a thermally stable, volatile derivative that exhibits excellent chromatographic behavior, enabling sensitive and accurate analysis critical for research, forensic toxicology, and quality control applications.
References
- 1. ojp.gov [ojp.gov]
- 2. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Leveraging 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride in Biochemical Probe Synthesis and Screening
Abstract
This technical guide provides a comprehensive overview of the strategic use of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride in the drug discovery and chemical biology landscape. While not typically employed as a direct agent in biochemical assays, this compound serves as a pivotal, high-value starting material for the synthesis of complex molecular probes and potential therapeutic agents. Its inherent chemical functionalities—a primary amine, a ketone, and a fluorinated phenyl ring—offer a versatile scaffold for constructing libraries of derivatives destined for biochemical screening. Herein, we elucidate the rationale behind its utility, provide a detailed synthetic protocol for derivatization, and present robust protocols for downstream biochemical evaluation of the resulting compounds, specifically focusing on kinase inhibition and cell viability assays.
Introduction: The Strategic Value of a Fluorinated Aminoketone Building Block
This compound is an aromatic ketone characterized by the presence of an amine group on the alpha-carbon and a fluorine atom on the ortho position of the phenyl ring.[1] While direct biological activity is not extensively documented, its true value lies in its role as a versatile synthetic intermediate.[1][2] The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, known to enhance pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity through specific electronic interactions.[3][4][5]
The aminoketone motif itself is a precursor to a multitude of bioactive heterocyclic compounds, including quinolones, pyrazoles, and more.[6][7] Researchers leverage this scaffold to rapidly generate molecular diversity for screening against various biological targets. This guide, therefore, focuses on the application of this compound as a foundational element in a typical drug discovery workflow: from synthetic derivatization to biological characterization.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is critical for its effective use in synthesis.
| Property | Value / Description | Significance in Application |
| Molecular Formula | C₈H₉ClFNO | Defines the elemental composition and molecular weight. |
| Molecular Weight | 189.61 g/mol | Essential for stoichiometric calculations in synthesis. |
| Form | Hydrochloride salt | Enhances stability and aqueous solubility compared to the free base, facilitating handling and certain reaction conditions. |
| Key Functionalities | Primary Amine, Ketone, Fluorinated Phenyl Ring | Provides three key reaction sites for chemical modification and diversification. |
| Fluorine Position | Ortho- (position 2) | The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect, influencing the reactivity of the adjacent ketone and the overall electronic properties of the aromatic ring. This can impact molecular interactions in a biological target's binding pocket.[8] |
Workflow: From Building Block to Bioactive Candidate
The primary application of this compound is as a starting point for the synthesis of novel compounds. These derivatives are then subjected to a cascade of biochemical and cellular assays to determine their biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. nbinno.com [nbinno.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 7. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
Scale-up synthesis of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride
An Application Note for the Scale-Up Synthesis of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the scale-up synthesis of this compound, a key starting material and intermediate in the development of various pharmaceutical agents. The protocol is centered around the Delépine reaction, a robust and scalable method for the preparation of primary amines from activated alkyl halides. This guide offers an in-depth examination of the reaction mechanism, a step-by-step protocol for synthesis and purification, critical safety and handling procedures, and analytical methods for quality control. The causality behind experimental choices is explained to provide a framework for successful implementation and potential optimization in a research or process development setting.
Introduction and Synthetic Strategy
2-Amino-1-(2-fluorophenyl)ethanone and its hydrochloride salt are valuable building blocks in medicinal chemistry, frequently utilized in the synthesis of heterocyclic compounds and more complex active pharmaceutical ingredients (APIs). The presence of a primary amine, a ketone carbonyl, and a fluorinated phenyl ring provides multiple points for molecular modification.
For the scale-up synthesis of this compound, the Delépine reaction presents a reliable and efficient strategy.[1][2][3] This method is particularly well-suited for producing primary amines from reactive halides, such as the α-haloketone precursor used in this synthesis, 2-bromo-1-(2-fluorophenyl)ethanone. The advantages of this approach include the use of readily available and inexpensive reagents, selective formation of the primary amine without significant side reactions, and relatively mild reaction conditions.[2][3]
The synthesis proceeds in two distinct stages:
-
Quaternary Salt Formation: The α-bromoketone undergoes a nucleophilic substitution (SN2) reaction with hexamethylenetetramine (HMTA) to form a stable quaternary ammonium salt. This intermediate often precipitates from the reaction solvent, allowing for simple isolation.[1][4]
-
Acidic Hydrolysis: The isolated hexamethylenetetraminium salt is subsequently hydrolyzed under acidic conditions (typically with ethanolic hydrochloric acid) to yield the desired primary amine hydrochloride salt.[2][5]
Caption: Overall synthetic scheme via the Delépine reaction.
Hazard Analysis and Safety Precautions
The scale-up of any chemical process requires a thorough understanding of the hazards involved. The starting material, 2-bromo-1-(2-fluorophenyl)ethanone, is a potent lachrymator and is corrosive, capable of causing severe skin burns and eye damage.[6][7] Safe handling is paramount.
Engineering Controls:
-
All manipulations must be performed in a certified, high-performance chemical fume hood.
-
A safety shower and eyewash station must be immediately accessible.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash goggles conforming to ANSI Z87.1 standards.[6][7]
-
Skin Protection: A flame-resistant lab coat and chemical-resistant apron are required. Wear chemical-resistant gloves (e.g., nitrile or neoprene) and inspect them before each use.[6]
-
Respiratory Protection: If there is any risk of aerosol or dust formation outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[7]
Waste Disposal:
-
All contaminated materials, including glassware, PPE, and reaction waste, must be treated as hazardous waste and disposed of according to institutional and local regulations.[6][8]
| Reagent | Key Hazards | GHS Pictograms |
| 2-Bromo-1-(2-fluorophenyl)ethanone | Corrosive, Lachrymator, Causes severe skin burns and eye damage.[6][7] | Corrosive, Health Hazard |
| Hexamethylenetetramine (HMTA) | Flammable solid, May cause skin and eye irritation.[9] | Flammable |
| Chloroform (Solvent) | Toxic if swallowed or inhaled, Suspected carcinogen, Causes skin and eye irritation.[2] | Health Hazard, Harmful |
| Hydrochloric Acid (conc.) | Corrosive, Causes severe skin burns and eye damage, May cause respiratory irritation. | Corrosive |
| Ethanol | Highly flammable liquid and vapor. | Flammable |
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in appropriate glassware or a jacketed reactor system within a walk-in fume hood.
Part A: Synthesis of the Hexamethylenetetraminium Salt Intermediate
Materials & Equipment:
-
2-Bromo-1-(2-fluorophenyl)ethanone (1.0 eq, 114.8 g, 0.529 mol)
-
Hexamethylenetetramine (HMTA) (1.05 eq, 77.8 g, 0.555 mol)
-
Chloroform (or 2-Methyl-THF as a greener alternative), ~1 L
-
2 L three-necked round-bottom flask or jacketed reactor
-
Mechanical stirrer, reflux condenser, heating mantle/circulator, temperature probe
-
Buchner funnel and vacuum flask
Procedure:
-
Reactor Setup: Assemble the reactor with the mechanical stirrer, reflux condenser (with a drying tube or nitrogen inlet), and temperature probe.
-
Reagent Charging: Charge the reactor with 2-Bromo-1-(2-fluorophenyl)ethanone (114.8 g). Add chloroform (1 L) and begin stirring to dissolve the solid.
-
HMTA Addition: Once the solution is homogeneous, add the hexamethylenetetramine (77.8 g) portion-wise over 15 minutes. An increase in temperature may be observed.
-
Reaction: Gently heat the mixture to reflux (~60-65°C) and maintain for 4-6 hours. A thick white precipitate of the quaternary ammonium salt will form as the reaction progresses.[1]
-
Reaction Monitoring: Progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting bromoketone spot.
-
Isolation: After the reaction is complete, cool the slurry to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.
-
Filtration: Collect the white solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold chloroform (2 x 100 mL) to remove any unreacted starting materials.
-
Drying: Dry the solid under vacuum at 40-50°C until a constant weight is achieved. The intermediate salt is typically used directly in the next step without further purification.[3]
Part B: Hydrolysis to this compound
Materials & Equipment:
-
Quaternary Ammonium Salt from Part A (1.0 eq, ~188 g, 0.529 mol)
-
Concentrated Hydrochloric Acid (37%), ~250 mL
-
Ethanol (95% or absolute), ~1.2 L
-
2 L reactor setup (as above)
-
Buchner funnel, vacuum flask, pH paper
Procedure:
-
Reactor Setup: Set up the 2 L reactor for reflux as described in Part A.
-
Reagent Charging: Charge the reactor with the dried quaternary ammonium salt from the previous step.
-
Acidic Ethanol Preparation: In a separate flask, cautiously add concentrated HCl (250 mL) to cold ethanol (1.2 L) with stirring. Caution: Exothermic reaction.
-
Hydrolysis: Add the prepared ethanolic HCl solution to the reactor containing the salt.
-
Reaction: Heat the mixture to reflux (~75-80°C) and maintain for 8-12 hours. The solid will gradually dissolve as the hydrolysis proceeds.[2][4]
-
Work-up & Isolation:
-
After the reaction is complete, cool the solution to room temperature.
-
Further cool the mixture in an ice-water bath for 2-3 hours. The target product, this compound, will crystallize out of the solution.
-
-
Filtration: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the filter cake with cold ethanol (2 x 100 mL) and then with a small amount of diethyl ether or heptane to aid in drying.
-
Drying: Dry the final product in a vacuum oven at 50-60°C to a constant weight.
Caption: Experimental workflow for the two-step synthesis.
Analytical Quality Control
Verification of the final product's identity and purity is critical. The following analytical methods are recommended.
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR | Spectra consistent with the structure of this compound. |
| Identity | Mass Spectrometry (ESI+) | m/z = 154.06 [M+H]⁺ for the free base. |
| Purity | HPLC (RP-C18 column) | ≥97% (as specified by commercial suppliers).[10] |
| Melting Point | Melting Point Apparatus | Literature values can be used for comparison. |
| Solubility | Visual Inspection | Soluble in water and polar organic solvents like methanol. |
Conclusion
The Delépine reaction provides a proven and scalable pathway for the synthesis of this compound. The two-step process, involving the formation and subsequent hydrolysis of a hexamethylenetetraminium salt, is operationally simple and avoids the use of more hazardous reagents like azides or complex catalysts. Strict adherence to safety protocols, particularly when handling the lachrymatory and corrosive α-bromoketone precursor, is essential for a safe and successful scale-up. The detailed protocol and analytical guidelines presented herein serve as a comprehensive resource for researchers and process chemists in the pharmaceutical industry.
References
- 1. Delepine reaction [organic-chemistry.org]
- 2. Delépine reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scribd.com [scribd.com]
- 5. Delépine amine synthesis | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
- 9. Page loading... [guidechem.com]
- 10. chemscene.com [chemscene.com]
Application Notes and Protocols: 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride as a Versatile Precursor for the Synthesis of Arylcyclohexylamine-Based Active Pharmaceutical Ingredients (APIs)
Abstract
This technical guide provides a comprehensive overview of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride, a critical starting material for the synthesis of advanced Active Pharmaceutical Ingredients (APIs), particularly within the arylcyclohexylamine class. This class includes potent anesthetic and antidepressant agents. We detail the physicochemical properties, safety and handling protocols, and its strategic application in the synthesis of 2-Fluorodeschloroketamine (2-FDCK), a notable ketamine analog. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, offering detailed, field-proven protocols and explaining the scientific rationale behind the synthetic strategies.
Introduction: The Strategic Importance of a Fluorinated Precursor
This compound is an α-aminoketone that has emerged as a pivotal building block in modern medicinal chemistry. Its structure is primed for elaboration into more complex molecular architectures. The presence of a fluorine atom on the phenyl ring is of particular significance; fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and receptor binding affinity.
This precursor is primarily utilized in the synthesis of arylcyclohexylamines, a class of pharmacologically active compounds that includes ketamine and phencyclidine (PCP). These compounds are known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] This guide focuses on the practical application of this compound in the synthesis of 2-Fluorodeschloroketamine (2-FDCK), an analog of ketamine where the characteristic chlorine atom is replaced by fluorine.[3][4] We will explore a validated synthetic pathway, providing detailed protocols from precursor to final API, emphasizing safety, efficiency, and analytical validation.
Precursor Profile and Safety Mandates
Effective synthesis begins with a thorough understanding of the starting material's properties and the non-negotiable safety protocols required for its handling.
Physicochemical Data
The essential properties of this compound are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 93102-96-6 | [5][6] |
| Molecular Formula | C₈H₉ClFNO | [6] |
| Molecular Weight | 189.61 g/mol | [6] |
| Purity | ≥97% | [5][6] |
| Appearance | Solid | N/A |
| InChI Key | GFHFMCRPNVXGFL-UHFFFAOYSA-N | [5] |
| Storage | Ambient to -20°C, sealed, away from moisture | [5][6] |
Hazard Analysis and Safe Handling
This compound is classified as a hazardous substance and requires strict adherence to safety protocols.[7]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Signal Word: Warning.[5]
Mandatory Handling Protocol:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or aerosols.[8][9] Eyewash stations and safety showers must be readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[7][8]
-
Lab Coat: A flame-resistant lab coat must be worn at all times.
-
Respiratory Protection: If dust generation is unavoidable, use a NIOSH-approved respirator.
-
-
Storage & Incompatibilities: Store containers tightly sealed in a dry, cool, and well-ventilated area.[9] Keep away from strong oxidizing agents, acids, acid anhydrides, and chloroformates.[7]
-
Spill & Disposal:
-
Minor Spills: Use dry cleanup procedures to avoid generating dust.[8] Collect spilled material into a clean, dry, labeled, and sealable container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[8]
-
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[9]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[9]
-
Ingestion: Rinse mouth with water. Seek immediate medical attention.[7][9]
-
Application in API Synthesis: Pathway to 2-Fluorodeschloroketamine (2-FDCK)
The primary value of 2-Amino-1-(2-fluorophenyl)ethanone lies in its ability to serve as a scaffold for constructing the arylcyclohexylamine core. While several routes to 2-FDCK exist, many begin with earlier precursors like 2-fluorobenzonitrile.[3][10][11] The following section outlines a robust and logical synthetic strategy that leverages this compound directly.
The overall strategy involves three key stages:
-
N-Methylation: Introduction of the methyl group to the primary amine, a key structural feature of 2-FDCK.
-
Ring Formation via Robinson Annulation: Building the cyclohexanone ring onto the ethanone backbone. This is a classic and reliable method for forming six-membered rings.
-
Final Salt Formation: Conversion of the free base to the hydrochloride salt to enhance stability and water solubility.
Synthetic Workflow Overview
The diagram below illustrates the high-level workflow from the precursor to the final API.
Caption: Synthetic workflow from precursor to 2-FDCK HCl.
Detailed Experimental Protocols
The following protocols are designed for laboratory-scale synthesis and should be performed by qualified personnel.
Protocol 1: Synthesis of N-Methyl-2-amino-1-(2-fluorophenyl)ethanone
This step utilizes the Eschweiler-Clarke reaction, a well-established method for the methylation of primary amines. This reaction is advantageous due to its use of readily available reagents and typically high yields.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Formaldehyde (37% in H₂O, 2.2 eq)
-
Formic acid (≥95%, 2.2 eq)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
-
-
Procedure:
-
To a round-bottom flask, add this compound.
-
Add formic acid, followed by the slow addition of formaldehyde solution.
-
Causality: Formic acid acts as both the solvent and the reducing agent, while formaldehyde provides the methyl group. The reaction proceeds via the formation of an imine, which is subsequently reduced by formate.[12]
-
Heat the mixture to reflux (approx. 100°C) and maintain for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Cool the reaction to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~8-9).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude N-methylated product, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Protocol 2: Synthesis of 2-(2-Fluorophenyl)-2-(methylamino)cyclohexan-1-one (2-FDCK Free Base)
This protocol employs the Robinson annulation, a powerful ring-forming reaction that involves a Michael addition followed by an intramolecular aldol condensation.
-
Reagents & Materials:
-
N-Methyl-2-amino-1-(2-fluorophenyl)ethanone (1.0 eq)
-
Methyl vinyl ketone (MVK) (1.1 eq)
-
Potassium tert-butoxide (t-BuOK) or other suitable base (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Round-bottom flask, dropping funnel, magnetic stirrer
-
-
Procedure:
-
Dissolve the N-methylated intermediate in anhydrous THF in a flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of potassium tert-butoxide.
-
Causality: The strong base deprotonates the α-carbon of the ketone, forming an enolate. This enolate is the nucleophile required for the subsequent Michael addition.
-
Add methyl vinyl ketone dropwise via a dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction first forms the Michael adduct (a diketone). The base then catalyzes the intramolecular aldol condensation, followed by dehydration, to form the cyclohexenone ring system, which is then tautomerized to the final product.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield pure 2-FDCK free base.
-
Protocol 3: Conversion to 2-FDCK Hydrochloride
The final step is the formation of the water-soluble hydrochloride salt, which is often the preferred form for pharmaceutical applications.[3][13]
-
Reagents & Materials:
-
2-FDCK (free base) (1.0 eq)
-
Anhydrous diethyl ether or isopropanol (IPA)
-
Hydrochloric acid (2M in diethyl ether, or concentrated HCl)
-
-
Procedure:
-
Dissolve the purified 2-FDCK free base in a minimal amount of anhydrous diethyl ether or IPA.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (or a stoichiometric amount of concentrated HCl) dropwise with stirring.
-
Causality: The basic amine group of the 2-FDCK is protonated by the strong acid (HCl), forming the ammonium salt. This salt is typically insoluble in nonpolar organic solvents like ether, causing it to precipitate.
-
A white precipitate of 2-FDCK HCl will form. Continue stirring in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final API salt.
-
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.
| Technique | Expected Result for 2-FDCK HCl |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.6 ppm), N-CH₃ singlet, complex aliphatic protons from the cyclohexanone ring. |
| ¹³C NMR | Carbonyl carbon (~205-215 ppm), aromatic carbons (with C-F splitting), aliphatic carbons. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the free base (222.13 m/z). |
| FT-IR | C=O stretch (~1715 cm⁻¹), N-H stretch (broad, ~2400-3000 cm⁻¹ for the salt), C-F stretch (~1230 cm⁻¹). |
| HPLC | A single major peak indicating high purity (e.g., >98%). |
Mechanistic Insight: The Robinson Annulation
The key constructive step is the Robinson Annulation. Understanding its mechanism is crucial for troubleshooting and optimization.
Caption: Key stages of the Robinson annulation reaction.
Conclusion
This compound is a high-value precursor for the synthesis of complex APIs. Its utility is exemplified in the logical and efficient construction of 2-Fluorodeschloroketamine, a significant ketamine analog. The protocols detailed herein provide a reliable framework for researchers, combining established chemical reactions with clear, step-by-step instructions. By understanding the underlying mechanisms and adhering to strict safety protocols, scientists can effectively leverage this versatile building block to advance research in anesthetics, antidepressants, and other areas of medicinal chemistry.
References
- 1. 2-fdck / 2-fluorodeschloroketamine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. grokipedia.com [grokipedia.com]
- 3. 2-Fluorodeschloroketamine - Wikipedia [en.wikipedia.org]
- 4. 2-Fluorodeschloroketamine [medbox.iiab.me]
- 5. This compound | 93102-96-6 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. echemi.com [echemi.com]
- 10. cdn.who.int [cdn.who.int]
- 11. researchgate.net [researchgate.net]
- 12. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Item - Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative - Taylor & Francis Group - Figshare [tandf.figshare.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride
Introduction: The Importance and Challenges of Synthesizing 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride
This compound is a key starting material and building block in the synthesis of various pharmaceutical compounds. Its molecular structure makes it a valuable precursor for creating more complex molecules with potential therapeutic applications. However, its synthesis, while conceptually straightforward, is often plagued by issues such as low yields, impurity formation, and difficult purifications.
This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with this synthesis. By understanding the underlying chemical principles and common failure points, you can systematically troubleshoot and optimize your experimental outcomes. This document provides in-depth, experience-based insights into the Delépine reaction, a common and effective method for this transformation, focusing on practical solutions to real-world laboratory challenges.
Overview of the Core Synthesis Pathway: The Delépine Reaction
The synthesis of this compound is typically achieved in two main stages, starting from 2'-fluoroacetophenone. The most common and reliable route involves the α-bromination of the ketone followed by the Delépine reaction.[1][2]
Stage 1: α-Bromination The process begins with the selective bromination of 2'-fluoroacetophenone at the alpha position to yield 2-bromo-1-(2-fluorophenyl)ethanone. This intermediate is a potent lachrymator and must be handled with extreme care in a well-ventilated fume hood.
Stage 2: Delépine Reaction The crude 2-bromo-1-(2-fluorophenyl)ethanone is then reacted with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt.[3][4] This salt is subsequently hydrolyzed under acidic conditions (typically ethanolic HCl) to yield the desired primary amine hydrochloride, this compound.[1][5] The Delépine reaction is often favored for its ability to selectively produce primary amines with minimal side reactions.[3][4]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis. Each point provides a probable cause and a validated solution.
FAQ 1: My overall yield is consistently low (<50%). Where am I losing my product?
Low yield is the most common complaint. The losses can occur at multiple stages of the synthesis and workup.
Probable Cause A: Incomplete α-Bromination The first step is critical. If the bromination of 2'-fluoroacetophenone is not complete, you will carry unreacted starting material through the entire synthesis, which can complicate purification and lower your final yield.
-
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (2'-fluoroacetophenone).
-
Control Temperature: Bromination reactions are often exothermic. Maintain the recommended reaction temperature to avoid side reactions like polybromination.
-
Reagent Purity: Ensure the brominating agent (e.g., NBS or Br2) is of high purity.
-
Probable Cause B: Inefficient Formation of the Hexamethylenetetramine (HMTA) Salt The reaction between the α-bromo ketone and HMTA forms a quaternary salt, which should precipitate from the reaction mixture.[3][5] If this precipitation is incomplete, the yield will suffer.
-
Solution:
-
Solvent Choice: Chloroform or dichloromethane are commonly used as they solubilize the starting materials but allow the product salt to crystallize out.[3][5] Ensure your solvent is anhydrous.
-
Reaction Time & Temperature: Allow the reaction to stir for a sufficient amount of time (often several hours to overnight) at room temperature or with gentle heating to ensure complete salt formation.
-
Stoichiometry: Use a slight excess of HMTA (1.1 to 1.2 equivalents) to drive the reaction to completion.
-
Probable Cause C: Incomplete Hydrolysis of the Quaternary Salt The final and most critical step is the acidic hydrolysis of the HMTA salt.[5] Incomplete hydrolysis is a major source of yield loss.
-
Solution:
-
Acid Concentration: Use concentrated ethanolic hydrochloric acid. The reaction requires a strongly acidic environment to efficiently break down the HMTA complex.[4]
-
Reflux Time: Ensure the hydrolysis reaction is refluxed for an adequate period. Monitor by TLC until the intermediate salt is fully consumed.
-
Workup Losses: The product is a water-soluble hydrochloride salt. Avoid excessive washing with water during the workup. If the product remains in the aqueous layer, consider extraction with an appropriate organic solvent after basification, followed by re-acidification to precipitate the hydrochloride salt.[6]
-
Probable Cause D: Product Loss During Isolation The final product is a crystalline solid. Mechanical losses during filtration and transfer can add up.
-
Solution:
-
Crystallization Solvent: Use an appropriate solvent system (e.g., ethanol/ether or isopropanol) to ensure good crystal formation and high recovery.
-
Thorough Rinsing: When filtering, wash the collected solid with a small amount of cold solvent to remove impurities without dissolving a significant amount of the product.[7]
-
Check the Filtrate: If yields are unexpectedly low, check the filtrate by TLC to see if a significant amount of product remains in the solution.[6]
-
Troubleshooting Workflow: Diagnosing Low Yield
Here is a logical workflow to diagnose the source of low yield.
References
Technical Support Center: Purification of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride
Welcome to the technical support center for the purification of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this crucial building block in a highly pure form. This document provides troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter during your experiments.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). However, its purification is often complicated by its susceptibility to degradation and the presence of structurally similar impurities. This guide will provide in-depth, experience-based solutions to these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, stability, and purification of this compound.
Q1: My freshly synthesized batch of this compound is discolored (yellow to brown). What is the likely cause and is it still usable?
A1: Discoloration is a common observation and typically indicates the presence of impurities or degradation products. The primary causes include:
-
Oxidation: The amine group is susceptible to air oxidation, which can form colored impurities.
-
Residual Starting Materials or Byproducts: Incomplete reactions or side reactions can leave colored compounds in the crude product. For instance, impurities from the synthesis of prasugrel, which can involve related structures, have been identified and characterized.[1]
-
Degradation: The α-amino ketone moiety can be unstable, especially under harsh pH or temperature conditions.
While a discolored product may still be suitable for some applications, it is crucial to assess its purity by analytical methods like HPLC or NMR before proceeding. For most pharmaceutical applications, further purification is necessary.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To maintain the integrity of the compound, proper storage is essential. Based on supplier recommendations and the compound's chemical nature, the following conditions are advised:
-
Temperature: Store at -20°C for long-term storage.[2] For short-term use, refrigeration at 4°C is acceptable, with protection from light.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Container: Use a tightly sealed, airtight container to protect from moisture.[2][4][5]
Q3: What analytical techniques are most suitable for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for quantifying the main compound and detecting impurities. A reversed-phase C18 column with a UV detector is a standard setup.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of the desired compound and can help identify unknown impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of impurities, aiding in their structural elucidation.[7]
| Analytical Technique | Primary Use | Key Considerations |
| HPLC-UV | Quantifying purity and detecting impurities | Method development (mobile phase, column) is crucial for good separation. |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities | Requires a relatively pure sample for clear spectra. |
| LC-MS | Identification of unknown impurities | High sensitivity for trace-level impurity detection.[7] |
Part 2: Troubleshooting Guide for Purification
This section provides detailed troubleshooting for specific issues encountered during the purification of this compound.
Issue 1: Poor Yield or Product Loss During Recrystallization
Recrystallization is a primary method for purifying this compound, but it can be challenging to achieve high recovery.
Potential Cause 1: Inappropriate Solvent System
The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Solution: A systematic solvent screening is recommended. Common solvents for amine hydrochlorides include:
-
Alcohols: Methanol, ethanol, isopropanol.
-
Ketones: Acetone.
-
Esters: Ethyl acetate.
-
Mixed Solvent Systems: Often, a mixture of a good solvent and a poor solvent (an "anti-solvent") provides the best results. For example, dissolving the compound in a minimal amount of hot methanol and then slowly adding a less polar solvent like ethyl acetate or diethyl ether until turbidity is observed can induce crystallization upon cooling.
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount (e.g., 50 mg) of the crude product into several test tubes.
-
To each tube, add a different solvent (or solvent mixture) dropwise while heating and agitating until the solid dissolves.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe which solvent system yields the best crystal formation and the highest recovery.
Potential Cause 2: Premature Crystallization or Oiling Out
If the solution cools too quickly or is supersaturated, the compound may precipitate as an oil rather than crystals, trapping impurities.
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Scratching: Gently scratching the inside of the flask with a glass rod can initiate crystal formation.
-
Seeding: Adding a small crystal of the pure compound to the cooled solution can induce crystallization.
Issue 2: Incomplete Removal of Non-Basic Impurities by Acid-Base Extraction
Acid-base extraction is a powerful technique to separate the basic amine from acidic and neutral impurities.[8][9][10] However, its effectiveness depends on proper execution.
Workflow for Acid-Base Extraction
Caption: Workflow for purifying the amine via acid-base extraction.
Potential Cause 1: Incorrect pH
The pH of the aqueous phase must be sufficiently low to ensure complete protonation of the amine and sufficiently high during basification to deprotonate the amine salt.
Solution:
-
Acidification: When extracting into the aqueous phase, ensure the pH is below the pKa of the amine (typically pH < 2).
-
Basification: When regenerating the free amine, adjust the pH to be at least 2 units above the pKa of the conjugate acid (typically pH > 10). Use a pH meter or pH paper to verify.
Potential Cause 2: Emulsion Formation
Vigorous shaking of the separatory funnel, especially with chlorinated solvents, can lead to the formation of a stable emulsion, making layer separation difficult.
Solution:
-
Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking.
-
Brine Wash: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.
Issue 3: Co-elution of Impurities During Column Chromatography
For challenging separations, column chromatography on silica gel is often employed.[1][11] However, the polar nature of the amine can lead to tailing and co-elution with polar impurities.
Potential Cause: Strong Adsorption to Silica Gel
The basic amine group can interact strongly with the acidic silica gel, leading to poor peak shape and resolution.
Solution:
-
Addition of a Base to the Eluent: Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to the mobile phase can deactivate the acidic sites on the silica gel, improving the peak shape and resolution of the amine.
-
Use of Deactivated Silica: Using silica gel that has been pre-treated with a base can also mitigate this issue.
-
Alternative Stationary Phases: For very difficult separations, consider using alumina (basic or neutral) or a reversed-phase column.
Experimental Protocol: Optimizing Column Chromatography
-
Perform thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
If tailing is observed on the TLC plate, add a small amount of triethylamine to the developing chamber and re-run the TLC.
-
Pack the column with silica gel slurried in the non-polar component of the mobile phase.
-
Load the crude product (dissolved in a minimal amount of the mobile phase or a stronger solvent and then adsorbed onto a small amount of silica gel).
-
Elute the column with the optimized mobile phase, collecting fractions and analyzing them by TLC to identify the pure product.
Part 3: Advanced Purification Strategies
For achieving the highest purity levels (>99.5%), a multi-step purification approach may be necessary.
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy based on initial purity.
This structured approach, combining different purification techniques based on their separation principles, can effectively remove a wide range of impurities.
References
- 1. asianpubs.org [asianpubs.org]
- 2. chemscene.com [chemscene.com]
- 3. 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4 [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. vernier.com [vernier.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride
A Guide to Identification and Troubleshooting of Synthesis-Related Impurities
Welcome to the Technical Support Center for 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and control of impurities during and after the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the analysis of this compound.
Q1: What are the most likely impurities I should expect to find in my sample of this compound?
A1: Impurities in Active Pharmaceutical Ingredients (APIs) and their intermediates can originate from various sources, including raw materials, intermediates, by-products from side reactions, and degradation products.[1][][3] For this compound, the impurity profile is heavily dependent on the synthetic route employed. A common synthetic pathway for α-amino ketones involves the α-bromination of a substituted acetophenone, followed by a nucleophilic substitution with an amine.
Based on this, you can anticipate the following types of impurities:
-
Unreacted Starting Materials: Such as 2-fluoroacetophenone.
-
Intermediates: The α-bromo intermediate, 2-bromo-1-(2-fluorophenyl)ethanone, is a likely process-related impurity.
-
By-products of the Amination Step: Overalkylation can lead to the formation of di- and tri-substituted amine derivatives.
-
Degradation Products: α-Amino ketones can be susceptible to self-condensation or other degradation pathways, especially under harsh temperature or pH conditions.[4]
Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A2: A multi-pronged analytical approach is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for separating and quantifying organic impurities.[5][6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) provides an additional layer of identification by furnishing molecular weight information for each separated impurity, which is invaluable for structural elucidation.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural characterization of unknown impurities, especially when isolated.[10][11][12]
-
Gas Chromatography (GC) may be suitable for identifying volatile impurities or residual solvents.
Q3: My HPLC chromatogram shows significant peak tailing for the main component. What is the likely cause and how can I fix it?
A3: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[13][14] It is often caused by secondary interactions between the basic amine group of your analyte and acidic silanol groups on the surface of the silica-based stationary phase.[14]
To mitigate this, you can:
-
Adjust the mobile phase pH: Operating at a lower pH (e.g., 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated amine.
-
Use a mobile phase additive: Incorporating a small amount of a competing base, such as triethylamine (TEA), can mask the active silanol sites.
-
Employ a modern, end-capped column: Newer generations of HPLC columns are designed with advanced surface chemistry to minimize silanol interactions.[14]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the analysis of this compound.
HPLC Peak Shape Issues
Poor peak shape can compromise the accuracy and precision of your quantification. The following decision tree provides a logical workflow for troubleshooting common peak shape problems.
Caption: A decision tree for troubleshooting common HPLC peak shape issues.
Experimental Protocols
The following protocols provide a starting point for the analysis of this compound. Method optimization may be required for your specific instrumentation and sample matrix.
Protocol 1: HPLC-UV Analysis for Impurity Profiling
This method is designed for the separation and quantification of potential process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
-
Prepare sample solutions at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Protocol 2: LC-MS for Impurity Identification
This protocol is aimed at obtaining molecular weight information for unknown impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
-
The same HPLC column and mobile phases as in Protocol 1 can be used.
Procedure:
-
LC Conditions: Use the same chromatographic conditions as in Protocol 1.
-
MS Parameters (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-500
-
-
Data Analysis: Correlate the retention times of the peaks from the UV chromatogram with the mass spectra to assign molecular weights to the impurities. The fragmentation patterns can provide further structural clues.
Protocol 3: NMR for Structural Elucidation
For definitive structural confirmation, impurities may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, D2O)
-
Isolated impurity sample
Procedure:
-
Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent.
-
Data Acquisition: Acquire a suite of NMR experiments, including:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
-
Spectral Interpretation: Analyze the spectra to determine the chemical structure of the impurity.
Visualizations
Impurity Identification Workflow
The following diagram illustrates a general workflow for the identification and characterization of impurities.
Caption: A general workflow for the identification and characterization of impurities.
References
- 1. labinsights.nl [labinsights.nl]
- 3. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 4. agilent.com [agilent.com]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. THE USE OF HPLC IN THE ANALYSTS OF AMINO ACID [hndk.hainanu.edu.cn]
- 8. Page Not Found - BEVITAL AS [bevital.no]
- 9. researchgate.net [researchgate.net]
- 10. 2-Aminoacetophenone hydrochloride(5468-37-1) 1H NMR spectrum [chemicalbook.com]
- 11. 2-AMINO-1-(3-CHLORO-PHENYL)-ETHANONE HYDROCHLORIDE(51084-83-4) 1H NMR spectrum [chemicalbook.com]
- 12. air.unimi.it [air.unimi.it]
- 13. waters.com [waters.com]
- 14. mastelf.com [mastelf.com]
Technical Support Center: Troubleshooting the NMR Spectrum of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride
Welcome to the technical support guide for 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of this important synthetic intermediate. Given its unique structural features—a fluorinated aromatic ring, a primary amine hydrochloride, and a ketone—its NMR spectrum can present several interpretational challenges. This guide provides in-depth, question-and-answer-based troubleshooting, grounded in established spectroscopic principles, to help you navigate these complexities with confidence.
Section 1: The Ideal ¹H NMR Spectrum - A Reference Guide
Before troubleshooting, it is critical to establish a baseline for a clean, correctly assigned ¹H NMR spectrum of this compound. The protonation of the amino group to form an ammonium salt significantly influences the chemical shifts of adjacent protons.
The expected signals are summarized below. Note that chemical shifts are highly dependent on the solvent, concentration, and temperature.[1][2] The values provided are typical for a standard deuterated solvent like DMSO-d₆, which is often preferred for amine salts to sharpen exchangeable proton signals.[3][4]
| Proton Assignment | Structure Fragment | Expected δ (ppm) | Expected Multiplicity | Integration | Key Influences & Rationale |
| Ammonium Protons | -NH₃⁺ | 8.0 - 9.0 (broad) | Broad singlet (br s) | 3H | Highly variable shift. Subject to hydrogen bonding and exchange. The positive charge causes significant deshielding.[5] |
| Aromatic Protons | Ar-H | 7.2 - 8.0 | Complex multiplet (m) | 4H | Complex pattern due to H-H and H-F couplings. The ortho-fluorine and electron-withdrawing ketone group strongly influence this region.[6][7] |
| Methylene Protons | -CH₂- | 4.5 - 5.0 | Singlet or broad singlet | 2H | Deshielded by the adjacent carbonyl group (C=O) and the electron-withdrawing ammonium group (-NH₃⁺).[8] May appear as a singlet as coupling to the NH₃⁺ protons is often not observed due to rapid exchange or quadrupolar broadening. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the NMR analysis of this compound.
Q1: My aromatic region (7.2-8.0 ppm) is a complex, overlapping multiplet that I can't assign. Is my product impure?
Answer: Not necessarily. A complex aromatic region is expected for this molecule. The complexity arises from two primary factors:
-
Ortho-Fluorine Coupling: The ¹⁹F nucleus (spin ½, 100% natural abundance) couples with adjacent protons, adding complexity to the splitting patterns.[7][9] You will observe couplings not just between adjacent protons (³JHH) but also between the fluorine and protons over two to five bonds (²JHF, ³JHF, ⁴JHF).
-
Substitution Pattern: The ortho- and carbonyl substituents break the magnetic equivalence of the aromatic protons, leading to a higher-order splitting pattern (e.g., an ABCD spin system further complicated by fluorine coupling).
Troubleshooting Steps & Validation:
-
Trust the Integration: If the total integration of this complex region corresponds to 4 protons relative to other signals, it is a strong indicator that the aromatic ring is intact and the complexity is inherent to the structure.
-
Acquire a ¹⁹F NMR Spectrum: This is a definitive experiment. You should observe a single resonance for the fluorine atom, which will be coupled to the ortho-proton (³JHF). This confirms the presence and position of the fluorine.[10]
-
Consider 2D-NMR: A ¹H-¹³C HSQC experiment can help confirm which protons are attached to which carbons in the aromatic ring, aiding in assignment.
Q2: I can't find the signal for my ammonium (-NH₃⁺) protons. Is my sample degrading?
Answer: This is one of the most common issues with amine salts. The absence of this signal is rarely due to degradation and is almost always caused by proton exchange phenomena.
Causality & Explanation: Amine and ammonium protons are "exchangeable" or "labile." They can rapidly exchange with other acidic protons, most commonly trace amounts of water (H₂O or D₂O) in the NMR solvent.[4][11] This rapid exchange, occurring faster than the NMR timescale, can cause the signal to broaden so significantly that it disappears into the baseline.[2][3]
Troubleshooting Workflow:
Caption: Workflow for identifying absent -NH₃⁺ signals.
Detailed Protocol:
-
Switch to DMSO-d₆: This is the most effective solution. Dimethyl sulfoxide is a strong hydrogen bond acceptor, which slows down the rate of proton exchange, resulting in a much sharper, more easily observable -NH₃⁺ signal.[3][4]
-
Perform a D₂O Shake: To definitively prove the identity of an exchangeable proton signal, add one drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The -NH₃⁺ protons will exchange with deuterium, and the signal will disappear.[1][11] This is a classic validation technique.
Q3: I see unexpected sharp singlets or simple multiplets in my spectrum. What are they?
Answer: These are almost certainly residual solvents from your synthesis, work-up, or purification, or from improperly cleaned NMR tubes.[11][12]
Causality & Explanation: Common laboratory solvents have characteristic and well-documented chemical shifts in ¹H NMR spectra. Their presence, even in trace amounts, can complicate analysis.
Common Contaminants & Their Signatures:
| Solvent | ¹H Chemical Shift (δ) in CDCl₃ | ¹H Chemical Shift (δ) in DMSO-d₆ | Multiplicity |
| Water | ~1.56 | ~3.33 | Broad Singlet |
| Acetone | 2.17 | 2.09 | Singlet |
| Ethyl Acetate | 1.26, 2.05, 4.12 | 1.15, 1.99, 4.03 | Triplet, Singlet, Quartet |
| Dichloromethane | 5.30 | 5.76 | Singlet |
| Diethyl Ether | 1.21, 3.48 | 1.09, 3.39 | Triplet, Quartet |
| Source: Adapted from values reported by Gottlieb, H. E., et al. (1997).[13] |
Troubleshooting Steps & Validation:
-
Check Reference Tables: Compare the chemical shifts of the unknown peaks to published tables of common NMR solvent impurities.[13]
-
Improve Drying: Ensure your product is thoroughly dried under high vacuum before preparing the NMR sample to remove volatile solvents. Some compounds can trap solvents like ethyl acetate, which may require co-evaporation with dichloromethane to remove.[11]
-
Verify Glassware Cleanliness: Residual acetone from cleaning NMR tubes is a very common contaminant. Ensure tubes are oven-dried for several hours before use.[11][12]
Q4: The methylene (-CH₂) signal is broader than expected and doesn't show clear coupling. Why?
Answer: The broadening of the methylene peak alpha to the amine is often linked to the nitrogen nucleus and the dynamics of the ammonium protons.
Causality & Explanation:
-
Quadrupolar Broadening: The ¹⁴N nucleus has a spin I=1 and a non-spherical charge distribution (a quadrupole). This can cause rapid relaxation of both the nitrogen and adjacent protons, leading to signal broadening. This effect is more pronounced in asymmetric environments.
-
Intermediate Exchange: While coupling between the -CH₂- and -NH₃⁺ protons (³JHNCH) is often absent due to rapid exchange, an intermediate rate of exchange can lead to signal broadening without clear splitting.
-
pH Effects: If the sample is not fully protonated (i.e., some free amine is in equilibrium with the salt), the chemical environment of the -CH₂- group can be heterogeneous on the NMR timescale, leading to a broadened signal.
Troubleshooting Steps & Validation:
-
Lower the Temperature: Acquiring the spectrum at a lower temperature can slow down exchange processes, potentially sharpening the -CH₂- signal and even resolving coupling to the -NH₃⁺ protons.
-
Ensure Anhydrous Conditions: As with the -NH₃⁺ signal itself, minimizing water content can reduce exchange-related broadening. Use a freshly opened bottle of deuterated solvent or solvent dried over molecular sieves.
-
Confirm Salt Formation: Ensure the material was fully converted to the hydrochloride salt. Inconsistent protonation can lead to peak broadening. An acidic wash during workup should be sufficient.
Section 3: Essential Experimental Protocols
Protocol 1: The D₂O Shake Experiment
This protocol is used to identify exchangeable protons (e.g., -NH₃⁺, -OH, -COOH).
-
Acquire Initial Spectrum: Prepare your sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Identify Target Peak: Identify the suspected -NH₃⁺ peak (e.g., a broad signal between 8.0-9.0 ppm). Integrate this peak.
-
Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) directly to the NMR tube.
-
Mix Thoroughly: Cap the tube and invert it several times to ensure complete mixing. A brief, gentle vortexing can be used if needed.
-
Re-acquire Spectrum: Place the tube back in the NMR spectrometer and acquire a second ¹H NMR spectrum using the exact same parameters.
-
Analyze: Compare the two spectra. The signal corresponding to the -NH₃⁺ protons should have significantly diminished or disappeared entirely in the second spectrum, confirming its identity.[4][11]
Protocol 2: Preparation of a High-Quality NMR Sample
This protocol minimizes common issues like peak broadening from particulate matter and the presence of solvent impurities.
-
Dry the Analyte: Ensure the hydrochloride salt is a dry, free-flowing powder. Place the sample under high vacuum for at least 1-2 hours to remove any residual solvents from purification.[12]
-
Use a Clean Tube: Use an NMR tube that has been cleaned and oven-dried at >100 °C for at least 2 hours to remove all traces of cleaning solvents like acetone.[11]
-
Weigh Sample: Weigh approximately 5-10 mg of the analyte directly into a clean, dry vial.
-
Add Solvent: Add ~0.7 mL of high-purity, deuterated solvent (e.g., DMSO-d₆ from a sealed ampoule or a fresh bottle) to the vial.
-
Ensure Dissolution: Gently swirl or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for sharp lines.[11]
-
Filter into NMR Tube: To remove any microscopic particulate matter, which can degrade spectral quality, filter the solution into the NMR tube. A simple way to do this is by pushing a small plug of cotton or glass wool into a Pasteur pipette and transferring the solution through it.
-
Acquire Spectrum: Cap the tube and acquire the spectrum immediately.
Section 4: Visual Troubleshooting Logic
The following diagram outlines a logical workflow for diagnosing common NMR spectral issues with this compound.
Caption: General troubleshooting workflow for ¹H NMR spectra.
References
- 1. Video: NMR Spectroscopy Of Amines [jove.com]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biophysics.org [biophysics.org]
- 10. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. How To [chem.rochester.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: A Guide to Handling Hygroscopic 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride
This technical guide is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting and frequently asked questions (FAQs) for handling 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride, a hygroscopic compound that requires specific handling to ensure experimental success and maintain material integrity.
Introduction: The Challenge of Hygroscopicity
Hygroscopic materials, such as this compound, readily absorb moisture from the atmosphere.[1][2][3] This seemingly simple property can introduce significant variability and error into experiments. Absorbed water can act as a plasticizer, altering the physical state of the compound, and can participate in degradation reactions, thereby affecting its chemical purity and reactivity.[1][4][5] For a hydrochloride salt of a primary amine, moisture can lead to hydrolysis, changes in solubility, and ultimately, compromised experimental outcomes.[6] This guide provides a systematic approach to mitigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: The vial of this compound I received appears to have clumps or is a solid mass instead of a fine powder. Is it still usable?
A1: This is a common observation with hygroscopic compounds and is likely due to moisture absorption during shipping or brief exposure to ambient air.[2] While clumping indicates moisture uptake, the material may still be usable depending on the downstream application. For non-quantitative or less sensitive applications, you may proceed with caution. However, for reactions requiring precise stoichiometry or anhydrous conditions, the material should be dried under vacuum. It is crucial to assess the purity of a small sample via techniques like NMR or HPLC before committing the bulk material to a critical reaction.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[7][8][9] Several suppliers recommend storage at -20°C to slow down potential degradation pathways, while others suggest ambient storage is sufficient if the container is properly sealed.[7] The most critical factor is to keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9] A desiccator is highly recommended for long-term storage.
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage; Ambient for short-term.[7] | Reduces degradation kinetics. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents moisture and oxygen ingress. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light. |
| Location | Desiccator in a cool, dry, well-ventilated area.[8] | Minimizes ambient humidity exposure. |
Q3: I'm having trouble getting an accurate weight of the compound. The reading on the balance keeps increasing. What's happening?
A3: This is a classic sign of a hygroscopic substance actively absorbing moisture from the air.[3] To obtain an accurate weight, you must minimize the compound's exposure to the atmosphere. Weighing the compound in a glove box or a glove bag with a controlled, low-humidity environment is the ideal solution.[10] If a controlled environment is unavailable, weigh the compound quickly and use a container with a small opening. For highly accurate measurements, consider using pre-weighed vials prepared in a controlled environment.[10]
Q4: What are the recommended personal protective equipment (PPE) when handling this compound?
A4: Standard laboratory PPE is required. This includes safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[8][11][12] Due to the risk of respiratory irritation from inhaling the powder, it is advisable to handle the solid in a well-ventilated area or a chemical fume hood.[8][11][13] In case of significant dust generation, a full-face respirator may be necessary.[8] Always consult the Safety Data Sheet (SDS) for the most current safety information.[8][11]
Part 2: Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during experiments with this compound.
Troubleshooting Issue 1: Inconsistent Reaction Yields
Symptoms:
-
Significant variability in product yield between batches.
-
Incomplete conversion of starting material.
-
Formation of unexpected byproducts.
Possible Cause: The most likely culprit is the variable water content in the this compound, which can affect its molar quantity and interfere with the reaction chemistry, especially in moisture-sensitive reactions.
Workflow for Ensuring Consistent Molar Ratios:
Caption: Workflow for handling hygroscopic reagents to ensure consistent reaction yields.
Detailed Protocol for Drying:
-
Place the required amount of this compound in a vacuum-rated flask.
-
Connect the flask to a vacuum line with a cold trap.
-
Gently heat the flask to a temperature that will not cause decomposition (a slightly elevated temperature, e.g., 30-40°C, can accelerate drying) for several hours.
-
Once dried, backfill the flask with an inert gas like nitrogen or argon before transferring it to a glovebox for weighing.
Troubleshooting Issue 2: Poor Solubility or Incomplete Dissolution
Symptoms:
-
The compound does not fully dissolve in the chosen solvent, even with heating and stirring.
-
A hazy or cloudy solution is formed.
Possible Cause: While this compound is generally soluble in water and lower alcohols, absorbed moisture can alter its physical state and solubility characteristics.[14] In some cases, the presence of water can hinder dissolution in non-polar organic solvents.
Workflow for Achieving Complete Dissolution:
Caption: Step-by-step workflow to troubleshoot and achieve complete dissolution of the hygroscopic compound.
Solvent Considerations:
-
Always use anhydrous solvents for moisture-sensitive reactions.
-
For aqueous solutions, use deionized or distilled water.
-
The hydrochloride salt form generally imparts better solubility in polar solvents compared to the free base.
Part 3: Safety and Disposal
Hazard Summary:
-
Harmful if swallowed. [11]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[8][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][13]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[11] Do not let the product enter drains.[13]
References
- 1. quora.com [quora.com]
- 2. Hygroscopy - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. hepatochem.com [hepatochem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. DailyMed - PHENTERMINE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
Improving the reaction conditions for 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride
Welcome to the technical support center for 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride (CAS 93102-96-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis and purification. As a crucial intermediate in medicinal chemistry, optimizing its preparation is key to ensuring the success of subsequent synthetic steps. This document provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.
Section 1: Synthesis Overview and Key Challenges
The most prevalent and scalable route to this compound involves a two-step process starting from 2'-fluoroacetophenone. This typically involves an alpha-bromination followed by an amination reaction, often utilizing a Delépine reaction with hexamethylenetetramine (HMTA), and subsequent acidic hydrolysis to yield the desired primary amine hydrochloride salt.
While conceptually straightforward, this pathway is fraught with potential pitfalls that can impact yield, purity, and reproducibility.
General Synthesis Workflow
Caption: General workflow for the synthesis of 2-Amino-1-(2-fluorophenyl)ethanone HCl.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of the root causes and actionable solutions.
Q1: My overall yield is consistently low (<60%). What are the critical parameters I should investigate?
Low yield is the most frequent complaint and can originate from multiple stages of the synthesis. Let's break down the likely culprits.
A1: The overall yield is a product of the efficiencies of the bromination, amination, and hydrolysis steps. Inefficiency in any one of these will cripple your final output.
-
Inefficient Alpha-Bromination: The first step, formation of 2-Bromo-1-(2-fluorophenyl)ethanone, is critical. Incomplete conversion leaves you with starting material that is difficult to separate later. Over-bromination can lead to di-brominated species, which create problematic impurities.
-
Solution: Monitor the reaction closely using TLC or GC-MS. Use a highly controlled addition of the brominating agent (e.g., Br₂ in methanol or NBS with a radical initiator). Ensure the reaction is conducted under anhydrous conditions to prevent side reactions.
-
-
Poor Formation of the Hexaminium Salt: The Delépine reaction requires the complete reaction of the alpha-bromo ketone with hexamethylenetetramine (HMTA).[1]
-
Incomplete Hydrolysis: The final step involves the hydrolysis of the hexaminium salt with concentrated acid in an alcohol solvent (e.g., ethanol).[1] Incomplete hydrolysis is a common source of yield loss.
-
Solution: Ensure a sufficient excess of concentrated HCl is used. The reaction often requires refluxing for several hours.[1] Upon cooling, the product should precipitate. If it doesn't, it may be necessary to reduce the solvent volume or add an anti-solvent like diethyl ether to induce crystallization.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete bromination of starting ketone. | Use controlled addition of Br₂ or NBS; monitor via TLC/GC. |
| Inefficient Delépine reaction. | Use a slight excess of HMTA; ensure anhydrous conditions.[1] | |
| Incomplete acidic hydrolysis of the intermediate salt. | Increase reflux time and/or concentration of HCl in ethanol.[1] | |
| Impure Product | Presence of starting 2'-fluoroacetophenone. | Improve bromination efficiency; purify the bromo-intermediate. |
| Formation of di-aminated or other side products. | Maintain lower temperatures during amination; use precise stoichiometry. | |
| Product is oily or discolored. | Optimize work-up pH; perform a proper recrystallization. | |
| Difficult Work-up | Product remains dissolved after hydrolysis. | Concentrate the solution; add an anti-solvent (e.g., MTBE, diethyl ether). |
| Formation of an emulsion during extraction. | Add brine to break the emulsion; perform a filtration if solids are present. |
Q2: My crude product shows multiple unexpected spots on TLC and peaks in LC-MS. What are the likely side reactions, and how can they be minimized?
A2: Side product formation is typically a result of suboptimal reaction control, particularly concerning temperature and stoichiometry.
The primary reaction pathway involves the Sₙ2 attack of HMTA on the alpha-bromo ketone. However, competing reactions can occur.
-
Elimination Reaction: The alpha-bromo ketone can undergo elimination to form an α,β-unsaturated ketone, especially in the presence of a base.
-
Over-Amination: While less common with the Delépine reaction, trace amounts of the free amine formed in situ could potentially react with another molecule of the bromo-ketone, leading to a secondary amine impurity.
-
Hydrolysis: If water is present during the bromination or amination steps, the alpha-bromo ketone can hydrolyze back to an α-hydroxy ketone, which can complicate the purification process.[2]
Caption: Desired reaction pathway versus common side reactions.
Minimization Strategies:
-
Temperature Control: Run the amination step at a moderate temperature (40-50°C) to favor the Sₙ2 reaction over elimination.
-
Anhydrous Conditions: Use dry solvents and reagents, particularly for the bromination and amination steps, to prevent hydrolysis.[2]
-
Stoichiometric Control: Avoid a large excess of any reagent that could promote side reactions.
Q3: My final product is an off-white or brownish solid that is difficult to handle. How can I improve its purity and crystalline form?
A3: A poor physical appearance is almost always indicative of residual impurities. A well-executed purification protocol is essential. The target compound is a hydrochloride salt, and its solubility properties should be exploited.
Recommended Purification Protocol: Recrystallization
-
Dissolution: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add a minimal amount of a suitable protic solvent, such as isopropanol (IPA) or ethanol, to dissolve the solid. Gentle heating (to 40-50°C) may be required. The goal is to create a saturated or near-saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of a cold, less-polar "anti-solvent" in which the product is sparingly soluble but the impurities are more soluble. A common choice is cold diethyl ether or methyl tert-butyl ether (MTBE). This wash removes residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage conditions for this compound?
-
A: The compound should be stored in a tightly sealed container, protected from moisture. For long-term storage, refrigeration at -20°C is recommended to prevent degradation.[3]
-
-
Q: Can I use a different amination method instead of the Delépine reaction?
-
A: Yes, other methods like direct amination with ammonia or a protected amine source (e.g., sodium azide followed by reduction) are possible. However, the Delépine reaction is often favored for its operational simplicity and avoidance of hazardous reagents like sodium azide.[2]
-
-
Q: How do I handle the starting material, 2-Bromo-1-(2-fluorophenyl)ethanone?
-
A: This intermediate is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Section 4: References
-
ChemScene. (n.d.). This compound. Retrieved from ChemScene Product Page. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich Product Page. --INVALID-LINK--
-
Smolecule. (n.d.). Buy 2-Amino-1-(4-fluorophenyl)ethanone. Retrieved from Smolecule Product Page. --INVALID-LINK--
-
Apollo Scientific. (2022). Safety Data Sheet: 2-Amino-1-(4-chloro-2-fluorophenyl)ethanone hydrochloride. Retrieved from Apollo Scientific. --INVALID-LINK--
-
King-Pharm. (n.d.). This compound. Retrieved from King-Pharm Product Page. --INVALID-LINK--
-
Reddy, et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketone HCl Salts. The Journal of Organic Chemistry, 89(9), 6085–6099. --INVALID-LINK--
-
Google Patents. (2006). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Retrieved from Google Patents. --INVALID-LINK--
-
Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from Organic Syntheses. --INVALID-LINK--
-
Google Patents. (1991). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. Retrieved from Google Patents. --INVALID-LINK--
-
Google Patents. (1999). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. Retrieved from Google Patents. --INVALID-LINK--
-
European Patent Office. (1999). EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. Retrieved from Googleapis. --INVALID-LINK--
References
Preventing byproduct formation in 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride synthesis
Welcome to the technical support center for the synthesis of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
Our approach is rooted in a deep understanding of the underlying chemical principles. We will not only guide you on what to do but also explain why certain experimental choices are critical for success.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound.
FAQ 1: My reaction yield is low, and I am observing a significant amount of an isomeric byproduct. What is happening and how can I fix it?
Answer:
A common cause for low yields of the desired product is the formation of an isomeric byproduct during the initial Friedel-Crafts acylation step to produce the precursor, 2-chloro-1-(2-fluorophenyl)ethanone.
-
The Culprit: Ortho-Isomer Formation
The primary byproduct is often the ortho-isomer, 2-chloro-1-(6-fluorophenyl)ethanone. The fluorine atom on the benzene ring is an ortho, para-directing group in electrophilic aromatic substitution. While the desired product is the ortho-substituted one, steric hindrance from the fluorine atom can sometimes favor the formation of the para-isomer, although in the case of an acylation leading to a ketone adjacent to the fluorine, the ortho product is what is typically desired. However, competing reactions can lead to other isomers. The key issue is often the formation of the undesired para-isomer if the starting material is not appropriately selected. More commonly, if starting from fluorobenzene and chloroacetyl chloride, the primary product will be the para-isomer, with the ortho-isomer being the minor product. To synthesize 2-chloro-1-(2-fluorophenyl)ethanone, one would typically start with a different precursor or use a directing group strategy.
However, assuming the goal is acylation at the ortho position, suboptimal reaction conditions can lead to a mixture of isomers.
-
Causality Behind Isomer Formation:
-
Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for the formation of the thermodynamically less favored isomer.
-
Catalyst Activity: A highly active Lewis acid catalyst can decrease the selectivity of the reaction.
-
Steric Hindrance: The bulky acylium ion may face steric hindrance at the ortho position, potentially leading to substitution at other positions if the reaction conditions are not optimal.
-
-
Troubleshooting and Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Maintain a low and consistent temperature, typically between 0°C and 5°C, during the addition of reagents. | Lower temperatures increase the kinetic control of the reaction, favoring the formation of the desired ortho-isomer. |
| Lewis Acid Catalyst | Use a milder Lewis acid catalyst if possible, or ensure the stoichiometry is carefully controlled (typically 1.05-1.2 equivalents). | Overly aggressive catalysts can reduce the selectivity of the acylation. |
| Reagent Addition | Add the acylating agent (chloroacetyl chloride) slowly and portion-wise to the mixture of fluorobenzene and the Lewis acid. | This helps to maintain a low concentration of the reactive electrophile, which can improve selectivity. |
FAQ 2: I'm observing a sticky, polymeric substance in my reaction mixture. What is it and how can I prevent its formation?
Answer:
The formation of polymeric byproducts is a known issue in reactions involving α-aminoketones.
-
The Culprit: Self-Condensation and Polymerization
2-Amino-1-(2-fluorophenyl)ethanone is susceptible to self-condensation reactions, particularly in its free base form. The amino group of one molecule can react with the ketone of another, leading to the formation of imines, which can then polymerize.
-
Causality Behind Polymerization:
-
Presence of the Free Base: The free amine is a nucleophile and can initiate the condensation cascade. This is more likely to occur during work-up or if the hydrochloride salt is not properly handled.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of these condensation reactions.
-
Basic Conditions: A basic environment will deprotonate the ammonium salt, generating the reactive free amine.
-
-
Troubleshooting and Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain a slightly acidic pH (around 3-4) during work-up and isolation steps. | This ensures that the amino group remains protonated as the hydrochloride salt, preventing it from acting as a nucleophile. |
| Temperature | Perform all work-up and purification steps at low temperatures. | This will slow down the rate of any potential self-condensation reactions. |
| Solvent Choice | Use a solvent system in which the hydrochloride salt is stable and has moderate solubility for purification. A mixture of isopropanol and diethyl ether is often a good choice for recrystallization. | The right solvent can help to selectively precipitate the desired product, leaving polymeric impurities in the solution. |
| Water Content | The addition of a controlled amount of water to the reaction mixture has been reported to minimize the formation of polymeric byproducts in similar syntheses.[1] | Water can hydrolyze reactive intermediates that may lead to polymerization. |
FAQ 3: My final product seems to be degrading over time, showing discoloration. What is the cause and how can I improve its stability?
Answer:
The discoloration of this compound upon storage is often due to oxidation.
-
The Culprit: Oxidation
α-Aminoketones are susceptible to oxidation, which can lead to the formation of colored byproducts. The presence of the amino group makes the molecule susceptible to oxidative degradation pathways.
-
Causality Behind Oxidation:
-
Exposure to Air (Oxygen): Atmospheric oxygen can act as an oxidizing agent, especially in the presence of light or trace metal impurities.
-
Light Exposure: UV light can provide the energy to initiate radical oxidation processes.
-
Trace Metal Contamination: Metal ions can catalyze oxidation reactions.
-
-
Troubleshooting and Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Storage Conditions | Store the final product under an inert atmosphere (e.g., nitrogen or argon) in an amber-colored vial. | This minimizes exposure to oxygen and light, which are key drivers of oxidation. |
| Purification | Ensure the final product is thoroughly purified to remove any trace metal impurities. | Metal-free reaction vessels and high-purity reagents can also help. |
| Antioxidants | In some formulations, the addition of a small amount of an antioxidant may be considered, but this should be carefully evaluated for its compatibility with downstream applications. | Antioxidants can scavenge free radicals and inhibit oxidative degradation. |
II. In-Depth Troubleshooting Guides
This section provides a more detailed look at specific challenges and offers step-by-step guidance.
Guide 1: Minimizing Dimerization Byproducts
Dimerization is a potential side reaction that can reduce the yield of the desired monomeric product.
-
Plausible Dimerization Mechanism:
The most likely dimerization pathway involves the formation of a dihydropyrazine derivative through the self-condensation of two molecules of the α-aminoketone.
Caption: Plausible mechanism for dimerization.
-
Experimental Protocol to Minimize Dimerization:
-
Strict pH Control: After the amination step, immediately acidify the reaction mixture with hydrochloric acid to a pH of 2-3. This protonates the primary amine, rendering it non-nucleophilic and preventing self-condensation.
-
Low-Temperature Work-up: Conduct all extractions and washes at a temperature below 10°C.
-
Use of Protecting Groups: For particularly challenging syntheses where dimerization is persistent, consider using a protecting group for the amine, such as a Boc or Cbz group, which can be removed in the final step.
-
Guide 2: Detecting and Quantifying Byproducts
Accurate detection and quantification of byproducts are essential for process optimization and quality control.
-
Recommended Analytical Techniques:
| Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Quantification of the main product and known impurities (e.g., ortho-isomer). | Retention time, peak area, and peak purity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown byproducts. | Mass-to-charge ratio (m/z) of parent ions and fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated impurities. | Chemical shifts, coupling constants, and integration. |
-
Workflow for Impurity Profiling:
Caption: Workflow for impurity profiling.
III. References
-
Friedel-Crafts Acylation of Fluorobenzene. BenchChem. Available at: --INVALID-LINK--
-
Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones. National Institutes of Health. Available at: --INVALID-LINK--
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Available at: --INVALID-LINK--
-
Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International. Available at: --INVALID-LINK--
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbio. Available at: --INVALID-LINK--
-
Cutting edge Techniques for Impurity Profiling in Pharmaceutical Analysis: A brief Overview. Universal Library. Available at: --INVALID-LINK--
-
Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Google Patents. Available at: --INVALID-LINK--
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. SciHorizon. Available at: --INVALID-LINK--
References
Technical Support Center: Reactions with 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride
Welcome to the technical support center for 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we will address common challenges and unexpected results, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments. Our focus is on understanding the underlying chemical principles to empower you to diagnose and resolve issues effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, properties, and expected reactivity of this compound.
Q1: What are the key reactive sites of this compound and what are its primary applications?
A1: this compound possesses two primary reactive sites: the primary amino group (-NH2) and the ketone (-C=O) functional group.[1] The hydrochloride salt form ensures better stability and water solubility compared to the free base.[2] Its principal applications are in pharmaceutical and materials science research as a key intermediate. For instance, it is a precursor for the synthesis of various heterocyclic compounds, such as indoles and tetrahydroisoquinolines, which are prevalent scaffolds in biologically active molecules.[3][4]
Q2: How should this compound be properly stored and handled?
A2: Proper storage is crucial for maintaining the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[5] The hydrochloride salt is hygroscopic and can absorb moisture from the air, which may affect its reactivity and lead to degradation over time. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[6] The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[6][7][8]
Q3: What are the expected outcomes in a typical reaction, for example, in a Pictet-Spengler or Bischler-Möhlau indole synthesis?
A3: In a Pictet-Spengler reaction , 2-Amino-1-(2-fluorophenyl)ethanone would first need to be reduced to the corresponding amino alcohol or converted to a β-arylethylamine derivative. The subsequent condensation with an aldehyde or ketone, typically under acidic conditions, would lead to the formation of a tetrahydroisoquinoline ring system.[4][9][10][11] In a Bischler-Möhlau indole synthesis , the α-amino ketone reacts with an excess of an aniline derivative, usually at elevated temperatures, to form a 2-aryl-indole.[3][12][13][14] The reaction proceeds through the formation of an α-arylaminoketone intermediate, followed by cyclization and aromatization.[3][15]
II. Troubleshooting Guide: Unexpected Results
This section provides a detailed, scenario-based approach to troubleshooting unexpected outcomes in your reactions involving this compound.
Scenario 1: Low to No Product Yield in a Condensation Reaction
You are attempting a condensation reaction, such as an imine formation or the initial step of a multi-step synthesis like the Pictet-Spengler reaction, but you observe minimal to no formation of the desired product.
Potential Causes & Diagnostic Workflow
-
Incomplete Deprotonation of the Amine Hydrochloride: The starting material is a hydrochloride salt, meaning the primary amine is protonated. For it to act as a nucleophile, it must be deprotonated to the free amine.
-
Troubleshooting Step: Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like sodium bicarbonate) to neutralize the hydrochloride and liberate the free amine. The choice of base and solvent is critical and should be compatible with your reaction conditions.
-
Verification: Monitor the reaction mixture by TLC or LC-MS to confirm the consumption of the starting material and the formation of the free amine or the desired product.
-
-
Steric Hindrance: The ortho-fluorine atom on the phenyl ring can exert some steric hindrance, potentially slowing down the reaction rate compared to non-substituted analogues.
-
Troubleshooting Step: Consider increasing the reaction temperature or extending the reaction time. The use of a Lewis acid catalyst might also be beneficial to activate the carbonyl group and facilitate the reaction.
-
-
Degradation of the Starting Material: Although relatively stable, prolonged heating under harsh acidic or basic conditions can lead to degradation.
-
Troubleshooting Step: Perform a control experiment by heating the starting material under the reaction conditions without the other reactant. Analyze the mixture to check for decomposition products. If degradation is observed, milder reaction conditions may be necessary.
-
Experimental Protocol: Test for Amine Deprotonation
| Step | Procedure | Expected Observation |
| 1 | Dissolve a small amount of this compound in a suitable solvent (e.g., DCM or THF). | Clear solution. |
| 2 | Add one equivalent of a non-nucleophilic base (e.g., triethylamine). | Formation of triethylammonium chloride precipitate may be observed. |
| 3 | Spot the initial solution and the basified solution on a TLC plate and elute. | The basified spot should have a different Rf value (typically higher) than the hydrochloride salt. |
Scenario 2: Formation of an Unexpected Side Product - Intramolecular Cyclization
In reactions where the amino group is intended to react with an external electrophile, you observe the formation of an unexpected product, which mass spectrometry suggests is a dimer or a cyclized product.
Potential Cause & Mechanistic Insight
Alpha-amino ketones are known to undergo self-condensation or cyclization reactions, particularly under basic conditions or at elevated temperatures. Two molecules can react to form a dihydropyrazine derivative.
Caption: Self-condensation of α-amino ketones.
Troubleshooting & Mitigation Strategies
-
Control of Stoichiometry and Addition Rate:
-
Troubleshooting Step: If your reaction involves adding an electrophile, try a "slow addition" protocol where the electrophile is added dropwise to the reaction mixture containing the deprotonated 2-Amino-1-(2-fluorophenyl)ethanone. This maintains a low concentration of the free amine at any given time, favoring the intermolecular reaction over self-condensation.
-
-
Lower Reaction Temperature:
-
Troubleshooting Step: Perform the reaction at a lower temperature. While this may decrease the overall reaction rate, it can significantly suppress the rate of the undesired side reaction.
-
-
Use of Protecting Groups:
-
Troubleshooting Step: If other strategies fail, consider protecting the amine functionality with a suitable protecting group (e.g., Boc or Cbz). After the desired reaction at the ketone has been performed, the protecting group can be removed.
-
Scenario 3: Reaction Failure in Indole Synthesis (Bischler-Möhlau)
You are attempting a Bischler-Möhlau indole synthesis with an aniline derivative but fail to obtain the desired indole product.
Potential Causes & Troubleshooting Workflow
Caption: Troubleshooting workflow for Bischler-Möhlau indole synthesis.
-
Insufficiently Nucleophilic Aniline: The Bischler-Möhlau reaction works best with electron-rich anilines. Aniline derivatives with strong electron-withdrawing groups may be too unreactive.
-
Troubleshooting Step: If your aniline is electron-deficient, you may need to switch to a different synthetic route or attempt to enhance its reactivity, for example, by using a Lewis acid catalyst.
-
-
Harsh Reaction Conditions: The classical Bischler-Möhlau synthesis often requires high temperatures, which can lead to decomposition.[3]
-
Troubleshooting Step: Modern variations of this reaction utilize milder conditions. Consider using a Lewis acid catalyst like lithium bromide or employing microwave irradiation to promote the reaction at lower temperatures and shorter reaction times.[3]
-
-
Incorrect Stoichiometry: The reaction typically requires an excess of the aniline derivative to act as both a reactant and a solvent.[3][12]
-
Troubleshooting Step: Ensure that you are using a sufficient excess of the aniline component as per established protocols.
-
III. References
-
Bischler-Möhlau indole synthesis. Semantic Scholar. --INVALID-LINK--
-
Bischler-Möhlau indole synthesis. ResearchGate. --INVALID-LINK--
-
Bischler-Möhlau Indole Synthesis. Merck Index. --INVALID-LINK--
-
Bischler–Möhlau indole synthesis. Wikipedia. --INVALID-LINK--
-
Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. YouTube. --INVALID-LINK--
-
2-Amino-1-(4-chloro-2-fluorophenyl)ethanone hydrochloride Safety Data Sheet. Apollo Scientific. --INVALID-LINK--
-
2-Amino-1-(4-fluorophenyl)ethanone. Smolecule. --INVALID-LINK--
-
Pictet–Spengler reaction. Wikipedia. --INVALID-LINK--
-
Pictet-Spengler reaction. Name-Reaction.com. --INVALID-LINK--
-
2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride. PubChem. --INVALID-LINK--
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. MDPI. --INVALID-LINK--
-
Pictet-Spengler Reaction. J&K Scientific LLC. --INVALID-LINK--
-
This compound. ChemScene. --INVALID-LINK--
-
This compound. Sigma-Aldrich. --INVALID-LINK--
-
This compound. Sigma-Aldrich. --INVALID-LINK--
-
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride. Oakwood Chemical. --INVALID-LINK--
-
2-Amino-1-(2-fluorophenyl)ethanone. PubChem. --INVALID-LINK--
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. SciHorizon. --INVALID-LINK--
-
Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC. --INVALID-LINK--
-
Ethanone, 2-amino-1-(3-fluorophenyl)-. CymitQuimica. --INVALID-LINK--
References
- 1. Buy 2-Amino-1-(4-fluorophenyl)ethanone | 369-43-7 [smolecule.com]
- 2. CAS 93102-97-7: Ethanone, 2-amino-1-(3-fluorophenyl)-, hyd… [cymitquimica.com]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride | C8H9ClFNO | CID 13290665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 93102-96-6 [sigmaaldrich.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. name-reaction.com [name-reaction.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride
This guide provides an in-depth technical framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride. As a key intermediate or active pharmaceutical ingredient (API), ensuring the purity, potency, and stability of this compound is paramount.[1][2][3] This document moves beyond a simple checklist, delving into the scientific rationale behind methodological choices and comparing viable analytical alternatives to equip researchers, scientists, and drug development professionals with a comprehensive validation strategy.
The validation of an analytical procedure is the cornerstone of reliable pharmaceutical quality control, providing documented evidence that the method is fit for its intended purpose.[4][5] Our approach is grounded in the harmonized principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, with practical insights derived from the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[6][7][8][9][10]
Foundational Strategy: Method Development and Comparative Analysis
The molecular structure of this compound—featuring a UV-active aromatic ketone and a polar amine hydrochloride group—makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[11][12] This technique separates compounds based on hydrophobicity and is the most prevalent mode of chromatography in the pharmaceutical industry.[12]
Comparison of Chromatographic Approaches
| Methodology | Principle | Advantages for this Analyte | Considerations & Disadvantages |
| Reversed-Phase (RP-HPLC) - Recommended | Partitioning between a polar mobile phase and a non-polar stationary phase (e.g., C18, C8).[12] | Excellent Selectivity: The fluorophenyl ring provides strong hydrophobic interaction with a C18 stationary phase. Good Peak Shape: The hydrochloride salt ensures aqueous solubility, and controlling mobile phase pH (typically pH 2.5-4.0) suppresses silanol interactions and ensures the primary amine is protonated, leading to sharp, symmetrical peaks. High Versatility: Easily adaptable for gradient elution to separate impurities with a wide range of polarities. | Potential for poor retention of highly polar degradation products. Requires careful pH control of the mobile phase. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase. | Superior Retention for Polar Degradants: Ideal if forced degradation studies produce highly polar impurities that elute in the void volume under RP-HPLC conditions. | Requires longer column equilibration times. Can be less robust regarding mobile phase preparation compared to RP-HPLC. Not the primary choice unless RP-HPLC fails. |
| Ion-Pair Chromatography | Adds a hydrophobic counter-ion to the mobile phase to form a neutral ion-pair with the charged analyte, enhancing retention on an RP column. | Can improve retention and peak shape for the protonated amine without requiring very low pH. | Ion-pairing reagents can be aggressive to the column, leading to shorter column lifetimes and persistent baseline noise ("column bleed"). Long equilibration times are necessary. |
Comparison of Detector Technologies
| Detector | Principle | Advantages for this Analyte | Considerations |
| Diode Array Detector (DAD) / Photodiode Array (PDA) - Recommended | Measures absorbance across a wide range of UV-Vis wavelengths simultaneously. | High Sensitivity: The aromatic ketone moiety is a strong chromophore. Peak Purity Analysis: Essential for a stability-indicating method to confirm that the main analyte peak is not co-eluting with impurities or degradants. Method Development Aid: Allows for the determination of the optimal detection wavelength. | Non-specific; any co-eluting compound with a similar UV spectrum can interfere if chromatographically unresolved. |
| Mass Spectrometry (LC-MS) | Separates and detects ions based on their mass-to-charge ratio. | Unmatched Specificity: Provides molecular weight information, confirming the identity of the main peak and enabling the structural elucidation of unknown degradation products. Higher Sensitivity: Generally offers lower detection limits than UV. | Higher cost and complexity for routine quality control. Mobile phase additives must be volatile (e.g., formic acid instead of phosphate buffers), which may require re-optimization of the chromatography. |
The Validation Workflow: A Self-Validating System
A robust validation protocol is not merely a series of tests but a logical, interconnected process designed to build confidence in the method's performance. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, a principle underscored by both the FDA and ICH.[4][6]
Caption: A top-down workflow illustrating the progression from method development to full validation and routine analysis.
Experimental Protocols for HPLC Method Validation
The following sections detail the experimental execution for each validation characteristic, as mandated by ICH Q2(R2) guidelines.[5][6]
Recommended Chromatographic Conditions (Starting Point)
-
HPLC System: Quaternary HPLC with DAD/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Elution: Gradient (e.g., 10% B to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined from UV scan (e.g., ~245 nm).
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase A / Acetonitrile (50:50 v/v).
System Suitability Testing (SST)
Causality: Before any samples are analyzed, SST confirms that the instrument and procedure are operating correctly on that day.[7][13] It serves as a daily performance check.
Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 0.5 mg/mL).
-
Make six replicate injections of the standard solution.
-
Calculate the performance parameters from the resulting chromatograms.
Acceptance Criteria:
| Parameter | Acceptance Limit | Rationale |
|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry; high tailing can affect integration accuracy. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates detector and pump precision. |
| % RSD of Retention Time | ≤ 1.0% | Demonstrates pump precision and system stability. |
Specificity and Forced Degradation
Causality: This is the most critical validation parameter for a stability-indicating assay. It proves the method's ability to separate the analyte from potential degradation products.[14][15] Forced degradation studies intentionally stress the API to generate these degradants.[16][17][18]
Caption: Logical flow of a forced degradation study to establish method specificity.
Protocol:
-
Baseline: Analyze a blank (diluent) and an un-stressed API sample.
-
Stress Application: Subject separate aliquots of the API to the following conditions, aiming for 5-20% degradation[19]:
-
Acid: 0.1 M HCl at 60°C for 8 hours.
-
Base: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store solid API at 80°C for 48 hours.
-
Photolytic: Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze all stressed samples by HPLC. Use a DAD to evaluate the spectral purity of the parent API peak.
Acceptance Criteria:
-
The analyte peak is resolved from all degradation product peaks (Resolution > 2.0).
-
The peak purity index or angle for the analyte peak in stressed samples passes the software-determined threshold, indicating no co-elution.
-
The diluent shows no interfering peaks at the retention time of the analyte.
Linearity
Causality: Establishes that the detector response is directly proportional to the analyte concentration across a defined range, which is fundamental for accurate quantification.[20][21]
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels. For an assay, this typically covers 80% to 120% of the nominal test concentration.[22]
-
Inject each concentration level in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration and perform a linear regression analysis.
Quantitative Data Summary (Example):
| Concentration Level | Concentration (µg/mL) | Mean Peak Area |
|---|---|---|
| Level 1 (80%) | 80.0 | 801,500 |
| Level 2 (90%) | 90.0 | 902,100 |
| Level 3 (100%) | 100.0 | 1,001,800 |
| Level 4 (110%) | 110.0 | 1,103,200 |
| Level 5 (120%) | 120.0 | 1,202,500 |
| Regression Results | Value | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | 1,250 | Should not be significantly different from zero. |
Accuracy
Causality: Accuracy measures the agreement between the value found and the true value, ensuring there is no systemic bias in the method.[14][20]
Protocol (for API):
-
Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level (total of 9 determinations).
-
Analyze the samples using the proposed method.
-
Calculate the percentage recovery for each determination.
Quantitative Data Summary (Example):
| Concentration Level | Theoretical (µg/mL) | Measured (µg/mL) | % Recovery |
|---|---|---|---|
| 80% (n=3) | 80.0 | 79.6 | 99.5% |
| 100% (n=3) | 100.0 | 100.5 | 100.5% |
| 120% (n=3) | 120.0 | 119.4 | 99.5% |
| Overall Mean Recovery | 99.8% |
| Acceptance Criteria | | | 98.0% - 102.0% |
Precision
Causality: Precision assesses the random error of a method through its repeatability (short-term variability) and intermediate precision (long-term variability within a lab).[20][21][23]
Protocol:
-
Repeatability (Intra-assay): Prepare and analyze six independent samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the experiment with six new samples on a different day, with a different analyst, or on a different instrument.
-
Calculate the % Relative Standard Deviation (%RSD) for each set of results and for all 12 results combined.
Quantitative Data Summary (Example):
| Precision Study | Mean Assay Value (%) | % RSD | Acceptance Criteria |
|---|---|---|---|
| Repeatability (Day 1, Analyst 1) | 99.8% | 0.45% | %RSD ≤ 2.0% |
| Intermediate (Day 2, Analyst 2) | 100.3% | 0.51% | %RSD ≤ 2.0% |
| Combined (n=12) | 100.1% | 0.62% | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: Determines the lowest concentration of the analyte the method can reliably detect (LOD) and quantify with acceptable accuracy and precision (LOQ). This is crucial for impurity analysis.[20]
Protocol (Signal-to-Noise Approach):
-
Prepare and inject progressively more dilute solutions of the analyte.
-
Determine the concentration that results in a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that results in an S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by injecting six samples at this concentration and verifying that the accuracy and precision meet requirements (e.g., recovery 80-120%, %RSD ≤ 10%).
Quantitative Data Summary (Example):
| Parameter | S/N Ratio | Concentration | Acceptance Criteria |
|---|---|---|---|
| LOD | ~3:1 | 0.05 µg/mL | Analyte is reliably detected. |
| LOQ | ~10:1 | 0.15 µg/mL | Analyte is quantifiable with acceptable precision and accuracy. |
Robustness
Causality: Robustness testing demonstrates the method's reliability during normal use by showing it is unaffected by small, deliberate changes in its parameters.[14][20] This is often performed during late-stage development.
Protocol:
-
Analyze a standard solution while making small, deliberate variations to the method parameters, one at a time.
-
Evaluate the impact on system suitability and assay results.
Quantitative Data Summary (Example):
| Parameter Varied | Variation | Retention Time Shift | % Assay Change | SST Pass/Fail |
|---|---|---|---|---|
| Flow Rate | 0.9 mL/min (-10%) | +0.8 min | -0.2% | Pass |
| 1.1 mL/min (+10%) | -0.7 min | +0.1% | Pass | |
| Column Temperature | 25°C (-5°C) | +0.3 min | +0.4% | Pass |
| 35°C (+5°C) | -0.3 min | -0.3% | Pass | |
| Mobile Phase pH | pH 2.3 (-0.2) | +0.1 min | -0.1% | Pass |
| pH 2.7 (+0.2) | -0.1 min | 0.0% | Pass |
| Acceptance Criteria | | | No significant impact on results. | All SST parameters must pass. |
Conclusion
This guide establishes that a stability-indicating Reversed-Phase HPLC method with DAD detection is the scientifically sound and regulatory-compliant choice for the quality control of this compound. The successful execution of the validation parameters detailed herein—from specificity demonstrated by rigorous forced degradation studies to the resilience shown in robustness testing—provides a comprehensive, self-validating data package.
It is imperative that all validation activities are pre-defined in a formal validation protocol with clear acceptance criteria.[5][14] By adhering to this structured, science-based approach, laboratories can ensure the delivery of consistently accurate and reliable data, safeguarding product quality and supporting regulatory submissions.
References
- 1. This compound | 93102-96-6 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 93102-96-6 [sigmaaldrich.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. agilent.com [agilent.com]
- 9. Chromatography [usp.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. pp.bme.hu [pp.bme.hu]
- 12. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. onyxipca.com [onyxipca.com]
- 16. ijarsct.co.in [ijarsct.co.in]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. actascientific.com [actascientific.com]
- 21. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scribd.com [scribd.com]
- 23. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to Purity Analysis of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride: A GC-MS Centric Comparison
Introduction: The Critical Need for Purity in Pharmaceutical Intermediates
2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a primary amine and a ketone functional group, makes it a versatile building block. However, the very reactivity that makes it valuable also presents a challenge: the potential for the formation of process-related impurities and degradation products. As stipulated by regulatory bodies and outlined in guidelines such as the International Council for Harmonisation's (ICH) Q3A(R2), the control and quantification of impurities in drug substances are paramount to ensuring the safety and efficacy of the final pharmaceutical product.[1][2][3][4] Any component of the new drug substance that is not the intended chemical entity is considered an impurity.[2] This guide provides an in-depth, experience-based perspective on the robust purity analysis of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) and a comparative look at alternative methodologies.
The Analytical Challenge: Characterizing 2-Amino-1-(2-fluorophenyl)ethanone
The analysis of 2-Amino-1-(2-fluorophenyl)ethanone presents specific challenges that dictate the choice of analytical methodology:
-
Polarity and Volatility: The presence of the primary amine group imparts high polarity, which can lead to poor peak shape (tailing) and low volatility, complicating direct GC analysis.[5][6]
-
Thermal Lability: While its non-fluorinated analog, 2-Amino-1-phenylethanone, has a boiling point around 247°C, the hydrochloride salt form has a high melting point (approx. 194°C with decomposition), suggesting potential for thermal degradation in a hot GC inlet.[7][8]
-
Potential Impurities: Impurities can arise from starting materials, by-products of the synthesis, intermediates, or degradation.[2][9] For this molecule, potential impurities could include the unreacted starting materials, products of over-reaction, or dehalogenated species. A robust analytical method must be able to separate and identify these varied structures.
Given these characteristics, a direct injection GC method may not be optimal. This is where the expertise of an application scientist becomes crucial—in selecting and optimizing a method that overcomes these challenges.
Primary Method: Purity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and definitive technique for separating and identifying volatile and semi-volatile compounds. Its high chromatographic resolution combined with the specificity of mass spectrometry makes it an ideal choice for impurity profiling.[10][11] However, to successfully analyze polar, active compounds like primary amines, a critical sample preparation step—derivatization—is often necessary.
The Rationale for Derivatization
Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a given analytical method.[5] For the GC analysis of 2-Amino-1-(2-fluorophenyl)ethanone, the goals of derivatization are to:
-
Block Active Hydrogens: Replace the polar N-H protons on the primary amine with non-polar groups (e.g., a trimethylsilyl group).[5]
-
Increase Volatility & Thermal Stability: The resulting derivative is less polar and more volatile, allowing it to travel through the GC column at lower temperatures, minimizing the risk of on-column degradation.[5][12]
-
Improve Peak Shape: By reducing interactions with active sites in the GC inlet and column, derivatization leads to sharper, more symmetrical peaks, which are essential for accurate quantification.[5][13]
The most common approach for amines is silylation , using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS).[5][12]
Workflow for GC-MS Purity Analysis
The following diagram outlines a robust, self-validating workflow for the purity analysis of 2-Amino-1-(2-fluorophenyl)ethanone HCl.
Caption: GC-MS Purity Analysis Workflow.
Detailed Experimental Protocol: GC-MS with Silylation
This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) and an internal standard for robust quantification.
1. Materials & Reagents:
-
This compound (Analyte)
-
Reference standards of known potential impurities
-
Internal Standard (IS): e.g., Tetracosane or a structurally similar compound lacking active hydrogens.
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Anhydrous Pyridine or Acetonitrile
-
GC-MS Grade Vials with inserts
2. Standard & Sample Preparation:
-
Internal Standard Stock (IS): Prepare a 1 mg/mL solution of the IS in the chosen solvent.
-
Calibration/SST Standard: Accurately weigh ~10 mg of the analyte reference standard into a vial. Add a fixed volume of the IS stock solution.
-
Sample Preparation: Accurately weigh ~10 mg of the test sample into a vial. Add the same fixed volume of the IS stock solution.
-
Derivatization: To both standard and sample vials, add 200 µL of BSTFA + 1% TMCS. Cap tightly and heat at 70°C for 30 minutes.[5] Allow to cool to room temperature before analysis.
3. GC-MS Instrumental Conditions:
-
GC System: Agilent 8890 or equivalent
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, Constant Flow @ 1.2 mL/min
-
Oven Program:
-
Initial Temp: 100°C, hold for 2 min
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min
-
-
MS System: Agilent 5977 MSD or equivalent
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Acquisition Mode: Full Scan (m/z 40-550)
-
Injection Volume: 1 µL
4. Data Analysis & System Suitability:
-
SST: Before running samples, inject the derivatized standard. The system is suitable if:
-
Peak Tailing Factor for the derivatized analyte is < 1.5.
-
Resolution between the analyte and any known impurity is > 2.0.
-
Reproducibility of 5 replicate injections shows a Relative Standard Deviation (RSD) of < 2.0% for the peak area ratio (Analyte/IS).
-
-
Quantification: Calculate purity using area normalization. Identify impurities based on their mass spectra and relative retention times compared to standards. Per ICH Q3A guidelines, impurities present at a level of 0.1% or higher should be identified.[2]
Comparative Analysis: Alternative & Complementary Techniques
While GC-MS is a powerful tool, it is not the only option. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common alternative, particularly advantageous if the compound or its impurities are non-volatile or thermally unstable.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC separates compounds in a liquid phase, eliminating the need for volatilization and thus avoiding potential thermal degradation.
-
Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases. A UV detector measures the absorbance of the eluting compounds.
-
Advantages for this Analyte:
-
No Thermal Degradation: Analysis is performed at or near ambient temperature, preserving the integrity of the sample.
-
Direct Analysis: The hydrochloride salt is soluble in aqueous mobile phases, often allowing for direct analysis without derivatization.[14][15]
-
Robust Quantification: HPLC with UV detection is a highly reproducible and quantitative technique, forming the backbone of most pharmaceutical quality control labs.
-
-
Disadvantages Compared to GC-MS:
-
Lower Peak Capacity: Generally provides lower chromatographic resolution than capillary GC.
-
Lack of Definitive Identification: A UV detector provides retention time and UV spectra, which are not as structurally informative as a mass spectrum. Peak identification relies heavily on comparing retention times with reference standards. Co-eluting impurities can go undetected.
-
Derivatization for Sensitivity: While direct analysis is possible, pre- or post-column derivatization is sometimes employed to enhance UV or fluorescence detection for trace-level impurities.[16][17]
-
Decision Guide: GC-MS vs. HPLC-UV
This decision tree can guide a researcher in selecting the appropriate primary technique for their analytical goal.
Caption: Choosing between GC-MS and HPLC-UV.
Head-to-Head Performance Comparison
The following table summarizes the key performance attributes of GC-MS and HPLC-UV for the purity analysis of this compound.
| Feature | GC-MS (with Derivatization) | HPLC-UV (Direct Analysis) | Causality & Rationale |
| Selectivity/Identification | Excellent | Good | MS provides structural information for definitive peak identification. UV detection relies on retention time matching. |
| Sensitivity (LOD/LOQ) | Excellent (can reach pg levels) | Good (typically ng levels) | MS detectors, especially in SIM mode, are inherently more sensitive than UV detectors for many compounds. |
| Thermal Stress on Analyte | High | Low | GC requires volatilization at high temperatures (>250°C inlet), risking degradation. HPLC is a room-temperature technique. |
| Sample Prep Complexity | Moderate to High | Low | Derivatization is an extra, time-consuming step that requires careful optimization and control. |
| Analysis Speed (Run Time) | Fast (~15-20 min) | Moderate (~20-30 min) | Capillary GC columns typically offer faster separation times and quicker re-equilibration than HPLC columns. |
| Method Robustness | Good | Excellent | HPLC methods are generally considered the gold standard for robustness in QC environments due to simpler sample prep and instrumentation. |
| Application | Impurity Identification, Structure Elucidation, Reference Method | Routine QC, Purity Assay, Stability Testing | GC-MS excels where identification is key. HPLC excels in high-throughput, routine quantitative analysis. |
Conclusion and Expert Recommendations
For the comprehensive purity analysis of this compound, GC-MS with prior derivatization is the superior technique for impurity identification and profiling. The structural information provided by the mass spectrometer is invaluable for definitively identifying unknown peaks, which is a critical requirement during process development and for meeting regulatory expectations.[2]
However, for routine quality control, stability testing, and lot release assays , a validated HPLC-UV method is often more practical and robust. Its operational simplicity, low thermal stress on the analyte, and proven reliability make it the workhorse of the pharmaceutical industry.
The most thorough approach involves using these techniques orthogonally. Develop a robust HPLC-UV method for routine quantification and use GC-MS as a complementary, definitive tool to identify any new or out-of-specification impurities that may appear during manufacturing or stability studies. This dual-pronged strategy ensures the highest level of quality control, scientific integrity, and patient safety.
References
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. jpionline.org [jpionline.org]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bre.com [bre.com]
- 7. innospk.com [innospk.com]
- 8. 2-Amino-1-phenylethanone hydrochloride | CAS#:5468-37-1 | Chemsrc [chemsrc.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccsknowledge.com [ccsknowledge.com]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Direct RP-HPLC determination of underivatized amino acids with online dual UV absorbance, fluorescence, and multiple electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. shimadzu.com [shimadzu.com]
- 17. applications.emro.who.int [applications.emro.who.int]
A Comparative Guide to 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride and Its Regioisomers for the Research Scientist
This guide provides an in-depth technical comparison of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride and its regioisomers, the 3-fluoro and 4-fluoro analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, spectroscopic differentiation, and potential pharmacological implications of these closely related compounds. The objective is to equip the reader with the foundational knowledge and practical methodologies required to distinguish and evaluate these isomers in a laboratory setting.
Introduction: The Significance of Fluorine Positioning in Phenylalkylamines
The strategic placement of a fluorine atom on a phenyl ring is a cornerstone of modern medicinal chemistry. This small but highly electronegative atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of phenylalkylamine scaffolds, such as the aminoketones discussed herein, the seemingly subtle shift of a fluorine atom from the ortho to the meta or para position can lead to significant alterations in chemical reactivity and pharmacological activity. This guide will explore these differences through a combination of reported data, established analytical principles, and detailed experimental protocols.
Physicochemical Properties: A Comparative Overview
While comprehensive experimental data for all three regioisomers is not available in a single comparative study, we can compile known data and predict trends based on established chemical principles.
| Property | 2-Amino-1-(2-fluorophenyl)ethanone HCl | 2-Amino-1-(3-fluorophenyl)ethanone HCl | 2-Amino-1-(4-fluorophenyl)ethanone HCl |
| CAS Number | 93102-96-6[1] | 93102-97-7[2] | 456-00-8[3] |
| Molecular Formula | C₈H₉ClFNO[1] | C₈H₉ClFNO[4] | C₈H₉ClFNO[3] |
| Molecular Weight | 189.61 g/mol [1] | 189.61 g/mol [4] | 189.62 g/mol [3] |
| Melting Point | Data not available | Data not available | Data not available |
| Appearance | White crystalline solid (predicted) | White crystalline solid (predicted) | White crystalline solid (predicted) |
Synthesis of Regioisomeric 2-Amino-1-(fluorophenyl)ethanone Hydrochlorides
The general synthetic route to these compounds involves the amination of the corresponding α-bromo-fluorophenylacetophenone, which is in turn synthesized from the respective fluorophenylacetic acid or fluoroacetophenone.
General Synthetic Workflow
Caption: General synthetic workflow for 2-Amino-1-(fluorophenyl)ethanone HCl.
Experimental Protocol: Synthesis of 2-Amino-1-(3-fluorophenyl)ethanone Hydrochloride
This protocol is adapted from a known procedure for the synthesis of related aminoketones.[5]
-
Bromination of 3-Fluoroacetophenone: To a solution of 3-fluoroacetophenone in a suitable solvent (e.g., chloroform or acetic acid), add an equimolar amount of bromine dropwise with stirring. The reaction may be facilitated by gentle heating or UV irradiation. Monitor the reaction by TLC until the starting material is consumed. Work up the reaction by washing with an aqueous solution of sodium bisulfite to remove excess bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-bromo-1-(3-fluorophenyl)ethanone.
-
Amination: The crude 2-bromo-1-(3-fluorophenyl)ethanone can be reacted with a suitable amine source. One common method is the Delepine reaction, which involves reacting the α-bromo ketone with hexamethylenetetramine (hexamine) in a solvent like chloroform, followed by acidic hydrolysis.
-
Hydrolysis and Salt Formation: The intermediate from the amination step is hydrolyzed with concentrated hydrochloric acid in ethanol. This cleaves the protecting group and forms the hydrochloride salt in a single step.
-
Purification: The resulting precipitate of 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride is collected by filtration, washed with a cold solvent (e.g., diethyl ether or acetone) to remove impurities, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.
Note: Similar protocols can be adapted for the 2-fluoro and 4-fluoro isomers, starting from the corresponding 2-fluoroacetophenone and 4-fluoroacetophenone.
Spectroscopic Differentiation of Regioisomers
The key to distinguishing these positional isomers lies in a detailed analysis of their spectroscopic data. While sharing the same molecular weight, their different substitution patterns on the aromatic ring will result in unique signatures in NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The aromatic region of the ¹H NMR spectrum will be most informative. The coupling patterns and chemical shifts of the aromatic protons are highly dependent on the position of the fluorine atom.
-
2-Fluoro Isomer: Expect a complex multiplet for the aromatic protons due to the ortho-fluorine substituent.
-
3-Fluoro Isomer: The aromatic region will likely show distinct signals, including a triplet of doublets and other complex multiplets.
-
4-Fluoro Isomer: This isomer will exhibit the most symmetrical pattern, typically two doublets of doublets (or two triplets, depending on the resolution and coupling constants) due to the symmetry of the para-substitution.
¹³C NMR: The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the fluorine atom. The carbon directly attached to the fluorine will show a large C-F coupling constant.
¹⁹F NMR: This is a powerful tool for confirming the presence and environment of the fluorine atom. Each isomer will exhibit a single resonance in the ¹⁹F NMR spectrum, but the chemical shift will be characteristic of the ortho, meta, or para position.
Infrared (IR) Spectroscopy
The IR spectra of these isomers will share similarities due to the presence of common functional groups (amine, ketone, aromatic ring). However, the out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) are highly diagnostic for the substitution pattern of the aromatic ring.
-
Ortho-disubstituted: Typically shows a strong band in the 770-735 cm⁻¹ region.
-
Meta-disubstituted: Often presents two bands, one between 810-750 cm⁻¹ and another between 725-680 cm⁻¹.
-
Para-disubstituted: Characterized by a single strong band in the 830-810 cm⁻¹ range.
Mass Spectrometry (MS)
While all three isomers will have the same molecular ion peak (m/z), their fragmentation patterns upon electron ionization (EI-MS) can differ. The position of the fluorine atom can influence the stability of certain fragment ions, leading to variations in the relative abundances of key fragments. For instance, the fragmentation of the fluorobenzoyl cation may differ between the isomers.
Caption: Workflow for the spectroscopic differentiation of regioisomers.
Pharmacological Profile: A Predictive Comparison
These compounds are structurally related to synthetic cathinones, which are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6][7] The position of the fluorine atom is expected to modulate the affinity and selectivity for these transporters.
-
General Trends in Fluorinated Phenylalkylamines: Studies on fluorinated cathinones and amphetamines suggest that the position of the fluorine atom can significantly impact their potency and selectivity as monoamine transporter inhibitors or releasers. For example, in a series of fluorinated methcathinones, the 3-fluoro isomer (3-FMC) was found to be a potent inhibitor of norepinephrine and dopamine uptake and a norepinephrine releaser.[6]
-
Hypothesized Activity Profile:
-
2-Fluoro Isomer: The ortho-fluoro substitution may introduce steric hindrance that could alter the binding orientation at the transporter, potentially leading to a different selectivity profile compared to the other isomers.
-
3-Fluoro Isomer: Based on data from 3-FMC, this isomer might exhibit potent activity at DAT and NET.[6]
-
4-Fluoro Isomer: Para-substitution is common in many psychoactive compounds and often leads to potent activity. It is plausible that the 4-fluoro isomer would also be a potent monoamine transporter ligand.
-
Experimental Protocol: In Vitro Monoamine Transporter Affinity Assay
To empirically determine the pharmacological profiles of these isomers, a competitive radioligand binding assay can be performed.
-
Cell Culture: Use human embryonic kidney (HEK) 293 cells stably transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Membrane Preparation: Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Assay: Incubate the cell membranes with a known radioligand for each transporter (e.g., [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, and [³H]citalopram for hSERT) in the presence of increasing concentrations of the test compounds (the three fluorinated regioisomers).
-
Detection and Analysis: After incubation, separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Convert the IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation.
-
Data Comparison: Compare the Ki values of the three isomers for each transporter to determine their relative affinities and selectivities.
Conclusion
The regioisomers of 2-Amino-1-(fluorophenyl)ethanone hydrochloride represent a compelling case study in the structure-activity relationships of fluorinated compounds. While their fundamental physicochemical properties are identical, the position of the fluorine atom serves as a critical determinant of their spectroscopic signatures and, by extension, their likely pharmacological profiles. This guide provides a framework for the synthesis, differentiation, and preliminary pharmacological assessment of these compounds. The provided experimental protocols offer a starting point for researchers to generate the empirical data needed for a definitive comparative analysis. As with all research chemicals, appropriate safety precautions should be taken when handling these compounds.
References
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride [oakwoodchemical.com]
- 4. 2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride | C8H9ClFNO | CID 13290665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scihorizon.com [scihorizon.com]
- 6. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Biological activity of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride vs analogs
An In-Depth Comparative Guide to the Biological Activity of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride and Its Analogs
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of the biological activities of this compound and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the potential neuropharmacological effects of these compounds, offering a framework for their evaluation. We will explore key biological activities, including monoamine oxidase inhibition, anticonvulsant properties, and neuroprotective effects, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.
The β-aminoketone scaffold is a foundational structure in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] The introduction of a fluorine atom to the phenyl ring, as seen in 2-Amino-1-(2-fluorophenyl)ethanone, can significantly enhance metabolic stability and binding affinity to biological targets.[3] This guide focuses on comparing the parent compound with its positional isomers—the 3-fluoro and 4-fluoro analogs—to elucidate how the fluorine position influences biological function.
Rationale for Comparative Analysis: The Significance of Fluorine Placement
The substitution pattern on the aromatic ring of a drug candidate is a critical determinant of its pharmacological profile. In the case of fluorinated aminoketones, moving the fluorine atom from the ortho (2-position) to the meta (3-position) or para (4-position) can alter the molecule's electronic properties, lipophilicity, and steric hindrance. These changes, in turn, affect how the molecule interacts with target enzymes or receptors, its ability to cross the blood-brain barrier, and its overall metabolic fate. This comparative guide provides the experimental framework to dissect these subtle but critical differences.
Below is a generalized workflow for the systematic evaluation of these compounds.
Caption: Generalized workflow for the comparative evaluation of fluorinated aminoketone analogs.
Comparative Analysis of Key Biological Activities
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of monoamine neurotransmitters.[4] Inhibitors of MAO-A are effective in treating depression, while MAO-B inhibitors are used for Parkinson's and Alzheimer's diseases.[4][5] The aminoketone scaffold presents a promising starting point for developing novel MAO inhibitors.
The inhibitory potential of this compound and its analogs against MAO-A and MAO-B can be quantified by determining their half-maximal inhibitory concentration (IC₅₀) values.
Caption: Signaling pathway of MAO catalysis and the principle of fluorometric inhibition assay.
Table 1: Hypothetical MAO Inhibition Data for Aminoketone Analogs
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| 2-Amino-1-(2-fluorophenyl)ethanone HCl | 15.2 | 30.5 | 0.5 |
| 2-Amino-1-(3-fluorophenyl)ethanone HCl | 25.8 | 10.1 | 2.55 |
| 2-Amino-1-(4-fluorophenyl)ethanone HCl | 8.9 | 45.3 | 0.20 |
| Clorgyline (Control) | 0.008 | 7.5 | 0.001 |
| Selegiline (Control) | 9.2 | 0.01 | 920 |
Note: Data are hypothetical for illustrative purposes and must be determined experimentally.
Anticonvulsant Activity
The evaluation of anticonvulsant activity is crucial for CNS-active compounds. The two most widely used preclinical models are the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (PTZ) test, which models myoclonic seizures.[6][7][8] Efficacy is typically measured as the median effective dose (ED₅₀).
Table 2: Hypothetical Anticonvulsant Screening Data
| Compound | MES Test ED₅₀ (mg/kg) | PTZ Test ED₅₀ (mg/kg) | Primary Mechanism Indication |
| 2-Amino-1-(2-fluorophenyl)ethanone HCl | >100 | 45.2 | Blockade of T-type Ca²⁺ channels |
| 2-Amino-1-(3-fluorophenyl)ethanone HCl | 35.5 | 60.1 | Blockade of voltage-gated Na⁺ channels |
| 2-Amino-1-(4-fluorophenyl)ethanone HCl | 42.1 | >100 | Blockade of voltage-gated Na⁺ channels |
| Phenytoin (Control) | 9.5 | >100 | Na⁺ channel blocker |
| Ethosuximide (Control) | >500 | 130 | T-type Ca²⁺ channel blocker |
Note: Data are hypothetical for illustrative purposes and must be determined experimentally.
Neuroprotective Effects
Neuroprotection assays evaluate a compound's ability to prevent neuronal cell death induced by toxins. A common in vitro model uses glutamate to induce excitotoxicity and oxidative stress in neuronal cell lines like HT22.[9][10] The neuroprotective effect is quantified by measuring cell viability.
Caption: Experimental workflow for the in vitro neuroprotection assay against glutamate-induced toxicity.
Table 3: Hypothetical Neuroprotection Data
| Compound (at 10 µM) | % Cell Viability vs. Glutamate Control |
| 2-Amino-1-(2-fluorophenyl)ethanone HCl | 65% |
| 2-Amino-1-(3-fluorophenyl)ethanone HCl | 58% |
| 2-Amino-1-(4-fluorophenyl)ethanone HCl | 75% |
| Untreated Control | 100% |
| Glutamate Only Control | 40% |
Note: Data are hypothetical for illustrative purposes and must be determined experimentally.
Experimental Protocols
Protocol 1: Fluorometric Assay for MAO-A and MAO-B Inhibition
This protocol is adapted from established methodologies for determining MAO inhibitory activity in a 96-well plate format.[4][11]
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[4]
-
Substrate: p-Tyramine (for both MAO-A and MAO-B)[4]
-
Fluorogenic Probe: Amplex® Red
-
Horseradish Peroxidase (HRP)
-
Test Compounds and Control Inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black, flat-bottom microplate
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and controls in DMSO. Create a series of dilutions in MAO Assay Buffer.
-
Assay Setup: In each well of the 96-well plate, add:
-
50 µL of MAO Assay Buffer (for blank) OR 50 µL of test compound/control dilution.
-
20 µL of MAO-A or MAO-B enzyme solution.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[11]
-
Reaction Initiation: Prepare a reaction mixture containing Amplex® Red, HRP, and p-Tyramine in Assay Buffer. Add 30 µL of this mixture to each well to start the reaction.
-
Signal Detection: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[11]
-
Protocol 2: Anticonvulsant Activity Screening in Rodents
These protocols describe standard procedures for evaluating anticonvulsant potential.[6][12][13] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
A. Maximal Electroshock Seizure (MES) Test
-
Animal Preparation: Use male albino mice (20-25 g). Divide animals into groups (n=8-10 per group), including a vehicle control group and several test compound dose groups.
-
Drug Administration: Administer the test compounds or vehicle (e.g., saline with Tween 80) intraperitoneally (i.p.).
-
Induction of Seizure: At the time of peak drug effect (e.g., 30-60 minutes post-injection), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes using an electroconvulsiometer.
-
Observation: Observe the animal for the presence or absence of a tonic hind limb extension seizure. The absence of this phase is defined as protection.
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED₅₀ value using probit analysis.
B. Pentylenetetrazole (PTZ) Seizure Test
-
Animal Preparation & Drug Administration: Follow steps 1 and 2 from the MES test.
-
Induction of Seizure: At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 60-85 mg/kg) subcutaneously.[6]
-
Observation: Observe each animal for 30 minutes for the presence of generalized clonic seizures lasting for at least 5 seconds. The absence of such seizures indicates protection.
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED₅₀ value.
Protocol 3: In Vitro Neuroprotection Assay
This protocol assesses a compound's ability to protect HT22 hippocampal neuronal cells from glutamate-induced oxidative stress.[9][10]
Materials and Reagents:
-
HT22 mouse hippocampal cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Glutamate
-
Resazurin sodium salt or MTT reagent
-
96-well clear, flat-bottom tissue culture plate
Procedure:
-
Cell Seeding: Seed HT22 cells into a 96-well plate at a density of 2x10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[10]
-
Compound Treatment: Remove the old media. Add fresh media containing various concentrations of the test compounds (e.g., 0.1 to 20 µM). Include a "vehicle only" control group. Incubate for 1-2 hours.
-
Glutamate Challenge: Add glutamate to all wells (except the untreated control group) to a final concentration of 5 mM.[9][10]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Viability Assessment:
-
Remove the media and replace it with 100 µL of fresh media containing Resazurin (e.g., 10 µg/mL).
-
Incubate for 1-4 hours until a color change is observed.
-
Measure the fluorescence (Ex: 560 nm, Em: 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the untreated control cells (100% viability).
-
Express the results as a percentage of cell viability relative to the glutamate-only treated cells.
-
Conclusion and Future Directions
This guide outlines a systematic approach to comparing the biological activities of this compound and its positional isomers. By employing the detailed in vitro and in vivo protocols, researchers can generate robust, comparative data on MAO inhibition, anticonvulsant effects, and neuroprotective potential. The resulting structure-activity relationship data will be invaluable for identifying lead candidates with optimized potency and selectivity for further development as therapeutics for neurological disorders. Future studies should focus on elucidating the precise molecular mechanisms of the most promising analogs and evaluating their pharmacokinetic and safety profiles.
References
- 1. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. ijpp.com [ijpp.com]
- 7. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 8. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 13. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
A Multi-faceted Approach to Confirming the Structure of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the primary analytical techniques used to elucidate and confirm the structure of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride. As a key intermediate in the synthesis of various pharmaceutical agents, ensuring its structural integrity is paramount.
This guide moves beyond a simple listing of methods. Authored from the perspective of a Senior Application Scientist, it delves into the causality behind experimental choices, outlines self-validating protocols, and provides a comparative framework to understand the unique strengths each technique brings to the table. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction work in concert to provide an unambiguous structural assignment.
The Compound in Focus: this compound
This compound is a small organic molecule with the chemical formula C₈H₉ClFNO.[1][2] Its structure, featuring a fluorinated phenyl ring, a ketone, and a primary amine hydrochloride, presents a unique set of analytical fingerprints. The hydrochloride salt form enhances its stability and solubility in polar solvents, a factor to consider in sample preparation for various analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClFNO | [2] |
| Molecular Weight | 189.61 g/mol | [2] |
| InChI Key | GFHFMCRPNVXGFL-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥97% | [1][2] |
A Comparative Overview of Analytical Techniques
The confirmation of the structure of this compound relies on a synergistic approach, where each technique provides a unique piece of the structural puzzle. While NMR spectroscopy maps out the connectivity of atoms, mass spectrometry provides precise mass information and fragmentation patterns. X-ray crystallography, when applicable, offers the ultimate confirmation by determining the three-dimensional arrangement of atoms in the solid state.[3] This guide will explore each of these powerful techniques in detail.
Caption: A generalized workflow for the structural confirmation of a synthesized organic compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of atoms within the molecule.
A. Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is predicted to show distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl and amino groups, and the protons of the ammonium group. The fluorine atom will introduce characteristic splitting patterns due to spin-spin coupling.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | J-coupling (Hz) |
| Aromatic (H3, H4, H5, H6) | 7.2 - 8.0 | m | 4H | J(H-F), J(H-H) |
| Methylene (-CH₂-) | 4.5 - 4.7 | d | 2H | J(H-F) |
| Ammonium (-NH₃⁺) | 8.5 - 9.5 | br s | 3H |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects.[4] Actual experimental values may vary slightly.
B. Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon will be significantly downfield, and the fluorine-coupled aromatic carbons will appear as doublets.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 195 - 200 |
| Aromatic (C1-C6) | 115 - 165 (with C-F coupling) |
| Methylene (-CH₂-) | 45 - 50 |
C. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.[4]
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve the sample completely.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.[4]
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A spectral width of -2 to 12 ppm is typical.[5]
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A spectral width of 0 to 220 ppm is common.[5]
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.
Caption: A simplified workflow for NMR-based structural elucidation.
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[3] For structural confirmation, it is invaluable for determining the molecular weight of the compound and analyzing its fragmentation pattern, which can provide clues about its substructures.
A. Expected Mass Spectrum Data
For this compound, using a soft ionization technique like Electrospray Ionization (ESI), we would expect to see the molecular ion of the free base.
| Ion | Expected m/z |
| [M+H]⁺ | 154.06 |
M refers to the free base, 2-Amino-1-(2-fluorophenyl)ethanone.
The fragmentation pattern in a tandem MS (MS/MS) experiment would likely show characteristic losses, such as the loss of the amino group or cleavage adjacent to the carbonyl group.
B. Experimental Protocol: Mass Spectrometry
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent, such as methanol or acetonitrile/water.[6]
-
Ensure the sample is free of non-volatile salts and buffers, as they can interfere with ionization.[6]
2. Data Acquisition:
-
Infuse the sample solution into the mass spectrometer using an ESI source.
-
Acquire the full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.
3. Data Analysis:
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be pieced together to support the proposed structure.
III. Single Crystal X-ray Diffraction: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and the absolute stereochemistry if applicable.[7] This technique is considered the gold standard for structural confirmation.
A. Growing Single Crystals
Obtaining diffraction-quality crystals is often the most challenging step.[7] For a hydrochloride salt like this compound, several methods can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to gradual supersaturation and crystal growth.[8][9]
-
Vapor Diffusion: A solution of the compound is placed in a small vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[3]
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.[8]
B. Experimental Protocol: X-ray Diffraction
1. Crystal Mounting:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.[3]
2. Data Collection:
-
The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[3]
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
An atomic model is built into the electron density map and refined to best fit the experimental data.
Caption: The major steps involved in determining a molecular structure by X-ray crystallography.
Comparison of Techniques and Concluding Remarks
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Atomic connectivity, chemical environment, stereochemistry in solution | Non-destructive, provides detailed structural information | Can be complex to interpret for large molecules, requires soluble sample |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, small sample amount required | Destructive, provides limited connectivity information on its own |
| X-ray Crystallography | Definitive 3D atomic arrangement in the solid state | Unambiguous structure determination | Requires a suitable single crystal, which can be difficult to obtain |
References
- 1. This compound | 93102-96-6 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How To [chem.rochester.edu]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
A Comparative Guide to the Synthesis of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride for Pharmaceutical Research
In the landscape of pharmaceutical development, the synthesis of key intermediates with high purity and yield is a cornerstone of efficient drug discovery and manufacturing. 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth comparative analysis of two classical and reliable methods for its synthesis: the Delépine reaction and the Gabriel synthesis. Both routes initiate from the common precursor, 2-fluoroacetophenone, and proceed through the key intermediate, 2-bromo-1-(2-fluorophenyl)ethanone.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying chemistry, experimental protocols, and a comparative analysis of these two synthetic pathways to aid in the selection of the most suitable method for their specific needs.
Introduction to the Synthetic Challenge
The primary challenge in synthesizing primary amines, such as 2-Amino-1-(2-fluorophenyl)ethanone, is to avoid the common issue of over-alkylation, which leads to the formation of secondary and tertiary amines, as well as quaternary ammonium salts. The Delépine and Gabriel syntheses are two well-established methods that elegantly circumvent this problem by utilizing masked forms of ammonia, ensuring the selective formation of the desired primary amine.
The Common Synthetic Trunk: Preparation of 2-bromo-1-(2-fluorophenyl)ethanone
Both synthetic routes detailed in this guide commence with the α-bromination of 2-fluoroacetophenone. This reaction is a critical first step, and its efficiency directly impacts the overall yield of the final product.
Experimental Protocol: α-Bromination of 2-fluoroacetophenone
Materials:
-
2-fluoroacetophenone
-
Bromine
-
Chloroform
-
Diethyl ether
Procedure:
-
A solution of 2.76 g of 2-fluoroacetophenone in 50 ml of diethyl ether is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
A solution of 3.2 g of bromine in 10 ml of chloroform is added dropwise to the stirred solution of 2-fluoroacetophenone over a period of 30 minutes at room temperature.
-
After the addition is complete, the reaction mixture is stirred for an additional hour.
-
The solvent is then removed under reduced pressure to yield crude 2-bromo-1-(2-fluorophenyl)ethanone.
Yield and Purity: This reaction typically proceeds with high conversion. However, the crude product may contain unreacted starting material and di-brominated byproducts. Purification by column chromatography or distillation is often necessary to obtain a product of high purity for the subsequent steps.
Route 1: The Delépine Reaction
The Delépine reaction, named after the French chemist Stéphane Marcel Delépine, is a method for the synthesis of primary amines from alkyl halides using hexamethylenetetramine (urotropine) as the amine source.[1]
Mechanistic Overview
The reaction proceeds in two main stages:
-
Formation of the Hexaminium Salt: The α-bromo ketone, 2-bromo-1-(2-fluorophenyl)ethanone, reacts with hexamethylenetetramine via an SN2 reaction to form a quaternary ammonium salt, often referred to as a hexaminium salt. This salt is typically a stable, crystalline solid that can be isolated.[2][3]
-
Acid Hydrolysis: The hexaminium salt is then hydrolyzed with a strong acid, such as hydrochloric acid in aqueous ethanol, to yield the primary amine hydrochloride. This step also produces formaldehyde and ammonium chloride as byproducts.[2][3]
Experimental Protocol: Delépine Synthesis of this compound
Materials:
-
2-bromo-1-(2-fluorophenyl)ethanone
-
Hexamethylenetetramine
-
Chloroform
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Formation of the Hexaminium Salt:
-
A solution of 2-bromo-1-(2-fluorophenyl)ethanone in chloroform is added to a stirred solution of an equimolar amount of hexamethylenetetramine in chloroform at room temperature.
-
The mixture is stirred for several hours, during which the hexaminium salt precipitates.
-
The solid is collected by filtration, washed with chloroform, and dried.
-
-
Hydrolysis of the Hexaminium Salt:
-
The isolated hexaminium salt is suspended in a mixture of ethanol and concentrated hydrochloric acid.
-
The mixture is heated at reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is then cooled, and the precipitated ammonium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Recrystallization from a suitable solvent system (e.g., ethanol/ether) affords the purified product.
-
Route 2: The Gabriel Synthesis
The Gabriel synthesis, developed by German chemist Siegmund Gabriel, is another classic method for the preparation of primary amines from alkyl halides.[4] It utilizes potassium phthalimide as a protected source of ammonia.[5][6]
Mechanistic Overview
Similar to the Delépine reaction, the Gabriel synthesis is a two-step process:
-
N-Alkylation of Potassium Phthalimide: Potassium phthalimide, a strong nucleophile, reacts with 2-bromo-1-(2-fluorophenyl)ethanone in an SN2 reaction to form N-(2-(2-fluorophenyl)-2-oxoethyl)phthalimide.[5][7] The bulky phthalimide group prevents over-alkylation of the nitrogen atom.[6]
-
Hydrolysis or Hydrazinolysis of the Phthalimide: The N-alkylated phthalimide is then cleaved to release the primary amine. This can be achieved under acidic or basic conditions, but the most common and milder method is hydrazinolysis (the Ing-Manske procedure), which involves heating with hydrazine hydrate.[4][8] This method avoids the harsh conditions of acid or base hydrolysis and often provides cleaner products.[4]
Experimental Protocol: Gabriel Synthesis of this compound
Materials:
-
2-bromo-1-(2-fluorophenyl)ethanone
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
N-Alkylation:
-
A mixture of 2-bromo-1-(2-fluorophenyl)ethanone and an equimolar amount of potassium phthalimide in anhydrous DMF is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured into water, and the precipitated N-(2-(2-fluorophenyl)-2-oxoethyl)phthalimide is collected by filtration, washed with water, and dried.
-
-
Hydrazinolysis and Salt Formation:
-
The dried N-alkylated phthalimide is suspended in ethanol, and hydrazine hydrate is added.
-
The mixture is heated at reflux for several hours. A precipitate of phthalhydrazide will form.[4]
-
After cooling, the phthalhydrazide is removed by filtration.
-
The filtrate is acidified with concentrated hydrochloric acid and then concentrated under reduced pressure to yield the crude this compound.
-
Purification is achieved by recrystallization from a suitable solvent.
-
Comparative Analysis of the Two Synthetic Routes
| Feature | Delépine Reaction | Gabriel Synthesis |
| Amine Source | Hexamethylenetetramine | Potassium Phthalimide |
| Intermediate | Quaternary Hexaminium Salt | N-alkylated Phthalimide |
| Cleavage Step | Acid Hydrolysis | Hydrazinolysis (milder), Acid/Base Hydrolysis (harsher) |
| Byproducts | Formaldehyde, Ammonium Chloride | Phthalhydrazide (from hydrazinolysis) or Phthalic Acid (from hydrolysis) |
| Yields | Generally good, but can be variable depending on the substrate and hydrolysis conditions. | Often provides good to excellent yields of pure primary amines.[9] |
| Purity | The formation of byproducts during hydrolysis may require more rigorous purification. | The phthalhydrazide byproduct is often easily removed by filtration, leading to a cleaner crude product. |
| Safety & Handling | Hexamethylenetetramine is relatively non-toxic. Chloroform is often used as a solvent, which is a known carcinogen.[1] Formaldehyde is also a byproduct. | Potassium phthalimide is an irritant. DMF is a commonly used solvent and is a reproductive toxin. Hydrazine is toxic and a suspected carcinogen. |
| Scalability | Can be suitable for large-scale synthesis, though the handling of chloroform may be a concern. | The Ing-Manske procedure is generally scalable. The solid byproduct can be easy to handle on a larger scale. |
| Substrate Scope | Works well for reactive halides like α-halo ketones.[3] | Highly reliable for primary alkyl halides, including α-halo ketones.[7] |
Conclusion and Recommendations
Both the Delépine and Gabriel syntheses represent viable and effective methods for the preparation of this compound. The choice between the two routes will often depend on the specific requirements of the laboratory or production facility, including available reagents, solvent handling capabilities, and desired purity of the final product.
The Gabriel synthesis, particularly when employing the Ing-Manske procedure with hydrazine, is often favored for its generally higher yields and the cleaner nature of the reaction , which simplifies purification.[4][8] The solid phthalhydrazide byproduct is typically easy to remove.
The Delépine reaction is a strong alternative, especially if the handling of hydrazine is a concern. However, the use of chloroform and the generation of formaldehyde as a byproduct are notable disadvantages from a safety and environmental perspective.[1]
For researchers aiming for high purity and yield on a laboratory scale, the Gabriel synthesis with hydrazinolysis is recommended as the more robust and reliable method. For larger-scale industrial applications, a thorough process safety and environmental impact assessment for both routes would be necessary to determine the most appropriate and sustainable choice.
References
- 1. Delépine reaction - Wikipedia [en.wikipedia.org]
- 2. Delepine reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. lscollege.ac.in [lscollege.ac.in]
A Senior Application Scientist's Guide to Qualifying 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride Reference Standards
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the landscape of pharmaceutical research and development, the accuracy and reproducibility of analytical data are paramount. A reference standard serves as the cornerstone of this process, providing the benchmark against which all measurements are made. The quality of this standard directly impacts the validity of everything from early-stage discovery assays to late-stage quality control (QC) of an active pharmaceutical ingredient (API).
2-Amino-1-(2-fluorophenyl)ethanone hydrochloride (CAS No. 93102-96-6) is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Ensuring the identity, purity, and stability of its reference standard is not merely a procedural formality; it is a fundamental requirement for regulatory compliance and the scientific integrity of a research program. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare, select, and validate a reference standard for this specific compound, moving beyond supplier specifications to a state of verified confidence.
Supplier Landscape: A Comparative Overview
The initial step in acquiring a reference standard is identifying potential suppliers. A survey of the market reveals several vendors listing this compound. While many provide a stated purity, it is crucial to recognize this as a preliminary indicator rather than an absolute guarantee of quality. The true characterization lies in the available documentation and, most importantly, in-house verification.
| Supplier | CAS Number | Stated Purity | Key Documentation Availability |
| Sigma-Aldrich (Merck) | 93102-96-6 | 97% | Certificate of Analysis (CoA), Certificate of Origin (COO) often available.[1][2] |
| ChemScene | 93102-96-6 | ≥97% | Safety Data Sheet (SDS) available; specific batch CoA typically requires purchase/inquiry.[3] |
| King-Pharm | 93102-96-6 | Not explicitly stated | Contact required for product details and documentation.[4] |
| Fluorochem (via Sigma-Aldrich) | 93102-96-6 | 97% | Distributed through partners, documentation (CoA/COO) is accessible via the distributor.[2] |
Note: This table is not exhaustive and represents a snapshot of publicly available information. Availability and documentation can change.
The critical takeaway is that a "97%" or "≥97%" purity claim is a starting point.[1][3] A comprehensive Certificate of Analysis (CoA) is the first piece of essential data, but it must be corroborated.
The Pillar of Trust: A Self-Validating Analytical Workflow
To establish a reference standard as "qualified" for use, one must employ a series of orthogonal analytical techniques. Orthogonal methods measure the same attribute (like purity) using different chemical or physical principles. If independent methods yield congruent results, the confidence in that result is significantly amplified. This guide focuses on a primary workflow combining High-Performance Liquid Chromatography (HPLC) for purity and Nuclear Magnetic Resonance (NMR) for identity.
Caption: Orthogonal workflow for reference standard qualification.
Experimental Protocol 1: Purity Determination by RP-HPLC
Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity assessment of small organic molecules like our target compound. It separates the main component from potential impurities based on differences in their hydrophobicity. An ultraviolet (UV) detector is chosen because the phenyl ring in the molecule provides strong chromophores for sensitive detection.
Methodology:
-
System Preparation:
-
HPLC System: An Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size) is selected for its excellent resolving power for aromatic compounds.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the amine hydrochloride.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. Acetonitrile is a common organic modifier with good UV transparency.
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Diluent: Use a mixture of Water:Acetonitrile (50:50 v/v). This composition ensures solubility and is compatible with the mobile phase.
-
Dissolution: Dissolve and dilute to the mark with the diluent to achieve a concentration of ~1.0 mg/mL. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control is crucial for reproducible retention times.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 245 nm. This wavelength is chosen based on the UV absorbance maximum of the fluorophenyl ketone moiety.
-
Run Time: 20 minutes.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 17.0 10 90 17.1 90 10 | 20.0 | 90 | 10 |
-
-
Data Analysis:
Caption: Step-by-step workflow for HPLC purity determination.
Experimental Protocol 2: Identity Confirmation by ¹H NMR
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled technique for confirming the chemical structure of a molecule. It provides detailed information about the number of different types of protons, their chemical environment, and their connectivity within the molecule. A spectrum that is consistent with the proposed structure of this compound serves as definitive proof of identity.
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of the reference standard directly into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the hydrochloride salt and its residual water peak does not obscure key signals from the analyte.
-
Cap the tube and invert several times to ensure complete dissolution.
-
-
Instrument Setup:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance).
-
Locking & Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
-
Data Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Data Processing and Interpretation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Expected Signals:
-
Aromatic Protons (Ar-H): Multiple signals between δ 7.0-8.0 ppm, showing complex splitting patterns due to coupling with each other and the fluorine atom.
-
Methylene Protons (-CH₂-): A singlet or multiplet around δ 4.5-5.0 ppm.
-
Amine Protons (-NH₃⁺): A broad signal, often around δ 8.5-9.0 ppm, which can exchange with water.
-
-
Confirm that the observed chemical shifts, integration values (proton count), and splitting patterns match the known structure of this compound.
-
Synthesizing the Data: A Comparative Analysis
After performing in-house analysis, you can generate a comprehensive comparison table that provides a much clearer picture of quality than the supplier's label alone.
| Parameter | Supplier A (Hypothetical CoA) | Supplier B (Hypothetical CoA) | In-House Verification Result (Supplier B Lot) |
| Appearance | White to Off-White Powder | Light Yellow Crystalline Solid | Light Yellow Crystalline Solid |
| Purity (HPLC Area %) | ≥97.0% | 98.2% | 98.3% (Main Peak) |
| Identity (¹H NMR) | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| Largest Impurity (HPLC) | Not Specified | 0.45% at RRT 1.2 | 0.42% at RRT 1.21 |
| Total Impurities (HPLC) | Not Specified | 0.88% | 0.91% |
| Water Content (Karl Fischer) | ≤1.0% | 0.2% | 0.25% |
| Residual Solvents (GC) | Not Specified | Acetone: 150 ppm | Acetone: 135 ppm |
| Assessment | Insufficient Data: Lacks detailed impurity information. Requires full in-house validation. | Good: Provides detailed data. A strong candidate. | Verified: In-house data corroborates supplier's CoA. Standard is Qualified. |
Conclusion: From Selection to Qualification
The selection and use of a reference standard for this compound demand a rigorous, evidence-based approach. While supplier catalogs provide a starting point, true confidence is only achieved through a robust, internal qualification process. By employing orthogonal analytical techniques like HPLC for purity and ¹H NMR for identity, researchers can create a self-validating system that ensures the integrity of their standard. This diligence underpins the reliability of all subsequent experimental data, safeguarding the quality and success of the entire research and development endeavor.
References
A Comparative Guide to the Quantification of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride in Reaction Mixtures
For professionals in drug development and chemical synthesis, the ability to accurately monitor the progress of a reaction is paramount. The quantification of key intermediates, such as 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride, is a critical in-process control that dictates yield, purity, and the overall efficiency of the synthetic route. This compound serves as a vital building block in the synthesis of various pharmaceutical agents, including the antiplatelet drug Prasugrel.[1] An inaccurate measurement can lead to failed batches, costly downstream purification challenges, and compromised final product quality.
This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of this compound in a typical reaction mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and UV-Vis Spectrophotometry. We will delve into the causality behind the selection of each method, present detailed experimental protocols, and offer comparative performance data to guide your analytical strategy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Accuracy
HPLC is the workhorse of the pharmaceutical industry for good reason. Its ability to separate complex mixtures makes it exceptionally well-suited for analyzing crude reaction samples, where starting materials, intermediates, by-products, and the target analyte coexist. For a molecule like 2-Amino-1-(2-fluorophenyl)ethanone, which is non-volatile and possesses a strong UV chromophore, Reversed-Phase HPLC (RP-HPLC) with UV detection is the most logical and robust choice.[2][3][4]
The Causality Behind the Choice: The primary advantage of HPLC is its specificity .[3] By selecting an appropriate column (e.g., a C18) and mobile phase, we can achieve baseline separation of the target analyte from other reaction components. This ensures that the signal we measure comes exclusively from our compound of interest, a cornerstone of reliable quantification. The validation of such a method provides documented evidence of its suitability for its intended purpose.[2][5]
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation:
-
Accurately pipette a known volume (e.g., 100 µL) of the reaction mixture into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase (e.g., 50:50 Acetonitrile:Water) and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove particulate matter that could damage the column.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (e.g., 40:60 v/v). The acidic modifier ensures the amino group is protonated, leading to sharper peak shapes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by scanning a standard solution; typically around 245 nm due to the fluorophenyl ketone chromophore.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Inject the standards and the prepared sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
Visual Workflow: HPLC Analysis
Caption: Workflow for quantification via HPLC.
Gas Chromatography (GC): A High-Resolution Alternative Requiring Derivatization
Gas Chromatography offers exceptional resolving power and sensitivity, especially when paired with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6][7] However, the primary challenge is that GC is suitable only for analytes that are volatile and thermally stable. This compound, being a salt, is non-volatile.
The Causality Behind the Choice: To make the analyte compatible with GC, a derivatization step is mandatory.[8] This involves a chemical reaction to convert the polar, non-volatile amino group into a less polar, more volatile functional group (e.g., a silyl ether). This adds a step to the sample preparation but unlocks the high-efficiency separation capabilities of GC. This method is particularly useful for identifying and quantifying volatile impurities that might not be well-resolved by HPLC.
Experimental Protocol: GC-FID with Silylation
-
Sample Preparation & Derivatization:
-
Pipette a known volume (e.g., 100 µL) of the reaction mixture into a vial and add a suitable base (e.g., sodium bicarbonate solution) to neutralize the HCl salt and generate the free amine.
-
Extract the free amine into an organic solvent like ethyl acetate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a silylation agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., 1% TMCS) to the dried residue.
-
Heat the vial at 70 °C for 30 minutes to complete the derivatization.
-
Cool to room temperature before injection.
-
-
Instrumentation and Conditions:
-
GC System: A standard GC equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
-
Calibration and Quantification:
-
Derivatize a series of known concentration standards using the exact same procedure as the sample.
-
Inject the derivatized standards and sample.
-
Construct a calibration curve and determine the sample concentration as described for HPLC. The reproducibility of the derivatization step is critical for accuracy.[9]
-
Visual Workflow: GC Analysis
Caption: Workflow for quantification via GC, highlighting the critical derivatization step.
UV-Vis Spectrophotometry: The Rapid, Low-Cost Approach
UV-Vis spectrophotometry is a straightforward technique based on the Beer-Lambert law, which correlates absorbance with concentration. The fluorophenyl ketone moiety in the target molecule is a strong chromophore, making it amenable to this method.[10]
The Causality Behind the Choice: The primary drivers for choosing UV-Vis are speed and cost . It is significantly faster and requires less expensive equipment than chromatography. However, this comes at the cost of specificity . The method measures the total absorbance at a specific wavelength. If any other component in the reaction mixture (starting materials, by-products) absorbs light at or near the same wavelength, the measurement will be positively biased, leading to an overestimation of the analyte's concentration. Therefore, this method is only trustworthy when the reaction matrix is simple and well-characterized.
Experimental Protocol: UV-Vis Spectrophotometry
-
Sample Preparation:
-
Accurately dilute a small aliquot of the reaction mixture with a UV-transparent solvent (e.g., methanol or acetonitrile) to bring the absorbance into the linear range of the instrument (typically 0.2 - 1.0 AU). A high dilution factor is usually required.
-
-
Instrumentation and Analysis:
-
Spectrophotometer: A standard UV-Vis spectrophotometer.
-
Wavelength Scan: Scan a standard solution of the analyte to determine the wavelength of maximum absorbance (λmax).
-
Blank: Use the dilution solvent as the blank to zero the instrument.
-
Measurement: Measure the absorbance of the diluted sample at λmax.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of known concentrations.
-
Measure the absorbance of each standard at λmax.
-
Plot absorbance vs. concentration to create a calibration curve.
-
Calculate the concentration of the diluted sample from the curve and multiply by the dilution factor to get the concentration in the original reaction mixture.
-
Visual Workflow: UV-Vis Analysis
Caption: Workflow for quantification via UV-Vis Spectrophotometry.
Comparative Performance and Recommendations
The choice of analytical method is always a balance between the required data quality and available resources. The following tables summarize the performance characteristics based on typical method validation results.[11]
Table 1: Method Validation Performance Data
| Parameter | HPLC-UV | GC-FID (Derivatized) | UV-Vis Spectrophotometry |
| Specificity | Excellent (Separates analyte from impurities) | Very Good (High resolution) | Poor to Fair (Prone to interference) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% (matrix dependent) |
| Precision (%RSD) | < 1.0% | < 2.0% | < 3.0% |
| Limit of Quantitation | Low (ng/mL range) | Very Low (pg/mL range) | High (µg/mL range) |
Table 2: Practical Comparison of Methods
| Feature | HPLC-UV | GC-FID (Derivatized) | UV-Vis Spectrophotometry |
| Sample Prep Complexity | Moderate (Dilution, Filtration) | High (Extraction, Derivatization) | Low (Dilution only) |
| Analysis Time/Sample | 10 - 20 minutes | 15 - 30 minutes | < 1 minute |
| Equipment Cost | High | High | Low |
| Consumables Cost | Moderate (Solvents, Columns) | Moderate (Gases, Columns, Reagents) | Very Low (Cuvettes) |
| Information Provided | Concentration, Purity Profile | Concentration, Volatile Impurity Profile | Concentration (total absorbance) |
Expert Recommendations
-
For Routine Quality Control and Release Testing: HPLC-UV is the unequivocal method of choice. Its high specificity, accuracy, and precision are required to meet regulatory standards for pharmaceutical intermediates.[3][5] It provides not only a reliable quantification but also a profile of non-volatile impurities.
-
For Orthogonal Verification or Impurity Identification: GC-MS is an excellent secondary technique. If a volatile impurity is suspected or if an alternative, non-correlated method is needed to confirm HPLC results, GC-MS provides definitive structural information alongside quantification.
-
For High-Throughput Screening or Rapid In-Process Checks: UV-Vis Spectrophotometry can be a valuable tool, provided its limitations are understood and controlled. It is best used for monitoring reaction trends (e.g., disappearance of a starting material) where absolute accuracy is less critical than speed, and the matrix has been proven to be non-interfering at the analytical wavelength.
Ultimately, a robust analytical control strategy may involve using UV-Vis for rapid at-line checks, with HPLC serving as the definitive method for key time points and final batch quantification. This hybrid approach leverages the strengths of each technique to build a comprehensive understanding of the chemical process.
References
- 1. asianpubs.org [asianpubs.org]
- 2. particle.dk [particle.dk]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. Page Not Found - BEVITAL AS [bevital.no]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjarr.com [wjarr.com]
- 10. fiveable.me [fiveable.me]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
Cross-reactivity studies involving 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride
An In-Depth Comparative Guide to Cross-Reactivity Studies of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for this compound. Moving beyond a simple protocol, we delve into the rationale behind experimental choices, ensuring a robust and self-validating approach to assessing analytical specificity.
Introduction: The Imperative of Specificity
This compound is an organic compound characterized by a fluorinated phenyl ring attached to an amino ethanone moiety.[1] Its structure makes it a relevant intermediate in synthetic chemistry and a potential target in various analytical assays. When developing detection methods for such molecules, particularly ligand-binding assays like immunoassays, specificity is paramount.
Cross-reactivity occurs when an antibody or other detection reagent, designed to bind a specific target analyte, also binds to other, structurally similar molecules.[2][3][4] This phenomenon can severely compromise the accuracy of experimental results, leading to false positives or an overestimation of the analyte's concentration.[5][6] Therefore, a rigorous evaluation of potential cross-reactants is a critical validation step in assay development.[3][6] This guide outlines a systematic approach to quantifying the cross-reactivity of structurally related compounds with our target analyte.
The Competitive Landscape: Identifying Potential Cross-Reactants
The foundational step in any cross-reactivity study is to identify molecules with structural homology to the target analyte. The principle is that antibodies recognize three-dimensional shapes, or epitopes, and similar structures can sometimes fit the same "lock."[4][7] For 2-Amino-1-(2-fluorophenyl)ethanone, the logical candidates for testing are those with minor chemical modifications.
Table 1: Potential Cross-Reactants for 2-Amino-1-(2-fluorophenyl)ethanone
| Compound Name | Chemical Structure | Rationale for Inclusion |
| Target Analyte: 2-Amino-1-(2-fluorophenyl)ethanone | The primary molecule of interest. | |
| 2-Amino-1-(4-fluorophenyl)ethanone | Positional isomer of the fluorine atom.[8][9] | |
| 2-Amino-1-(2-chlorophenyl)ethanone | Halogen substitution (Cl for F).[10] | |
| 2-Aminoacetophenone | Parent molecule without halogen substitution.[11] | |
| 1-(2-Fluorophenyl)ethan-1-ol-2-amine | ![]() | Potential metabolite (keto-reduced). Based on common metabolic pathways for similar compounds.[12] |
Below is a diagram illustrating the structural relationships between the target analyte and key potential cross-reactants.
Caption: Structural relationships between the target analyte and potential cross-reactants.
Experimental Design: A Competitive Immunoassay Approach
To quantify cross-reactivity, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective and standard method. The principle relies on the competition between a fixed amount of enzyme-conjugated analyte (the tracer) and the unlabeled analyte in the sample (or the potential cross-reactant) for a limited number of antibody binding sites immobilized on a microplate. A higher concentration of analyte in the sample results in less tracer binding and thus a weaker signal, creating an inverse relationship between analyte concentration and signal intensity.
This experimental design is self-validating because the performance with the primary analyte serves as the benchmark against which all potential cross-reactants are measured.
Workflow for Competitive ELISA
Caption: General workflow for a competitive ELISA experiment.
Detailed Experimental Protocol
Objective
To determine the percent cross-reactivity of a panel of structurally related compounds in a competitive ELISA designed for this compound.
Materials
-
Target Analyte: this compound (certified reference standard).
-
Potential Cross-Reactants: As listed in Table 1 (highest purity available).
-
Antibody: Polyclonal or monoclonal antibody raised against a 2-Amino-1-(2-fluorophenyl)ethanone-protein conjugate. (Note: The choice between monoclonal and polyclonal antibodies can affect specificity and sensitivity[5]).
-
Microplates: 96-well high-binding polystyrene plates.
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
-
Wash Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Assay Buffer: 0.1% BSA in PBS.
-
Enzyme-Analyte Conjugate (Tracer): HRP-conjugated 2-Amino-1-(2-fluorophenyl)ethanone.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M Sulfuric Acid.
-
Instrumentation: Microplate reader capable of measuring absorbance at 450 nm.
Procedure
-
Preparation of Standards and Cross-Reactant Solutions:
-
Prepare a 1 mg/mL stock solution of the target analyte and each cross-reactant in an appropriate solvent (e.g., DMSO or methanol).
-
Perform serial dilutions in Assay Buffer to create a range of standard concentrations for the target analyte (e.g., from 0.1 ng/mL to 1000 ng/mL).
-
Similarly, prepare a wide range of concentrations for each potential cross-reactant. The required concentration range may be much higher than for the target analyte and may need to be optimized.
-
-
ELISA Protocol:
-
Coating: Dilute the antibody in Coating Buffer (e.g., 1:1000) and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition: Add 50 µL of the standard or cross-reactant solution to the appropriate wells. Then, add 50 µL of the diluted HRP-analyte conjugate (Tracer) to all wells. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 100 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm within 15 minutes.
-
Data Analysis
-
Generate Standard Curves: Plot the absorbance values against the log of the concentration for the target analyte and for each cross-reactant.
-
Determine IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Calculate the IC50 value from the dose-response curve for the target analyte and for each compound that shows displacement.
-
Calculate Percent Cross-Reactivity: Use the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Data Interpretation: A Quantitative Comparison
The results of this study should be summarized in a clear, tabular format to allow for direct comparison.
Table 2: Example Cross-Reactivity Data
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| 2-Amino-1-(2-fluorophenyl)ethanone | 15 | 100% | Reference Compound |
| 2-Amino-1-(4-fluorophenyl)ethanone | 150 | 10.0% | Moderate Cross-Reactivity |
| 2-Amino-1-(2-chlorophenyl)ethanone | 450 | 3.3% | Low Cross-Reactivity |
| 2-Aminoacetophenone | >10,000 | <0.15% | Negligible Cross-Reactivity |
| 1-(2-Fluorophenyl)ethan-1-ol-2-amine | 8,000 | 0.19% | Very Low Cross-Reactivity |
A high percentage indicates that the antibody binds the cross-reactant with high affinity, suggesting a significant potential for analytical interference. A low percentage indicates high specificity of the antibody for the target analyte.
Confirmation and Alternative Methodologies
Immunoassays are excellent for screening, but their susceptibility to cross-reactivity necessitates that presumptive positive results be confirmed by a more specific method.[13]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior specificity and is considered the gold standard for confirmation.[14]
-
Specificity: LC-MS/MS provides two levels of specificity. First, chromatographic separation distinguishes compounds based on their physicochemical properties. Second, mass spectrometry identifies compounds based on their unique mass-to-charge ratio and fragmentation patterns.
-
Recommendation: Any significant cross-reactivity identified via immunoassay should be further investigated using a validated LC-MS/MS method to ensure accurate quantification in complex matrices.
Conclusion
This guide provides a robust, scientifically-grounded framework for assessing the cross-reactivity of this compound. By systematically selecting potential cross-reactants, employing a quantitative competitive ELISA, and understanding the principles behind the methodology, researchers can generate reliable data on the specificity of their analytical methods. This diligence is essential for ensuring the accuracy and trustworthiness of scientific findings in research and drug development.
References
- 1. 2-Amino-1-(2-fluorophenyl)ethanone | C8H8FNO | CID 13290662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. content.veeabb.com [content.veeabb.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 7. bosterbio.com [bosterbio.com]
- 8. 2-Amino-1-(4-fluorophenyl)ethanone | C8H8FNO | CID 1581177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride [oakwoodchemical.com]
- 10. GSRS [precision.fda.gov]
- 11. Biosynthetic routes to 2-aminoacetophenone and 2-amino-3-hydroxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP | MDPI [mdpi.com]
- 13. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride in Monoamine Transporter Assays
This guide provides a comprehensive performance benchmark of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride, a synthetic cathinone derivative, within the context of well-established in vitro assays for monoamine transporters. Recognizing the current scarcity of publicly available pharmacological data for this specific compound, this document serves as a predictive and comparative framework. The performance of our topic compound is benchmarked against three clinically relevant and well-characterized drugs: Bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI); Methylphenidate, a potent dopamine and norepinephrine reuptake inhibitor; and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).
The primary molecular targets for synthetic cathinones are the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] These transporters are crucial for regulating neurotransmission by clearing their respective monoamines from the synaptic cleft.[2] The interaction of a compound with these transporters, whether as an inhibitor of reuptake or as a substrate that induces neurotransmitter release, dictates its pharmacological profile.[1] This guide will focus on the inhibitory activity of these compounds, a key parameter in drug development for various neurological and psychiatric disorders.
Comparative Pharmacological Context
Our comparator compounds have been chosen to represent distinct pharmacological classes:
-
Bupropion is an atypical antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor.[4]
-
Methylphenidate is a psychostimulant primarily used in the treatment of ADHD, with potent inhibitory effects on DAT and NET.[5]
-
Fluoxetine is a widely prescribed antidepressant that selectively inhibits SERT.[6]
The following sections will detail the experimental protocols for assessing the performance of these compounds and present a comparative summary of their known activities.
Experimental Protocols for In Vitro Monoamine Transporter Inhibition Assays
The gold standard for characterizing the interaction of compounds with monoamine transporters are radioligand binding assays and neurotransmitter uptake inhibition assays.[2]
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence.
-
Cells are harvested and homogenized in a suitable buffer. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and a range of concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor for the respective transporter.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Neurotransmitter Uptake Inhibition Assay
This functional assay directly measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells.
Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.
Step-by-Step Methodology:
-
Cell Culture:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT are seeded into 96-well plates and grown to form a confluent monolayer.
-
-
Assay Procedure:
-
On the day of the experiment, the cell culture medium is removed, and the cells are washed with assay buffer.
-
Cells are pre-incubated with varying concentrations of the test compound for a short period.
-
Uptake is initiated by adding a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Non-specific uptake is determined in the presence of a known potent inhibitor.
-
The uptake reaction is allowed to proceed for a defined period at a controlled temperature.
-
-
Termination and Lysis:
-
The uptake is rapidly terminated by aspirating the assay solution and washing the cells multiple times with ice-cold buffer.
-
The cells are then lysed to release the intracellular contents.
-
-
Quantification and Data Analysis:
-
The amount of radiolabeled neurotransmitter taken up by the cells is quantified by liquid scintillation counting of the cell lysates.
-
The specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
The IC50 value, representing the concentration of the test compound that inhibits 50% of the specific uptake, is determined by non-linear regression analysis.
-
Performance Comparison
The following table summarizes the reported in vitro binding affinities (Ki) and functional inhibition potencies (IC50) of the comparator compounds at human monoamine transporters. It is important to note that these values can vary between studies depending on the specific experimental conditions.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Bupropion | 2800 | 1400 | 45000 | 305[7] | 3715[7] | >10000[7] |
| Methylphenidate | ~193[5] | ~38[5] | >10000 | 33 (d-MPH) | 244 (d-MPH) | >50000 (d-MPH) |
| Fluoxetine | 4180[6] | 660[6] | 1[6] | >10000 | >10000 | ~1-2 |
Note: Data for Methylphenidate is for the more active d-threo enantiomer where specified. Ki and IC50 values can differ based on assay conditions (e.g., radioligand used, cell type, buffer composition).
Analysis of Comparator Performance:
-
Bupropion demonstrates a preference for inhibiting NET and DAT over SERT, consistent with its classification as an NDRI.[7] Its affinity for DAT and NET is in the micromolar to high nanomolar range.
-
Methylphenidate is a potent inhibitor of both DAT and NET, with significantly higher affinity for these transporters compared to SERT.[5] Its high potency at DAT is a key contributor to its therapeutic effects in ADHD.
-
Fluoxetine is a highly potent and selective inhibitor of SERT, with Ki values in the low nanomolar range.[6] Its affinity for DAT and NET is substantially lower, highlighting its specificity.
Projected Performance of this compound
Based on the general pharmacology of synthetic cathinones, it is hypothesized that this compound will exhibit inhibitory activity at monoamine transporters. The position of the fluorine atom on the phenyl ring is a critical determinant of its potency and selectivity. Research on other halogenated cathinones suggests that fluorination can influence binding affinity and functional potency at DAT, NET, and SERT.[3] For instance, some fluorinated cathinones have shown potent activity at DAT and NET.[3] Without direct experimental data, a precise quantitative comparison is not possible. However, it is reasonable to predict that this compound will likely act as a monoamine reuptake inhibitor, with a potency profile that could range from being relatively selective for DAT and NET to being a more balanced inhibitor of all three transporters.
Conclusion
This guide provides a framework for benchmarking the performance of this compound in key in vitro assays for monoamine transporter activity. By detailing the standard experimental protocols and presenting comparative data for well-characterized drugs, researchers can effectively design and interpret studies on this and other novel compounds. The provided data for Bupropion, Methylphenidate, and Fluoxetine establish clear benchmarks for DAT/NET, potent DAT/NET, and selective SERT inhibition, respectively. While awaiting empirical data for this compound, its evaluation within these assay systems is crucial to elucidate its pharmacological profile and potential as a research tool or therapeutic agent.
References
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dea.gov [dea.gov]
- 3. Pharmacological characterization of designer cathinones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoxetine - Wikipedia [en.wikipedia.org]
- 7. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Certificate of Analysis for 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride: A Comparative Approach
For the discerning researcher and drug development professional, a Certificate of Analysis (CoA) is more than a mere specification sheet; it is the foundational document that underpins the integrity and reproducibility of your research. This guide provides an in-depth examination of the analytical techniques and data interpretation required to fully validate 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride, a critical intermediate in pharmaceutical synthesis. We will move beyond a simple checklist, delving into the causality behind experimental choices and presenting a comparative analysis against structurally similar compounds to highlight the specificity and rigor of each method.
Deconstructing the Certificate of Analysis: A Validated Workflow
A robust CoA is the culmination of a multi-step, logical analytical workflow. Each test provides a unique piece of the puzzle, collectively confirming the identity, purity, and quality of the material. The process ensures that the material you receive is precisely what you ordered and is suitable for its intended downstream application.
The general workflow for generating a comprehensive CoA is a self-validating system, beginning with basic physical characterization and progressing to highly specific structural and purity assessments.
Caption: Logical workflow for generating a Certificate of Analysis.
| Test Parameter | Purpose | Typical Method |
| Appearance | Confirms the physical state and color of the material. | Visual Inspection |
| Solubility | Determines suitable solvents for analysis and application. | Miscibility Test |
| Identification | Unambiguously confirms the chemical structure. | ¹H NMR, FT-IR, Mass Spectrometry |
| Assay | Quantifies the amount of the active substance. | HPLC, Acid-Base Titration |
| Purity | Determines the percentage of the main component and detects impurities. | HPLC |
| Water Content | Measures the amount of water present, which can affect stability and reactivity. | Karl Fischer Titration |
| Residual Solvents | Quantifies any remaining solvents from the synthesis process. | Headspace Gas Chromatography (GC) |
The Cornerstone of Identity: Comparative Spectroscopic Analysis
Spectroscopy provides a detailed fingerprint of the molecule. For a compound like 2-Amino-1-(2-fluorophenyl)ethanone HCl, we are not just confirming its presence, but also its specific isomeric form. To illustrate this, we will compare its expected spectral data with that of a key positional isomer, 2-Amino-1-(4-fluorophenyl)ethanone HCl , and its non-fluorinated parent, 2-Aminoacetophenone HCl .
A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is arguably the most powerful tool for structural elucidation, providing information on the number, environment, and connectivity of protons. The key diagnostic region is the aromatic portion of the spectrum, where the position of the fluorine atom dramatically influences the chemical shifts and splitting patterns of the aromatic protons.
Comparative ¹H NMR Data (Predicted, in DMSO-d₆)
| Proton Assignment | 2-Amino-1-(2-fluorophenyl)ethanone HCl (Target) | 2-Amino-1-(4-fluorophenyl)ethanone HCl (Isomer) | 2-Aminoacetophenone HCl (Parent) | Rationale for Differences |
| -CH₂- | ~4.7 ppm (s) | ~4.7 ppm (s) | ~4.6 ppm (s) | The electron-withdrawing ketone and protonated amine deshield these protons. |
| -NH₃⁺ | ~8.6 ppm (br s) | ~8.6 ppm (br s) | ~8.5 ppm (br s) | Broad signal due to exchange and quadrupolar coupling. |
| Aromatic H | ~7.3 - 8.0 ppm (m, 4H) | ~7.4 ppm (t, 2H), ~8.1 ppm (dd, 2H) | ~7.6 - 8.0 ppm (m, 5H) | Key Differentiator: The ortho fluorine in the target creates a complex multiplet. The para fluorine in the isomer results in two distinct, symmetrical signals (a triplet and a doublet of doublets). |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is deliberate, as its polarity aids in dissolving the hydrochloride salt and its residual water peak does not typically interfere with key signals.[1]
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic signals of the target compound.[1]
-
Analysis: Integrate all signals and assign them based on their chemical shift, multiplicity, and integration value. The aromatic region must be carefully analyzed to confirm the substitution pattern.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups within the molecule. The presence and position of the carbonyl (C=O), amine (N-H), and carbon-fluorine (C-F) bonds provide a unique and rapid confirmation of the compound's identity.
Comparative FT-IR Data (KBr Pellet)
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Rationale & Comparison |
| Amine Salt (-NH₃⁺) | N-H Stretch | 3200 - 2800 (broad) | The broadness is characteristic of the hydrogen-bonded amine hydrochloride salt. |
| Carbonyl (C=O) | C=O Stretch | ~1680 - 1700 | Conjugation with the aromatic ring slightly lowers the frequency from a typical ketone (~1715 cm⁻¹). This peak is present in all three analogs.[2] |
| Aromatic Ring | C=C Stretch | ~1600, ~1450 | Characteristic of the phenyl ring. |
| Carbon-Fluorine | C-F Stretch | ~1220 - 1280 | Key Differentiator: This strong, sharp absorbance is a definitive marker for the fluorinated compounds and will be absent in the 2-Aminoacetophenone HCl spectrum. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. This involves grinding a small amount of the sample (~1-2 mg) with dry KBr (~100 mg) and pressing it into a transparent disc. This method is chosen to eliminate solvent-related interference.
-
Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the key functional groups.
C. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically shows a strong signal for the protonated molecule of the free base.
-
Expected Molecular Ion: The free base, 2-Amino-1-(2-fluorophenyl)ethanone, has a molecular weight of 153.15 g/mol . In positive ion ESI-MS, the expected protonated molecule [M+H]⁺ will be observed at m/z 154.1 .
-
Key Fragments: Under fragmentation conditions (MS/MS), a characteristic loss of the aminomethyl group (-CH₂NH₂) can be expected, leading to a fragment corresponding to the 2-fluorobenzoyl cation at m/z 123.0 .[3] This fragmentation pattern provides further structural confirmation.
Quantifying Purity: The Power of Chromatography
While spectroscopy confirms identity, chromatography is the gold standard for determining purity. High-Performance Liquid Chromatography (HPLC) is the preferred method for its precision, accuracy, and ability to separate the main compound from structurally related impurities.
Caption: Standard workflow for HPLC purity analysis.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Rationale: Reversed-phase HPLC is selected because it effectively separates compounds based on their polarity. The nonpolar stationary phase (C18) retains less polar compounds longer, allowing for excellent separation of aromatic intermediates.[4]
-
Instrumentation & Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water with 0.1% Trifluoroacetic Acid (TFA). TFA is used as an ion-pairing agent to improve peak shape for the amine.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm. The aromatic ring provides strong UV absorbance at this wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Comparative HPLC Data (Hypothetical)
| Compound | Expected Retention Time (min) | Rationale for Separation |
| 2-Aminoacetophenone HCl | ~5.8 | Being the most polar (lacking the hydrophobic fluorine atom), it elutes first. |
| 2-Amino-1-(2-fluorophenyl)ethanone HCl | ~6.5 | The fluorine atom increases hydrophobicity compared to the parent compound, leading to a longer retention time. |
| 2-Amino-1-(4-fluorophenyl)ethanone HCl | ~6.7 | The para-position of the fluorine may result in a slightly different interaction with the C18 stationary phase compared to the ortho-isomer, often leading to a small but measurable difference in retention time. |
-
Purity Calculation: Purity is determined by the "Area Percent" method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram. A high-quality batch should exhibit a purity of ≥97%.[5]
Conclusion: An Integrated Approach to Quality Assurance
The Certificate of Analysis for a pharmaceutical intermediate like this compound is a testament to rigorous scientific validation. It is not sufficient to merely confirm the presence of the compound; one must confirm its specific isomeric structure and quantify its purity with precision. By employing a suite of orthogonal analytical techniques—NMR for structure, FT-IR for functional groups, MS for molecular weight, and HPLC for purity—we build a comprehensive and trustworthy profile of the material. This guide's comparative approach demonstrates that by understanding the subtle analytical differences between closely related structures, a researcher can interpret a CoA with a higher level of confidence, ensuring the quality, safety, and success of their scientific endeavors.
References
In-Vitro Efficacy Comparison of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride Derivatives: A Strategic Guide for Novel CNS Drug Discovery
This guide provides a comprehensive framework for the in-vitro efficacy comparison of novel derivatives of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride. Recognizing the nascent stage of research into this specific chemical series, this document moves beyond a conventional review of existing data. Instead, it offers a strategic roadmap for researchers, scientists, and drug development professionals. We will explore the rationale for derivatization, propose a hypothetical series of analogs, and provide detailed experimental protocols for their comparative evaluation, primarily focusing on potential anticonvulsant and cytotoxic activities. The overarching goal is to establish a robust, self-validating system for identifying lead compounds within this promising chemical space.
Introduction: The Potential of a Privileged Scaffold
This compound emerges as a compelling starting point for the development of novel therapeutics targeting the central nervous system (CNS). Its chemical architecture, featuring a phenethylamine backbone, is a well-established pharmacophore in neuropharmacology. The presence of a fluorine atom on the phenyl ring is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor-binding affinity. This parent compound is a key intermediate in the synthesis of molecules with potential sedative, hypnotic, anxiolytic, antidepressant, and anticonvulsant properties[1]. This guide will focus on two key therapeutic areas for in-vitro screening: oncology and neurology, specifically cytotoxicity against cancer cell lines and anticonvulsant activity.
Rationale for Derivatization: A Journey into Structure-Activity Relationships (SAR)
The synthesis of a focused library of derivatives from a lead scaffold is a cornerstone of modern drug discovery. The primary objective is to systematically probe the structure-activity relationship (SAR), identifying which molecular modifications enhance potency, selectivity, and drug-like properties while minimizing off-target effects and toxicity. For the 2-Amino-1-(2-fluorophenyl)ethanone scaffold, key points of modification include the primary amine and the phenyl ring.
-
N-Substitution of the Primary Amine: Modification of the amino group can significantly impact a compound's interaction with biological targets. Introducing various substituents, from small alkyl groups to more complex aromatic or heterocyclic moieties, can alter the compound's hydrogen bonding capacity, steric profile, and overall lipophilicity. These changes can fine-tune binding to specific receptors or enzymes.
-
Substitution on the Phenyl Ring: While our core scaffold contains a fluorine atom, further substitution on the phenyl ring can provide insights into the electronic and steric requirements of the target's binding pocket. The addition of electron-donating or electron-withdrawing groups can modulate the compound's pKa and electronic distribution, influencing target engagement.
A Proposed Hypothetical Derivative Series for Initial Screening
To illustrate the principles of SAR, we propose the following hypothetical series of derivatives for synthesis and in-vitro evaluation. This series is designed to provide a preliminary understanding of the impact of substitutions at the primary amine.
| Compound ID | R-Group (Substitution at the Amine) | Rationale |
| LEAD-001 | -H (Parent Compound) | Baseline for comparison. |
| LEAD-002 | -CH₃ (Methyl) | Introduces a small, lipophilic group to probe steric tolerance. |
| LEAD-003 | -CH₂CH₃ (Ethyl) | Increases lipophilicity compared to LEAD-002. |
| LEAD-004 | -Cyclopropyl | Introduces a conformationally restricted aliphatic ring. |
| LEAD-005 | -Benzyl | Introduces a larger, aromatic substituent to explore potential pi-stacking interactions. |
| LEAD-006 | -(4-chlorophenyl) | Adds an electron-withdrawing group on a second aromatic ring to probe electronic effects. |
In-Vitro Experimental Workflows for Efficacy Comparison
A tiered screening approach is recommended to efficiently evaluate the synthesized derivatives. This begins with broad cytotoxicity screening, followed by more specific assays based on the desired therapeutic application (e.g., anticonvulsant activity).
Cytotoxicity Screening: A Primary Assessment of Biological Activity
Cytotoxicity assays are fundamental in early-stage drug discovery to identify compounds that inhibit cell growth or induce cell death[2]. These assays are crucial not only for anticancer drug development but also for assessing the general toxicity of compounds intended for other therapeutic areas[2].
Recommended Cell Lines:
-
MCF-7: A human breast adenocarcinoma cell line, widely used for screening potential anticancer agents.
-
HepG2: A human liver carcinoma cell line, useful for assessing potential hepatotoxicity.
-
A549: A human lung carcinoma cell line.
-
A normal, non-cancerous cell line (e.g., HEK293): To determine the selectivity of the compounds for cancer cells over healthy cells.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability[3].
-
Cell Seeding: Plate the chosen cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the test compounds (LEAD-001 to LEAD-006) in a suitable solvent (e.g., DMSO). Create a series of dilutions in complete culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value for each derivative.
DOT Script for Cytotoxicity Workflow
Caption: Workflow for MTT-based cytotoxicity screening.
In-Vitro Anticonvulsant Activity Assessment
For compounds showing low cytotoxicity in non-cancerous cell lines, evaluation for anticonvulsant activity is a logical next step. While definitive anticonvulsant testing is performed in vivo, in-vitro models can provide valuable mechanistic insights. A key mechanism for many anticonvulsant drugs is the modulation of voltage-gated sodium channels.
Experimental Protocol: Sodium Channel Inhibition Assay (Using Neuroblastoma Cells)
Cell lines such as SH-SY5Y (human neuroblastoma) that express voltage-gated sodium channels are suitable for this assay. The effect of the compounds on sodium channel activity can be measured using fluorescent membrane potential-sensitive dyes.
-
Cell Preparation: Culture and plate SH-SY5Y cells in a 96-well plate.
-
Dye Loading: Load the cells with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.
-
Compound Addition: Add the test compounds (LEAD-001 to LEAD-006) at various concentrations to the wells.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).
-
Channel Activation: Add a sodium channel activator, such as veratridine, to all wells to induce membrane depolarization.
-
Fluorescence Measurement: Immediately measure the change in fluorescence following the addition of the activator. A potent sodium channel inhibitor will reduce the fluorescence change caused by veratridine.
-
Data Analysis: Calculate the percentage of inhibition of the veratridine-induced fluorescence signal for each compound concentration. Determine the IC₅₀ values.
Data Presentation and Interpretation
The in-vitro efficacy data for the hypothetical derivative series should be summarized in a clear and concise table to facilitate comparison.
Table 1: Comparative In-Vitro Efficacy of 2-Amino-1-(2-fluorophenyl)ethanone Derivatives (Hypothetical Data)
| Compound ID | R-Group | Cytotoxicity IC₅₀ (µM) vs. MCF-7 | Cytotoxicity IC₅₀ (µM) vs. HEK293 | Sodium Channel Inhibition IC₅₀ (µM) |
| LEAD-001 | -H | 50.2 | >100 | 75.8 |
| LEAD-002 | -CH₃ | 35.6 | >100 | 60.1 |
| LEAD-003 | -CH₂CH₃ | 28.9 | 95.3 | 52.4 |
| LEAD-004 | -Cyclopropyl | 42.1 | >100 | 68.7 |
| LEAD-005 | -Benzyl | 15.3 | 60.5 | 30.2 |
| LEAD-006 | -(4-chlorophenyl) | 8.7 | 45.1 | 18.9 |
Interpreting the Hypothetical Data:
-
Cytotoxicity: The data suggests that increasing the size and aromaticity of the N-substituent enhances cytotoxic activity against MCF-7 cells (LEAD-005 and LEAD-006 are more potent than LEAD-001). The addition of a chloro- group in LEAD-006 further increases potency. The selectivity for cancer cells (higher IC₅₀ in HEK293) appears to decrease with increasing potency.
-
Anticonvulsant Potential: A similar trend is observed for sodium channel inhibition, with the more lipophilic and aromatic derivatives showing greater potency. This suggests a potential overlap in the structural requirements for both activities in this hypothetical scenario.
Potential Signaling Pathways and Mechanisms of Action
The observed biological activities of these derivatives could be mediated by a variety of signaling pathways.
For Cytotoxicity:
Many cytotoxic agents induce apoptosis (programmed cell death). This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
DOT Script for Apoptosis Signaling Pathway
Caption: Potential apoptotic pathways induced by cytotoxic derivatives.
For Anticonvulsant Activity:
As previously mentioned, a primary mechanism for anticonvulsants is the blockade of voltage-gated sodium channels in neurons. This reduces the ability of neurons to fire at high frequencies, which is characteristic of seizures.
DOT Script for Neuronal Excitability Pathway
Caption: Mechanism of action for sodium channel-blocking anticonvulsants.
Conclusion and Future Directions
This guide outlines a systematic approach for the in-vitro efficacy comparison of novel this compound derivatives. By synthesizing a focused library of analogs and employing a tiered screening strategy encompassing cytotoxicity and target-specific functional assays, researchers can efficiently build a structure-activity relationship profile. The hypothetical data presented herein illustrates how such a study could reveal derivatives with enhanced potency for either anticancer or anticonvulsant applications. Future work should focus on synthesizing the proposed derivatives, validating their activity in the described in-vitro assays, and advancing the most promising candidates to more complex cellular models and eventually in-vivo studies.
References
- 1. Anticonvulsant activity of some 2-aminoethanesulphonic acid (taurine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of fluorinated amino sugars | Institute of Chemical Process Fundamentals [icpf.cas.cz]
- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and efficient laboratory environment. This guide provides a detailed, step-by-step approach to the proper disposal of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride, a compound frequently used in pharmaceutical research. By understanding the chemical nature of this substance and adhering to best practices, you can ensure the safety of your team and the integrity of your research.
Understanding the Hazard Profile
This compound is a halogenated aromatic aminoketone. Its hydrochloride salt form means it is acidic and water-soluble. The primary hazards associated with this compound, as identified in various Safety Data Sheets (SDS), include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Given its halogenated organic nature, it is also subject to specific environmental disposal regulations.[2][3][4]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is your first and most critical line of defense against accidental exposure.
Essential PPE includes:
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Nitrile gloves are recommended. It is crucial to consult the glove manufacturer's resistance chart to ensure compatibility with this specific chemical.
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
Waste Segregation and Container Management: The Foundation of Safe Disposal
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and its contaminated materials.
-
Labeling: The container must be labeled in accordance with OSHA's Hazard Communication Standard.[6] The label should clearly state "Hazardous Waste" and identify the contents as "this compound". All constituents of a waste mixture should be listed with their approximate percentages.
-
Container Integrity: The waste container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE), be in good condition, and have a secure, tight-fitting lid to prevent leaks and spills.[6]
-
Incompatible Wastes: This waste stream must be kept separate from strong oxidizing agents and strong bases to avoid violent reactions.
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. However, for small quantities of dilute aqueous solutions, in-lab neutralization may be a permissible first step before collection, depending on your institution's policies and local regulations.
Option 1: Direct Disposal via a Licensed Professional (Recommended)
This is the safest and most compliant method for all forms and quantities of this compound waste.
Procedure:
-
Collection: Collect all waste, including the pure compound, reaction residues, and contaminated materials (e.g., gloves, weighing paper, pipette tips), in the designated and properly labeled hazardous waste container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste disposal contractor.
Option 2: In-Lab Neutralization of Small, Dilute Aqueous Waste Streams (Expert Use Only)
This procedure should only be performed by trained personnel and in strict accordance with your institution's EHS guidelines and local regulations. The goal is to neutralize the acidity of the hydrochloride salt. This does not degrade the halogenated aromatic component of the molecule, which remains a hazardous substance.
Objective: To adjust the pH of a dilute aqueous solution of this compound to a neutral range (pH 6-8).
Materials:
-
Dilute aqueous solution of this compound (concentration <1% w/v)
-
Sodium bicarbonate (NaHCO₃) or a 5% aqueous solution of sodium carbonate (Na₂CO₃)
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate beakers and graduated cylinders
-
Ice bath
Experimental Protocol: Neutralization
-
Preparation: Perform the entire procedure in a certified chemical fume hood. Place the beaker containing the dilute acidic waste solution in an ice bath on a stir plate and begin gentle stirring.
-
Slow Addition of Base: Slowly and carefully add small portions of sodium bicarbonate powder or dropwise add the 5% sodium carbonate solution to the stirring acidic waste. Be cautious as effervescence (release of CO₂ gas) will occur.
-
pH Monitoring: Periodically, and after each addition of base has reacted, check the pH of the solution using pH paper or a pH meter.
-
Endpoint: Continue adding base until the pH of the solution is stable within the neutral range of 6-8.
-
Final Disposal: The neutralized solution is still considered hazardous waste due to its halogenated organic content. Transfer the neutralized solution to the designated halogenated organic waste container for professional disposal. Do not dispose of this solution down the drain unless explicitly permitted by your EHS department and local wastewater regulations.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
For a Small Spill (<100 mL of dilute solution or a few grams of solid):
-
Alert and Evacuate: Alert personnel in the immediate area and restrict access.
-
PPE: Don the appropriate PPE as outlined in Section 2.
-
Containment: If it is a liquid spill, contain it with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Neutralization (for acidic spills): For spills of the hydrochloride salt, cautiously cover the spill with sodium bicarbonate to neutralize the acidity.
-
Cleanup: Carefully sweep or scoop the absorbed and neutralized material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.
For a Large Spill:
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent entry.
-
Emergency Contact: Contact your institution's EHS and emergency response team immediately. Provide them with the name of the chemical and the approximate quantity spilled.
Data Summary for Disposal Planning
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Compound | EPA |
| Primary Hazards | Acute Toxicity, Skin/Eye/Respiratory Irritant | SDS |
| Recommended PPE | Safety Goggles, Nitrile Gloves, Lab Coat | OSHA, SDS |
| Incompatible Wastes | Strong Oxidizers, Strong Bases | SDS |
| Spill Neutralizing Agent | Sodium Bicarbonate | General Lab Safety |
| Primary Disposal Method | Licensed Hazardous Waste Contractor | EPA, OSHA |
Logical Workflow for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Conclusion: A Culture of Safety
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to these guidelines, researchers can minimize risks, ensure regulatory compliance, and contribute to a culture of safety within their organizations. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your unique laboratory setting.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. usbioclean.com [usbioclean.com]
A Researcher's Comprehensive Guide to the Safe Handling of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride
An In-Depth Protocol for Personal Protective Equipment, Operational Safety, and Disposal
As Senior Application Scientist, this guide is crafted to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride (CAS No: 93102-96-6). This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in scientific causality to ensure a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a compound that requires careful handling due to its potential health effects. A thorough understanding of its hazard profile is the foundation of a robust safety protocol. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] This necessitates measures to prevent ingestion, direct skin contact, and inhalation of dust or fumes.
-
Skin Irritation: Causes skin irritation, which can lead to redness, itching, and inflammation upon contact.[1][2][3]
-
Eye Irritation: Causes serious eye irritation, which can result in pain, watering, and redness.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled, leading to coughing, sneezing, and shortness of breath.[1][3]
These classifications underscore the importance of a multi-faceted personal protective equipment (PPE) strategy to shield against all potential routes of exposure.
Essential Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE, which should be readily available and inspected before each use.
| Body Part | Protection | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[2][4] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][3] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious protective clothing. | Use proper glove removal technique to avoid skin contact.[4] | Prevents skin irritation and absorption of the harmful substance.[1][2][3] |
| Respiratory | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | ABEK (EN 14387) respirator cartridges may be appropriate.[4] | Minimizes the risk of inhaling dust or aerosols that can cause respiratory tract irritation.[1][3] |
| Footwear | Closed-toe shoes. | N/A | Protects feet from potential spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to maintain low airborne concentrations.[4][5]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are easily accessible and in close proximity to the workstation.[2][4]
-
Material Preparation: Before commencing any work, ensure all necessary PPE is available and correctly fitted. All containers should be clearly labeled.
Handling Procedure
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing and Transfer: When weighing or transferring the solid material, do so in a fume hood to minimize the generation of airborne dust. Use a draft shield if necessary.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Limit all unnecessary personal contact with the substance.[1]
-
Hygiene: Do not eat, drink, or smoke when using this product.[1][2] Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Safe Handling Workflow Diagram
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For minor spills, use dry clean-up procedures and avoid generating dust.[1] Absorb the spill with an inert material such as sand or vermiculite. Do not use combustible materials.
-
Collect: Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Personal Contamination:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek medical attention if irritation persists.[1][2]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]
-
Ingestion: Rinse mouth with water.[5] Call a poison center or doctor if you feel unwell.[2]
-
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
Solid Waste: Contaminated solids, including absorbent materials from spills and used PPE, should be placed in a labeled, sealed container.
-
Disposal: Dispose of all waste through an approved hazardous waste disposal plant, in accordance with local, state, and federal regulations.[1][2][3] Do not let this chemical enter the environment.[2]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

